molecular formula C5H7IN2O B2557654 2-(4-Iodo-1H-pyrazol-1-yl)ethanol CAS No. 1408334-75-7

2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Cat. No.: B2557654
CAS No.: 1408334-75-7
M. Wt: 238.028
InChI Key: BQTYRYUORKTCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodo-1H-pyrazol-1-yl)ethanol is a valuable chemical reagent designed for use as a key synthetic intermediate in organic and medicinal chemistry. The 4-iodo substituent on the pyrazole ring makes this compound a versatile electrophilic building block, amenable to various metal-catalyzed cross-coupling reactions for constructing more complex molecules . Researchers can utilize the ethanol functional group for further derivatization or as a handle for solubility. This compound is part of a class of 4-iodopyrazoles that have been identified as crucial precursors in the synthesis of biologically active molecules, including the pyrazole alkaloid withasomnine and its homologs, which are studied for their potential COX-2 inhibitory activity . The structural motif of 4-substituted pyrazoles is of significant interest in drug discovery, as this core is found in compounds exhibiting a range of biological activities such as anti-inflammatory, antipyretic, and antifungal effects . As a stable, solid isocyanide, it offers ease of handling and excellent functional group tolerance in reactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTYRYUORKTCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic building block, 2-(4-Iodo-1H-pyrazol-1-yl)ethanol. Designed for researchers, chemists, and professionals in drug development, this document details the theoretical prediction, experimental acquisition, and detailed interpretation of its ¹H and ¹³C NMR spectra. Our approach is grounded in established spectroscopic principles and validated by data from analogous structures, ensuring a reliable framework for the structural elucidation of this and similar pyrazole derivatives.

Introduction: The Structural Significance of a Versatile Pyrazole Building Block

This compound is a valuable heterocyclic intermediate, particularly in the synthesis of pharmaceutical agents and functional materials. The pyrazole core is a common motif in numerous bioactive molecules, and the presence of an iodo-group at the C4 position provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The N1-linked hydroxyethyl side chain offers a point for derivatization or can influence the molecule's solubility and pharmacokinetic properties.

Given its potential for creating diverse molecular libraries, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing precise information about the molecular skeleton, connectivity, and electronic environment of each atom. This guide explains the causality behind spectral patterns, enabling researchers to confidently identify and characterize this molecule.

Theoretical Framework and Spectral Prediction

Before entering the laboratory, a robust theoretical prediction of the NMR spectra serves as a critical roadmap for data interpretation. The structure of this compound presents distinct electronic environments that govern the chemical shifts (δ) and coupling constants (J) of its constituent nuclei.

Analysis of the Pyrazole Ring System

The 1,4-disubstituted pyrazole ring features two aromatic protons, H3 and H5. Their chemical shifts are influenced by several factors:

  • Aromaticity: As part of an aromatic system, these protons are expected to resonate in the downfield region (typically 7.0-8.5 ppm).

  • N1-Substitution: The electron-withdrawing nature of the nitrogen atom at position 1 deshields the adjacent H5 proton, shifting it further downfield compared to the H3 proton.

  • Iodo-Substituent at C4: The iodine atom at the C4 position exerts a significant electronic effect. While halogens are generally electron-withdrawing via induction, iodine's "heavy atom effect" can influence the shielding of nearby nuclei in a complex manner. More importantly for ¹H NMR, it eliminates the possibility of H3-H4 or H4-H5 coupling, simplifying the spectrum. The primary influence of the iodo group is on the carbon chemical shifts.

Consequently, we predict two singlets in the aromatic region of the ¹H NMR spectrum. The proton at the C5 position (adjacent to the N1-substituent) is expected to be more deshielded and appear at a higher chemical shift than the proton at the C3 position.

Analysis of the N1-Hydroxyethyl Side Chain

The -(CH2)2OH group introduces two aliphatic signals and one exchangeable proton:

  • N-CH₂ (Methylene adjacent to Nitrogen): These protons are directly attached to the pyrazole ring nitrogen. This deshielding environment suggests a chemical shift in the range of 4.0-4.5 ppm.

  • O-CH₂ (Methylene adjacent to Oxygen): These protons are adjacent to the electronegative oxygen atom, placing their expected chemical shift around 3.7-4.1 ppm.

  • Hydroxyl Proton (-OH): This proton is exchangeable, and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet and may not show clear coupling.

These two methylene groups will exhibit coupling to each other, resulting in a triplet-of-triplets pattern, a classic A₂B₂ system.

Predicted ¹H and ¹³C NMR Data Summary

Based on the analysis above and data from structurally related N-substituted pyrazoles, we can predict the approximate spectral data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Atom Type Predicted ¹H δ (ppm) Predicted Multiplicity Predicted ¹³C δ (ppm)
H3Pyrazole CH~7.5 - 7.7Singlet (s)~135 - 140
H5Pyrazole CH~7.8 - 8.0Singlet (s)~145 - 150
C4Pyrazole C-I--~60 - 65
N-CHMethylene~4.2 - 4.4Triplet (t)~52 - 56
O-CHMethylene~3.8 - 4.0Triplet (t)~60 - 64
OH HydroxylVariable (broad s)Broad Singlet (br s)-

Note: Predictions are based on typical values in CDCl₃ or DMSO-d₆. The C4-I signal is often low intensity and can be difficult to observe.

Experimental Protocol for High-Fidelity NMR Data Acquisition

This section provides a self-validating protocol to ensure the acquisition of high-quality, reproducible NMR data.

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral interpretation. Residual solvents from synthesis or purification should be removed under high vacuum.

  • Massing: Accurately weigh approximately 10-15 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Selection:

    • Deuterated Chloroform (CDCl₃): An excellent first choice for general organic compounds. It solubilizes many non-polar to moderately polar compounds well.

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): Recommended if solubility in CDCl₃ is poor. A key advantage of DMSO-d₆ is that it slows down the exchange rate of the hydroxyl proton, often allowing its coupling to the adjacent methylene group to be resolved.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Modern spectrometers can often lock and reference to the residual solvent peak, but TMS provides an absolute reference.

  • Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition

The following workflow outlines the acquisition of standard 1D and essential 2D spectra on a typical 400 MHz or 500 MHz spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample (10-15mg in 0.6mL Solvent) Lock Lock & Shim Prep->Lock H1 ¹H Spectrum (Proton) Lock->H1 C13 ¹³C{¹H} Spectrum (Carbon) H1->C13 COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC Process Process Spectra (FT, Phasing, Baseline) HSQC->Process Assign Assign Signals Process->Assign Report Generate Report Assign->Report

Caption: Standard workflow for NMR data acquisition and analysis.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay (d1) of 2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-2048 scans, spectral width of ~240 ppm, d1 of 2 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • This experiment reveals ¹H-¹H coupling correlations. It is essential for confirming the connectivity of the N-CH₂-CH₂-OH fragment. A cross-peak will appear between the two methylene signals.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded ¹H and ¹³C nuclei. It is the most reliable method for definitively assigning each carbon signal by linking it to its attached, and already assigned, proton.

Spectral Interpretation and Structural Confirmation

This section details the process of assigning the acquired signals to the molecular structure, using a realistic, hypothetical dataset consistent with our predictions.

Hypothetical Dataset (in DMSO-d₆ at 400 MHz):

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.95 (s, 1H, H5), 7.68 (s, 1H, H3), 4.90 (t, J = 5.2 Hz, 1H, OH), 4.25 (t, J = 5.5 Hz, 2H, N-CH₂), 3.75 (q, J = 5.4 Hz, 2H, O-CH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 148.2 (C5), 137.1 (C3), 62.5 (C4), 61.8 (O-CH₂), 54.0 (N-CH₂).

¹H NMR Spectrum Analysis
  • Aromatic Region: Two singlets are observed at 7.95 and 7.68 ppm, each integrating to one proton. Based on our prediction, the more deshielded signal at 7.95 ppm is assigned to H5 , and the signal at 7.68 ppm is assigned to H3 . The singlet multiplicity confirms the absence of adjacent protons due to the C4-iodo substitution.

  • Aliphatic Region:

    • A triplet at 4.25 ppm integrating to two protons is assigned to the N-CH₂ group.

    • A quartet at 3.75 ppm integrating to two protons is assigned to the O-CH₂ group.

    • A triplet at 4.90 ppm is assigned to the -OH proton. In DMSO-d₆, this proton's coupling to the adjacent O-CH₂ group is resolved, hence the triplet multiplicity (J = 5.2 Hz). The O-CH₂ signal appears as a quartet because it is coupled to both the N-CH₂ (triplet) and the OH (doublet), but overlap of couplings can lead to more complex patterns like this quartet. A COSY spectrum would definitively confirm this.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons: The signals at 148.2 ppm and 137.1 ppm are characteristic of pyrazole ring carbons. Using an HSQC spectrum, the 148.2 ppm signal would correlate with the H5 proton (7.95 ppm), and the 137.1 ppm signal would correlate with the H3 proton (7.68 ppm), confirming their assignments.

  • C4-Iodo Carbon: The signal at 62.5 ppm is in the expected region for a carbon atom bearing an iodine. This carbon has no attached protons and would show no correlation in an HSQC spectrum, aiding its identification.

  • Aliphatic Carbons: The HSQC spectrum would show a correlation between the proton signal at 3.75 ppm and the carbon signal at 61.8 ppm (O-CH₂) , and between the proton signal at 4.25 ppm and the carbon signal at 54.0 ppm (N-CH₂) .

Confirmation with 2D NMR

The following diagram illustrates how 2D NMR validates the proposed structure.

NMR_Correlations H1_Signals H5 (7.95) H3 (7.68) N-CH₂ (4.25) O-CH₂ (3.75) OH (4.90) H1_Signals:nch2_h->H1_Signals:och2_h H1_Signals:och2_h->H1_Signals:oh_h C13_Signals C5 (148.2) C3 (137.1) C4 (62.5) N-CH₂ (54.0) O-CH₂ (61.8) H1_Signals:h5_h->C13_Signals:c5_c HSQC H1_Signals:h3_h->C13_Signals:c3_c HSQC H1_Signals:nch2_h->C13_Signals:nch2_c HSQC H1_Signals:och2_h->C13_Signals:och2_c HSQC

Caption: Key 2D NMR correlations for structural assignment.

  • COSY: Confirms the N-CH₂-CH₂-OH spin system by showing cross-peaks between N-CH₂/O-CH₂ and O-CH₂/OH.

  • HSQC: Unambiguously links each proton to its directly attached carbon, solidifying the assignments for C3, C5, N-CH₂, and O-CH₂.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, rooted in the principles of chemical structure and magnetic resonance. We will explore the nuanced effects of the pyrazole ring, the iodo-substituent, and the N-hydroxyethyl side chain on the NMR spectra, providing a robust framework for the structural elucidation of this and related heterocyclic compounds.

Introduction: The Structural Significance of this compound

Substituted pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The title compound, this compound, incorporates several key structural motifs: a five-membered aromatic pyrazole ring, a heavy iodine atom at the C4 position, and a hydroxyethyl group at the N1 position. The iodine atom, in particular, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents.[2]

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, we can precisely map the electronic environment of each atom within the molecule. This guide will delve into the predicted spectral features of this compound, providing a detailed rationale for the expected peak assignments.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the pyrazole ring protons and the protons of the N-hydroxyethyl side chain. The chemical shifts are influenced by the aromaticity of the pyrazole ring, the electronegativity of the nitrogen and oxygen atoms, and the anisotropic effects of the iodine substituent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~ 7.6s-
H5~ 7.5s-
N-CH₂~ 4.2t~ 5.5
O-CH₂~ 3.9t~ 5.5
OHVariable (broad s)s-
Rationale for Assignments
  • Pyrazole Ring Protons (H3 and H5): In the parent 1H-pyrazole, the H3 and H5 protons are equivalent due to tautomerism. However, in N1-substituted pyrazoles, they become distinct. The H3 and H5 protons are expected to appear as singlets due to the absence of adjacent protons. Their chemical shifts in the aromatic region (around 7.5-7.6 ppm) are characteristic of pyrazole ring protons. The iodine at C4 will have a minor influence on their chemical shifts compared to an unsubstituted pyrazole.

  • N-CH₂ Protons: These methylene protons are directly attached to the pyrazole ring nitrogen (N1). The electronegativity of the nitrogen atom will cause a downfield shift, placing their signal around 4.2 ppm. They will appear as a triplet due to coupling with the adjacent O-CH₂ protons.

  • O-CH₂ Protons: These methylene protons are adjacent to the hydroxyl group. The electronegative oxygen atom will also deshield these protons, resulting in a signal around 3.9 ppm. This signal will also be a triplet due to coupling with the N-CH₂ protons.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with deuterium in the presence of D₂O.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide direct information about the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~ 140
C4~ 65
C5~ 130
N-CH₂~ 55
O-CH₂~ 62
Rationale for Assignments
  • Pyrazole Ring Carbons (C3, C4, C5): The C3 and C5 carbons of the pyrazole ring are expected to resonate in the aromatic region. C3 is generally found further downfield than C5 in N1-substituted pyrazoles. The most significant feature is the C4 carbon, which is directly bonded to the iodine atom. The "heavy atom effect" of iodine will cause a substantial upfield shift for C4, bringing its resonance to approximately 65 ppm.

  • N-CH₂ Carbon: This carbon is attached to the N1 of the pyrazole ring and will be deshielded, with an expected chemical shift around 55 ppm.

  • O-CH₂ Carbon: This carbon is bonded to the electronegative oxygen atom of the hydroxyl group, leading to a more pronounced downfield shift compared to the N-CH₂ carbon, with a predicted resonance around 62 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following standardized protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Perform tuning and shimming of the spectrometer to achieve a homogeneous magnetic field.

    • Set appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including spectral width, acquisition time, relaxation delay, and the number of scans.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase and baseline correction of the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Reference the chemical shifts to the residual solvent peak or the TMS signal.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the discussion of NMR assignments, a clear representation of the molecular structure with atom numbering is essential.

Figure 1: Molecular structure of this compound with atom numbering.

The logical flow of NMR analysis for structural elucidation can be visualized as follows:

G cluster_0 NMR Analysis Workflow SamplePrep Sample Preparation DataAcq 1D NMR Data Acquisition (¹H and ¹³C) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Assignment Peak Assignment Analysis->Assignment StructureElucidation Structure Elucidation Assignment->StructureElucidation

Figure 2: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the various structural components on the NMR parameters, researchers can confidently assign the spectral peaks and verify the structure of this important synthetic intermediate. The provided experimental protocol offers a standardized approach to obtaining high-quality data, ensuring reproducibility and accuracy in structural characterization.

References

An In-depth Technical Guide to the FT-IR Spectrum of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in synthetic chemistry and drug development. This document outlines the theoretical principles for spectral interpretation, a detailed experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and a thorough breakdown of the resulting spectrum. Key vibrational modes are assigned to their corresponding functional groups, including the hydroxyl (O-H), aliphatic and aromatic carbon-hydrogen (C-H), pyrazole ring (C=N, C=C), and carbon-iodine (C-I) bonds. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust methodology for the structural characterization of novel pyrazole derivatives.

Introduction

This compound is a functionalized pyrazole derivative. The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The addition of an iodo- group provides a key site for further synthetic modifications, such as cross-coupling reactions, while the ethanol substituent can influence solubility and provide a point for esterification or etherification.

Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1][2] This guide establishes a detailed framework for acquiring and interpreting the FT-IR spectrum of the title compound, ensuring its unambiguous identification and purity assessment.

Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths.[2] When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the energy, resulting in a change in its vibrational state.[1] These vibrations, which include stretching and bending, occur at characteristic frequencies for different functional groups.[3] An FT-IR spectrum plots the percentage of light transmitted or absorbed against the wavenumber (cm⁻¹), which is proportional to frequency.[4]

The spectrum is typically divided into two main regions:

  • Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, C=O, N-H).[5]

  • Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This region contains complex absorptions arising from the coupled vibrations of the entire molecule, making it unique for each compound.[4][5]

Experimental Protocol: Data Acquisition via ATR

Attenuated Total Reflectance (ATR) has become a dominant sampling technique in FT-IR spectroscopy due to its minimal requirement for sample preparation.[6][7][8] The method is suitable for both solid and liquid samples and provides high-quality, reproducible spectra.[9]

Methodology

The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of this compound using a standard FT-IR spectrometer equipped with a diamond ATR accessory.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This critical step measures the ambient environment and instrument response, which will be subtracted from the sample spectrum.[9]

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Apply consistent pressure using the integrated press to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential as the IR beam's evanescent wave only penetrates a few microns into the sample.[8][9][10]

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • The resulting spectrum is automatically ratioed against the collected background.

    • If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration, making the spectrum appear more comparable to a traditional transmission spectrum.[7]

    • Perform baseline correction to ensure all peaks originate from a flat baseline.

Experimental Workflow Diagram

FT_IR_ATR_Workflow start Start instrument_prep Instrument Preparation (Power On, Purge) start->instrument_prep background Collect Background Spectrum (Clean ATR Crystal) instrument_prep->background sample_prep Apply Solid Sample to ATR Crystal background->sample_prep apply_pressure Apply Pressure for Good Contact sample_prep->apply_pressure acquire_spectrum Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res.) apply_pressure->acquire_spectrum process Data Processing (ATR & Baseline Correction) acquire_spectrum->process end Final Spectrum Generated process->end

Caption: Workflow for FT-IR data acquisition using the ATR method.

Analysis and Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be analyzed by assigning absorption bands to the vibrational modes of its constituent functional groups. The table below summarizes the expected key absorptions.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3550 - 3200Strong, BroadO-H Stretch (H-bonded)Hydroxyl (-OH)
3150 - 3100MediumC-H StretchPyrazole Ring (Aromatic-like)
2960 - 2850MediumC-H StretchEthanol Side Chain (-CH₂)
~1560 - 1450Medium-StrongC=N & C=C StretchPyrazole Ring Skeletal Vibrations
1470 - 1430MediumC-H Bend (Scissoring)Ethanol Side Chain (-CH₂)
~1290Medium-StrongC-N StretchPyrazole Ring
1100 - 1000StrongC-O StretchPrimary Alcohol
Below 600Medium-WeakC-I StretchIodo-substituent
Detailed Spectral Regions
  • O-H Stretching Region (3550 - 3200 cm⁻¹): The most prominent feature in this region is a strong and broad absorption band characteristic of the O-H stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding.[11][12] A study of a similar compound, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, reported this ν(OH) peak at 3260 cm⁻¹.[13] The broadness of this peak is a direct consequence of the various hydrogen-bonding environments present in the solid state.

  • C-H Stretching Region (3150 - 2850 cm⁻¹): This region contains two types of C-H stretching vibrations:

    • Aromatic-like C-H Stretch (3150 - 3100 cm⁻¹): Weaker to medium peaks in this area are attributed to the C-H bonds on the pyrazole ring.[14]

    • Aliphatic C-H Stretch (2960 - 2850 cm⁻¹): Medium-intensity peaks corresponding to the asymmetric and symmetric stretching of the CH₂ groups in the ethanol side chain are expected here.[12]

  • Pyrazole Ring and Double Bond Region (1600 - 1400 cm⁻¹): This part of the fingerprint region is critical for confirming the heterocyclic core. A series of medium to strong bands are expected, arising from the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.[15] Research on pyrazole ligands has identified these skeletal vibrations in the 1557 cm⁻¹ to 1317 cm⁻¹ range.[15] Additionally, the scissoring (bending) vibration of the aliphatic -CH₂- groups typically appears around 1465 cm⁻¹.[12]

  • C-N and C-O Stretching Region (1300 - 1000 cm⁻¹): This region contains two key strong absorptions.

    • A strong band near 1290 cm⁻¹ is indicative of the C-N stretching vibration within the pyrazole ring structure.[16]

    • A very strong absorption, typically between 1100 cm⁻¹ and 1000 cm⁻¹, is characteristic of the C-O stretching vibration of the primary alcohol group.[12] This is often one of the most intense peaks in the fingerprint region for primary alcohols.

  • Low-Frequency Region (Below 600 cm⁻¹): The vibration associated with the carbon-iodine (C-I) bond is expected in this region. The C-I stretch is typically found between 600 and 500 cm⁻¹.[17] Due to the high mass of the iodine atom, this vibration occurs at a low frequency.[18]

Key Molecular Vibrations

Molecular_Vibrations cluster_mol This compound cluster_vib Characteristic Vibrational Modes mol Structure OH_Stretch O-H Stretch (3550-3200 cm⁻¹) Broad, Strong CH_Aro_Stretch Aromatic C-H Stretch (3150-3100 cm⁻¹) Medium CH_Ali_Stretch Aliphatic C-H Stretch (2960-2850 cm⁻¹) Medium Ring_Stretch Pyrazole Ring Stretch (C=N, C=C) (1560-1450 cm⁻¹) Medium-Strong CO_Stretch C-O Stretch (1100-1000 cm⁻¹) Strong CI_Stretch C-I Stretch (<600 cm⁻¹) Weak-Medium

References

crystal structure analysis of 4-iodo-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Iodo-1H-Pyrazole Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and interpretations central to the . Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices and provides a framework for obtaining, analyzing, and applying high-fidelity structural data.

The Strategic Importance of 4-Iodo-1H-Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity medication rimonabant.[1] The introduction of an iodine atom at the 4-position of the pyrazole ring is a strategic synthetic decision. This modification serves two primary purposes:

  • A Versatile Synthetic Handle: The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2] This allows the 4-iodopyrazole core to serve as a key intermediate, enabling the construction of diverse and complex molecular architectures for drug discovery programs.[3][4]

  • Modulation of Intermolecular Interactions: Iodine is a large, polarizable atom capable of forming potent non-covalent interactions, most notably halogen bonds (C-I···X, where X is a Lewis base). These interactions can profoundly influence the crystal packing of a molecule, which in turn dictates critical physicochemical properties such as solubility, stability, and bioavailability.

Understanding the three-dimensional arrangement of these molecules in the solid state is therefore not merely an academic exercise; it is a critical step in rational drug design and materials science.[5]

From Synthesis to Single Crystal: A Preparative Workflow

The journey to a crystal structure begins with the synthesis of the target molecule and culminates in the growth of diffraction-quality single crystals.

Synthesis of 4-Iodo-1H-Pyrazole Derivatives

The direct electrophilic iodination of a pre-formed pyrazole ring is the most common and efficient route to 4-iodopyrazoles. The C4 position is electronically favored for substitution.[2] The choice of iodinating agent and reaction conditions is dictated by the substrate's reactivity and the presence of sensitive functional groups.

Protocol 1: Green Iodination with I₂/H₂O₂

This method is environmentally benign, using water as a solvent and producing water as the sole byproduct.[2]

  • Materials: Pyrazole derivative (1.0 eq), Iodine (I₂) (0.5 eq), 30% Hydrogen Peroxide (H₂O₂) (0.6 eq), Water (H₂O).

  • Procedure:

    • Suspend the pyrazole derivative (1.0 eq) in water with vigorous stirring.

    • Add iodine (0.5 eq) to the suspension.

    • Add 30% hydrogen peroxide (0.6 eq) dropwise at ambient temperature. The H₂O₂ acts as an oxidant to generate the electrophilic iodine species in situ.

    • Stir the reaction mixture for 1-4 hours, monitoring progress via Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with saturated aqueous sodium thiosulfate to quench excess iodine, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Iodination with N-Iodosuccinimide (NIS)

NIS is a milder, highly selective iodinating agent, ideal for more sensitive or complex substrates.[2]

  • Materials: Pyrazole derivative (1.0 eq), N-Iodosuccinimide (NIS) (1.1-1.5 eq), appropriate solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN)).

  • Procedure:

    • Dissolve the pyrazole derivative (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C using an ice bath to control the initial reaction exotherm.

    • Add NIS (1.1-1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium thiosulfate.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product as described in Protocol 1.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.

  • Solvent Selection: The ideal solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Common Crystallization Techniques:

    • Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble. The container is loosely covered (e.g., with perforated film) to allow the solvent to evaporate over days or weeks, gradually increasing the concentration and inducing crystallization.

    • Vapor Diffusion (Hanging/Sitting Drop): A concentrated solution of the compound in a good solvent is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a well containing a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the drop, reducing the compound's solubility and promoting crystal growth.

    • Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or further in a refrigerator.

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Experimental Workflow

The process can be visualized as a linear progression from crystal selection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_xrd X-ray Diffraction Experiment cluster_analysis Structure Analysis synthesis Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_mount Crystal Mounting crystallization->crystal_mount diffractometer Data Collection (Diffractometer) crystal_mount->diffractometer data_reduction Data Reduction (Integration & Scaling) diffractometer->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: The workflow from synthesis to final crystal structure analysis.

Principles of Data Collection and Reduction
  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections (spots) of varying intensities.

  • Data Reduction: The collected raw data is processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors (like absorption), and determining the unit cell parameters and space group of the crystal.

Structural Analysis: From Data to Chemical Insight

The output of an SC-XRD experiment is a model of the electron density in the crystal. This model is refined to yield the final atomic positions, bond lengths, angles, and intermolecular interactions.

The Crystal Structure of 4-Iodo-1H-pyrazole

Recent studies have completed the crystallographic data for the entire series of 4-halogenated-1H-pyrazoles.[6][7][8] A key finding is that the supramolecular assembly (the way molecules pack together) is highly dependent on the halogen substituent. While the chloro and bromo analogs form discrete hydrogen-bonded trimers, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form infinite one-dimensional chains, or "catemers".[9]

supramolecular_motifs cluster_trimer Trimeric Motif (X = Cl, Br) cluster_catemer Catemeric Motif (X = F, I) Pz1 N-H Pyrazole N Pz2 N-H Pyrazole N Pz1:n1->Pz2:n2 H-Bond Pz3 N-H Pyrazole N Pz2:n1->Pz3:n2 H-Bond Pz3:n1->Pz1:n2 H-Bond PzA ... N-H Pyrazole N ... PzB ... N-H Pyrazole N ... PzA:n1->PzB:n2 PzC ... N-H Pyrazole N ... PzB:n1->PzC:n2

Caption: Supramolecular motifs in 4-halogenated pyrazoles.[9]

This difference in packing is significant. For a pharmaceutical solid, a catemeric (polymeric) structure might be more thermodynamically stable but could have lower solubility compared to a structure made of discrete units (trimers). The ability of iodine to participate in other interactions, alongside the primary N-H···N hydrogen bonds, influences this preference for a chain-like assembly.[10]

Table 1: Crystallographic Data for 4-Iodo-1H-pyrazole

ParameterValueReference
Chemical FormulaC₃H₃IN₂[11]
Formula Weight193.97[11]
Crystal SystemOrthorhombic[7]
Space GroupImma[7]
a (Å)7.042(1)[7]
b (Å)7.636(2)[7]
c (Å)10.150(2)[7]
Z (molecules/cell)4[7]
N(H)···N distance (Å)2.87(3)[9]
Visualizing Intermolecular Contacts: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[12][13] The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds.

The analysis can be decomposed into a 2D "fingerprint plot," which quantifies the percentage contribution of different types of contacts to the overall crystal packing. For halogenated pyrazole derivatives, the key interactions are typically:

  • H···H contacts: Often the most abundant, representing general van der Waals forces.[12][14]

  • X···H/H···X contacts (X = O, N, I): These represent hydrogen bonds and other directed interactions. The presence of strong N-H···N or C-I···O/N interactions will be evident here.[12][15]

  • C···H/H···C contacts: Often indicative of C-H···π interactions.[13]

Table 2: Representative Intermolecular Contact Contributions (%) from Hirshfeld Analysis of Pyrazole Derivatives

Contact TypeCompound A (Carboxylic Acid Pyrazole)[12]Compound B (Tosyl Pyrazole)[14]Compound C (Antipyrine Derivative)[13]
H···H41.5%60.5%55.3%
O···H/H···O22.4%20.4%6.5%
C···H/H···C13.1%10.7%29.2%
N···H/H···N8.7%6.5%4.6%

Note: Data is for illustrative purposes to show typical interaction profiles. Specific values for a 4-iodo derivative would require dedicated analysis.

This quantitative analysis is invaluable for crystal engineering. By understanding which interactions dominate the packing, scientists can design new derivatives with modified functional groups to favor or disrupt certain contacts, thereby targeting desired physical properties.

Practical Implications in Drug Development

The structural insights gained from this analysis directly inform key decisions in the drug development pipeline.

  • Structure-Activity Relationship (SAR): A precise crystal structure of a 4-iodopyrazole derivative bound to a biological target (e.g., a protein kinase) provides a definitive map of the binding interactions. This allows medicinal chemists to design next-generation inhibitors with improved potency and selectivity.

  • Polymorph Screening: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms (polymorphs), each with different stability and solubility. Understanding the intermolecular interactions, particularly the role of the iodine atom, allows for a targeted search for different polymorphs and helps in selecting the optimal form for development.

  • Crystal Engineering: By understanding the supramolecular motifs, such as the catemers found in 4-iodo-1H-pyrazole, scientists can design co-crystals. In a co-crystal, the API is crystallized with a benign co-former, creating a new solid form with potentially superior properties (e.g., enhanced solubility) without altering the API's chemical structure.

Conclusion

The is a multidisciplinary endeavor that integrates synthetic chemistry, crystallography, and computational analysis. The iodine atom is not a passive substituent but an active participant in directing supramolecular assembly through halogen bonding and other weak interactions. A thorough understanding of the resulting crystal structures provides invaluable, actionable knowledge for the design of new pharmaceuticals and advanced materials. This guide serves as a foundational resource for professionals seeking to leverage crystal structure analysis to its fullest potential.

References

A Technical Guide to the Solubility and Stability Assessment of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Iodo-1H-pyrazol-1-yl)ethanol is a heterocyclic compound with potential applications as a synthetic intermediate in pharmaceutical and agrochemical research.[1][2] The introduction of the iodo- and hydroxyethyl- groups to the pyrazole core creates a molecule with specific physicochemical characteristics that are critical to its handling, formulation, and ultimate utility.[3] This guide provides a comprehensive framework for the systematic evaluation of two of its most vital properties: solubility and stability. We will explore the theoretical underpinnings, present detailed, field-proven experimental protocols, and discuss the interpretation of results in the context of drug discovery and development. The methodologies described herein are grounded in established scientific principles and adhere to international regulatory standards, such as those set by the International Council for Harmonisation (ICH).[4][5]

Introduction: Compound Profile and Rationale

Heterocyclic compounds, particularly those containing pyrazole rings, are foundational scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][3] The subject of this guide, this compound, combines several key features:

  • A Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, often associated with diverse pharmacological effects.[1]

  • An Iodo- Substituent: The iodine atom at the C4 position significantly increases the molecular weight and can act as a synthetic handle for further functionalization (e.g., in cross-coupling reactions) or as a bioisostere.[6] It also influences lipophilicity.

  • An Ethanol Side Chain: The hydroxyethyl group at the N1 position introduces a polar, hydrogen-bond-donating functional group, which is expected to impact aqueous solubility and provide another site for chemical modification.[2]

A thorough understanding of this compound's solubility and stability is not merely an academic exercise; it is a prerequisite for its effective use. Poor solubility can hinder biological assays, lead to inaccurate structure-activity relationship (SAR) data, and create significant challenges in formulation development.[7][8] Likewise, chemical instability can compromise the purity, potency, and safety of the active substance, leading to the formation of potentially toxic degradants.[9][10]

This guide provides the necessary protocols to preemptively identify and manage these challenges.

Solubility Characterization

Solubility is a critical physicochemical parameter that dictates a compound's behavior from early discovery assays to final dosage form.[8][11] We will address two distinct but complementary types of solubility: kinetic and thermodynamic.

Theoretical Considerations & In Silico Prediction

Before initiating wet-lab experiments, predictive models can offer valuable first approximations. The parent compound, 4-iodopyrazole, has an experimental LogP of 1.7, suggesting moderate lipophilicity.[12] While no experimental data is publicly available for this compound, the addition of the polar ethanol group would be expected to decrease the LogP and increase aqueous solubility compared to the parent pyrazole.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous medium.[11][13] This is highly relevant for early-stage in vitro biological screening where compounds are typically handled in this manner.

Experimental Protocol: High-Throughput Nephelometric Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Aqueous Transfer: Using a liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate pre-filled with 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a 100-fold dilution with a final DMSO concentration of 1%.

  • Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Read the turbidity (nephelometry) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit.

Causality: This method mimics the process of diluting a compound into an assay buffer.[13] The rapid change in solvent environment can cause supersaturation and subsequent precipitation. Nephelometry provides a sensitive, direct measure of the insoluble particles formed.[7]

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a given solvent system when equilibrium has been established between the dissolved and undissolved states.[13] This is the gold standard for solubility measurement and is critical for formulation and preclinical development.[14]

Experimental Protocol: Shake-Flask Method (HPLC-UV Quantitation)

  • Compound Addition: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials, each containing a known volume (e.g., 1 mL) of the test solvent.

    • Recommended Solvents: Purified Water, PBS (pH 7.4), 0.1 N HCl (simulated gastric fluid), Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Sample Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot from the supernatant.

  • Separation of Solid: Immediately filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF) to remove any undissolved solid. This step is critical to avoid artificially high results.

  • Quantitation:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the filtered sample into the linear range of the calibration curve.

    • Analyze the diluted sample and standards by a validated HPLC-UV method to determine the concentration.[15][16]

Causality: The shake-flask method ensures that the system reaches a true thermodynamic equilibrium.[14] Using HPLC for quantification provides high specificity and accuracy, allowing for precise measurement of the dissolved compound concentration without interference from potential impurities or excipients.[15]

Data Presentation: Solubility Profile
Parameter Solvent/Condition Result (µg/mL) Method
Kinetic SolubilityPBS, pH 7.4, 2 hrExample: 75Nephelometry
Thermodynamic SolubilityPurified Water, 25°CExample: 150Shake-Flask HPLC
Thermodynamic SolubilityPBS, pH 7.4, 25°CExample: 180Shake-Flask HPLC
Thermodynamic Solubility0.1 N HCl, 37°CExample: 250Shake-Flask HPLC

Stability Assessment and Forced Degradation

Stability testing provides critical information on how the quality of a substance varies over time under the influence of environmental factors.[17] Forced degradation (stress testing) is a cornerstone of this process, designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[10][18][19]

The Stability-Indicating Analytical Method

A prerequisite for any stability study is the development and validation of a stability-indicating analytical method (SIAM), typically a Reverse-Phase HPLC (RP-HPLC) method.[20][21] The goal of a SIAM is to separate, detect, and quantify the intact active pharmaceutical ingredient (API) from its degradation products and any process impurities.[22][23]

Workflow for Stability Assessment

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Dev Develop HPLC-UV Method Stress Perform Stress Studies (Acid, Base, Peroxide, Heat, Light) Dev->Stress Analyze Analyze Stressed Samples by HPLC Stress->Analyze PeakPurity Assess Peak Purity (Diode Array Detector) Analyze->PeakPurity MassBalance Calculate Mass Balance Analyze->MassBalance Validate Full Method Validation (ICH Q2(R1)) PeakPurity->Validate MassBalance->Validate

Caption: Workflow for developing a stability-indicating method.

Forced Degradation Protocols

Forced degradation studies intentionally expose the compound to conditions more severe than accelerated stability testing.[24] The goal is to achieve a target degradation of 5-20% of the active substance.[24]

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Expose the solutions to the stress conditions outlined below.

  • At appropriate time points, withdraw samples, neutralize if necessary, dilute to a target concentration, and analyze using the developed HPLC method.

  • A control sample, protected from stress, should be analyzed concurrently.

Stress Conditions (based on ICH Q1A(R2))[4][17]:

  • Acid Hydrolysis:

    • Condition: 0.1 N HCl at 60°C.[24]

    • Rationale: To assess susceptibility to degradation in acidic environments, simulating conditions in the stomach. The pyrazole ring or the ether linkage (if formed as an impurity) could be labile.

  • Base Hydrolysis:

    • Condition: 0.1 N NaOH at 60°C.[24]

    • Rationale: To evaluate stability in alkaline conditions. Ester impurities or the pyrazole ring itself may be susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[23]

    • Rationale: To test for susceptibility to oxidation. The pyrazole ring and the secondary alcohol are potential sites of oxidation.

  • Thermal Degradation:

    • Condition: Solution stored at 80°C; Solid compound stored at 80°C.[19]

    • Rationale: To evaluate the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photostability:

    • Condition: Expose solution and solid to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[24][25]

    • Rationale: To identify any light-induced degradation. The C-I bond is known to be potentially photolabile.

Data Analysis and Presentation

The primary outputs are the percentage of the parent compound remaining and the percentage of total degradation products formed. Mass balance—accounting for the sum of the assay of the parent compound and the levels of all degradation products—should be calculated to ensure all significant degradants are detected.[19]

Table of Forced Degradation Results

Stress Condition Duration % Assay Remaining % Total Degradants Mass Balance (%) Observations
0.1 N HCl, 60°C 24 hr Example: 92.5 Example: 6.8 Example: 99.3 One major degradant observed at RRT 0.85
0.1 N NaOH, 60°C 8 hr Example: 88.1 Example: 11.2 Example: 99.3 Two minor degradants observed
3% H₂O₂, RT 24 hr Example: 98.7 Example: 1.1 Example: 99.8 Minimal degradation
Heat (Solid), 80°C 7 days Example: 99.5 Example: <0.5 Example: >99.5 Compound is stable in solid state

| Photostability (ICH) | 7 days | Example: 91.3 | Example: 8.1 | Example: 99.4 | Significant degradation, requires light-protective packaging |

Conclusion and Implications

This technical guide outlines a systematic, industry-standard approach to characterizing the solubility and stability of this compound. The data generated from these protocols are essential for making informed decisions throughout the drug development lifecycle.

  • Solubility data will guide solvent selection for biological assays, inform the developability assessment, and provide a foundation for creating viable formulations.

  • Stability data will identify critical liabilities of the molecule, elucidate degradation pathways, support the development of a robust analytical control strategy, and define appropriate storage and handling conditions.[10][26]

By rigorously applying these methodologies, researchers can effectively de-risk their projects, ensuring that the full potential of novel chemical entities like this compound can be explored with confidence and scientific integrity.

References

An In-depth Technical Guide to 2-(4-Iodo-1H-pyrazol-1-yl)ethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodo-1H-pyrazol-1-yl)ethanol is a key heterocyclic building block that is gaining increasing attention in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive iodine atom on the pyrazole ring and a versatile ethanol side chain, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.

PropertyValueSource
CAS Number 1408334-75-7N/A
Molecular Formula C₅H₇IN₂O[1][2]
Molecular Weight 238.03 g/mol [2]
Appearance White to off-white solidN/A
Melting Point Not definitively reported; related compound 4-iodo-1H-pyrazole melts at 108-110 °C[3]
Boiling Point Not reported
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and acetone. Limited solubility in water is anticipated based on the parent compound, 1H-pyrazole.[4]
Storage Conditions 2-8°C, protect from lightN/A

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, a detailed analysis of the expected spectral features can be inferred from the known data of closely related analogs, such as 4-iodopyrazole and various N-substituted pyrazoles.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The two protons on the pyrazole ring (at the C3 and C5 positions) will appear as singlets. The chemical shifts of the two methylene groups of the ethanol side chain will be influenced by the adjacent nitrogen and oxygen atoms, respectively, and will likely appear as triplets due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will provide direct information about the carbon skeleton. Five distinct signals are expected, corresponding to the three carbons of the pyrazole ring and the two carbons of the ethanol side chain. The carbon atom attached to the iodine (C4) will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

  • A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.

  • C-H stretching vibrations for the pyrazole ring and the alkyl chain in the region of 2850-3150 cm⁻¹.

  • C=N and C=C stretching vibrations of the pyrazole ring around 1400-1600 cm⁻¹.

  • C-O stretching of the primary alcohol around 1050-1150 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 238. The fragmentation pattern will likely involve the loss of the ethanol side chain or cleavage of the pyrazole ring, providing further structural information.

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available pyrazole derivative. The general synthetic strategy involves the N-alkylation of 4-iodopyrazole with a suitable two-carbon synthon bearing a protected hydroxyl group, followed by deprotection.

Synthetic Workflow

Synthesis_Workflow Start 4-Iodopyrazole Step1 N-Alkylation with 2-(t-Butyldimethylsilyloxy)ethyl bromide Start->Step1 Intermediate 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl) -4-iodo-1H-pyrazole Step1->Intermediate Step2 Deprotection (e.g., TBAF) Intermediate->Step2 Product This compound Step2->Product Applications Molecule This compound CrossCoupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Molecule->CrossCoupling SideChainMod Side-Chain Modification (Oxidation, Esterification, etc.) Molecule->SideChainMod Scaffolds Diverse Molecular Scaffolds CrossCoupling->Scaffolds SideChainMod->Scaffolds Leads Lead Compounds for Drug Discovery Scaffolds->Leads

References

A Technical Guide to 2-(4-Iodo-1H-pyrazol-1-yl)ethanol: A Versatile Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1][2] Its functionalization is a critical strategy for modulating biological activity, selectivity, and pharmacokinetic profiles. This technical guide focuses on 2-(4-Iodo-1H-pyrazol-1-yl)ethanol , a highly valuable and versatile synthetic intermediate. The presence of a reactive carbon-iodine bond at the C4-position, combined with an N-hydroxyethyl group, makes this molecule a strategic building block for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapeutics.[3] This document provides an in-depth analysis of its properties, synthesis, and core applications, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of Iodopyrazoles

Heterocyclic compounds containing nitrogen are foundational to drug discovery.[4] Among them, the pyrazole ring is a "privileged scaffold," appearing in drugs with anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][5] The strategic introduction of substituents onto the pyrazole core is paramount for tuning its interaction with biological targets.

This compound (Figure 1) emerges as a particularly powerful building block for several key reasons:

  • Reactive Iodo Group : The carbon-iodine (C-I) bond at the 4-position is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions.[6] This facilitates the efficient and predictable formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions.[6]

  • N-Hydroxyethyl Substituent : The ethanol group at the N1 position offers a secondary point for chemical modification. It can be used to improve solubility, act as a handle for further derivatization, or participate in intramolecular cyclization reactions to build fused ring systems.

  • Vectorial Synthesis : The distinct reactivity of the C-I bond and the N-hydroxyethyl group allows for a controlled, stepwise elaboration of the molecular structure, providing precise control over the final architecture.

This guide will explore the synthetic utility of this reagent, focusing on its application in robust and scalable cross-coupling methodologies.

Physicochemical and Structural Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 1408334-75-7[7]
Molecular Formula C₅H₇IN₂O[7]
Molecular Weight 238.03 g/mol [7]
Appearance Off-white to pale yellow solidEstimated[1]
Solubility Soluble in organic solvents (DMF, DMSO, chlorinated solvents)Estimated[1][8]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from commercially available pyrazole.

G pyrazole Pyrazole intermediate 2-(1H-Pyrazol-1-yl)ethanol pyrazole->intermediate 2-Bromoethanol, Base (e.g., NaOH) product This compound intermediate->product Iodinating Agent (e.g., NIS, I₂/CAN)

Figure 2. Synthetic pathway to this compound.

Step 1: N-Alkylation. Pyrazole is first N-alkylated using a suitable 2-carbon electrophile, such as 2-bromoethanol, in the presence of a base to yield 2-(1H-pyrazol-1-yl)ethanol.

Step 2: Electrophilic Iodination. The resulting N-substituted pyrazole undergoes regioselective electrophilic iodination at the C4-position.[9] Common iodinating reagents include N-Iodosuccinimide (NIS) or a combination of molecular iodine with an oxidant like Ceric Ammonium Nitrate (CAN).[10]

Core Application: A Hub for Cross-Coupling Reactions

The primary utility of this compound is as an electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation, making it an invaluable tool for constructing diverse molecular libraries.[3][6]

G cluster_reactions Cross-Coupling Reactions suzuki Suzuki-Miyaura (C-C Bond) + Boronic Acid/Ester sonogashira Sonogashira (C-C Bond) + Terminal Alkyne buchwald Buchwald-Hartwig (C-N Bond) + Amine co_coupling C-O Coupling (C-O Bond) + Alcohol start_node This compound start_node:f0->suzuki Pd Catalyst, Base start_node:f0->sonogashira Pd/Cu Catalysts, Base start_node:f0->buchwald Pd Catalyst, Base start_node:f0->co_coupling Cu Catalyst, Base

Figure 3. Major cross-coupling applications of the title compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust methods for creating carbon-carbon bonds between the pyrazole C4-position and various aryl or heteroaryl groups.[11] This is particularly relevant in the synthesis of kinase inhibitors, where a bi-aryl scaffold is often required for binding to the ATP pocket of the enzyme.[3]

Mechanism Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyrazole.

  • Transmetalation: The organic group is transferred from the boronic acid/ester to the palladium center.

  • Reductive Elimination: The newly coupled product is released, regenerating the Pd(0) catalyst.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general example adapted from established methodologies for coupling iodopyrazoles.[3]

  • Reaction Setup: In a flame-dried reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[3][6]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe.

  • Heating: Heat the reaction mixture to 80-120 °C for 2-18 hours, monitoring progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[6][11]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the synthesis of 4-alkynylpyrazoles by reacting this compound with a terminal alkyne.[12] This reaction is catalyzed by a combination of palladium and copper(I) salts.[13][14] The resulting alkynylpyrazoles are versatile intermediates themselves, suitable for further transformations like cycloadditions or as precursors for fused heterocyclic systems.[13]

General Conditions:

  • Catalysts: A palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13]

  • Base: An amine base, such as triethylamine (Et₃N), which often serves as the solvent as well.[6]

  • Solvent: DMF or THF can also be used.[13]

  • Temperature: Typically proceeds at room temperature to moderate heat.[12]

G cluster_0 Palladium Cycle cluster_1 Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(I)L₂ (Oxidative Addition) pd0->pd_complex R¹-I end_product R¹-C≡C-R² pd_complex->pd0 R¹-C≡C-R² (Reductive Elimination) cu_acetylide Cu(I)-C≡C-R² pd_complex->cu_acetylide Transmetalation alkyne H-C≡C-R² alkyne->cu_acetylide CuI, Base start R¹-I + H-C≡C-R² start->pd0

Figure 4. Simplified catalytic cycles in the Sonogashira coupling.
Buchwald-Hartwig Amination and C-O Coupling

Beyond C-C bond formation, this compound is an excellent substrate for creating C-N and C-O bonds.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the pyrazole with primary or secondary amines, providing direct access to 4-aminopyrazole derivatives, another important pharmacophore.[5][6]

  • Copper-Catalyzed C-O Coupling: The direct alkoxylation of 4-iodopyrazoles can be achieved using a copper(I) iodide (CuI) catalyst in the presence of a suitable ligand (e.g., a phenanthroline derivative) and a base.[15][16] This method allows for the synthesis of 4-alkoxypyrazoles, which have demonstrated biological activities such as inhibiting liver alcohol dehydrogenase.[15]

Case Study: Application in Kinase Inhibitor Synthesis

The JAK-STAT signaling pathway is a critical regulator of immune response, and its dysregulation is linked to autoimmune diseases and cancers.[3] Many small molecule inhibitors targeting Janus Kinases (JAKs) feature a substituted pyrazole core. The synthesis of these complex molecules often leverages the Suzuki-Miyaura coupling of a 4-iodopyrazole intermediate to introduce key side chains necessary for high potency and selectivity.[3][17] For example, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a structurally related building block, is a key intermediate in the synthesis of the ALK and ROS1 inhibitor Crizotinib.[17]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete handling and disposal information.

Conclusion and Future Outlook

This compound is a potent and versatile chemical building block, offering researchers a reliable and efficient entry point for the synthesis of diverse and complex pyrazole-containing molecules. Its predictable reactivity in a range of robust cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, makes it an indispensable tool in modern drug discovery and medicinal chemistry. As the demand for novel, highly specific targeted therapies continues to grow, the strategic application of well-designed intermediates like this will remain critical to advancing the field.

References

A Technical Guide to the Synthesis of Substituted Pyrazoles: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its enduring relevance stems from a rich history of synthetic innovation, beginning with its discovery in the 19th century. This guide provides a comprehensive exploration of the discovery and evolution of substituted pyrazole synthesis. We delve into the foundational Knorr synthesis, examining its mechanism, enduring utility, and inherent challenges. We then traverse the landscape of modern synthetic advancements, including high-efficiency multicomponent reactions (MCRs), elegant [3+2] cycloaddition strategies, and the precision of transition-metal-catalyzed C-H functionalization. Through detailed mechanistic explanations, step-by-step experimental protocols, and a case study on the industrial synthesis of the blockbuster drug Celecoxib, this guide offers field-proven insights into the causal relationships behind experimental design. It is structured to serve as a technical resource for professionals seeking to leverage both classical and contemporary methods in the synthesis of novel pyrazole-containing molecules.

The Genesis of Pyrazole Chemistry: The Knorr Synthesis (1883)

The history of pyrazole synthesis is inextricably linked to the German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr discovered that the reaction between ethyl acetoacetate (a β-ketoester) and phenylhydrazine produced a new five-membered heterocycle.[1] This seminal discovery, now known as the Knorr Pyrazole Synthesis , became the first and most fundamental method for constructing the pyrazole ring.[2][3] The reaction involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative, typically under acidic or neutral conditions.[4][5]

The reaction's power lies in its simplicity and the ready availability of the starting materials. Because the resulting pyrazole ring is aromatic and highly stable, these reactions are often high-yielding.[4] This method was instrumental in the development of early synthetic drugs, including Antipyrine (Phenazone), a widely used analgesic and antipyretic synthesized by Knorr shortly after his initial discovery.[1][6]

The Knorr Synthesis: Mechanistic Insights

The mechanism of the Knorr synthesis is a classic acid-catalyzed cyclocondensation. The causality of the steps is dictated by the relative reactivity of the functional groups.

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. In the case of an unsymmetrical dicarbonyl, such as a β-ketoester, this attack preferentially occurs at the more electrophilic ketone carbonyl over the less reactive ester carbonyl. This forms a hydrazone intermediate.[4][7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group.[7]

  • Dehydration: The resulting cyclic intermediate, a hydroxyl-dihydropyrazole, readily undergoes dehydration under the reaction conditions to eliminate a molecule of water.

  • Aromatization: This dehydration step results in the formation of the stable, aromatic pyrazole ring.[5]

A significant challenge in the Knorr synthesis, especially with substituted hydrazines and unsymmetrical 1,3-dicarbonyls, is the control of regioselectivity . The initial condensation can potentially occur at either of the two carbonyl groups, leading to a mixture of two regioisomeric pyrazole products.[7] Modern methodologies often employ specific catalysts or carefully chosen substrates to direct the reaction toward a single desired isomer.

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Classic Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone, the core structure first synthesized by Knorr, from ethyl acetoacetate and phenylhydrazine.[1]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: The initial mixing can be exothermic and should be done with caution.[3]

  • Heating: Heat the reaction mixture under reflux for 1 hour. The mixture will become a viscous syrup.[3]

  • Isolation: After 1 hour, remove the heat source and allow the flask to cool. Place the flask in an ice bath to cool the syrup completely.

  • Crystallization: Add a small volume of cold diethyl ether to the syrup and stir or scratch the inside of the flask vigorously with a glass rod to induce crystallization.

  • Purification: Collect the crude crystalline product by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether. The pure product can be obtained by recrystallizing the crude solid from hot ethanol.[3]

The Modern Synthetic Arsenal: Beyond the Knorr Reaction

While the Knorr synthesis remains a workhorse, the demands of modern chemistry—particularly in drug discovery—for efficiency, diversity, and sustainability have driven the development of new synthetic strategies.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a paradigm of efficiency.[8][9] These reactions adhere to the principles of green chemistry by minimizing solvent waste and purification steps, offering high "pot, atom, and step economy" (PASE). For pyrazole synthesis, MCRs provide rapid access to complex and highly substituted scaffolds from simple starting materials.

A common MCR strategy involves the in situ formation of a 1,3-dicarbonyl equivalent, which then undergoes a Knorr-type cyclization. For example, an aldehyde, a β-ketoester, a hydrazine, and an oxidizing agent can be combined in one pot to generate complex pyrazoles that would otherwise require a lengthy multi-step synthesis.[10]

Caption: Conceptual workflow of a three-component pyrazole synthesis.

[3+2] Cycloaddition Reactions: Elegant Ring Construction

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful and atom-economical method for constructing five-membered rings. In the context of pyrazole synthesis, this reaction typically involves a 1,3-dipole (a three-atom species) reacting with a dipolarophile (a two-atom species).

The most common approach utilizes diazo compounds as the 1,3-dipole and alkynes or alkenes as the dipolarophile.[11] The reaction proceeds in a concerted fashion to form a pyrazoline (if an alkene is used) or directly to a pyrazole (if an alkyne is used). This method offers excellent control over regioselectivity and provides access to pyrazole substitution patterns that are difficult to achieve via condensation methods.[11][12] Sydnones, another class of 1,3-dipoles, also react with alkynes to afford pyrazoles, overcoming some of the stability issues associated with diazo compounds.[12]

Mechanism of [3+2] Cycloaddition (Diazoalkane + Alkyne):

  • The diazoalkane (the 1,3-dipole) approaches the alkyne (the dipolarophile).

  • A concerted pericyclic reaction occurs where the terminal nitrogen of the diazo group forms a bond with one of the alkyne carbons, while the carbon of the diazo group forms a bond with the other alkyne carbon.

  • This single, concerted step forms the pyrazole ring directly, with the elimination of N₂ gas often driving the reaction to completion.[6]

Transition-Metal-Catalyzed C-H Functionalization

A frontier in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. This strategy avoids the need for pre-functionalized starting materials (e.g., halides or boronic acids), reducing step counts and improving atom economy. For pyrazoles, transition metals like palladium (Pd), rhodium (Rh), and iridium (Ir) can catalyze the direct coupling of C-H bonds on the pyrazole ring with various partners.[13][14]

These reactions often use a directing group on the pyrazole's N1 position, which coordinates to the metal center and positions the catalyst to selectively activate a specific C-H bond (usually at the C5 position).[1] This allows for the precise installation of aryl, alkyl, or other functional groups, providing a powerful tool for late-stage modification of complex molecules.[14][15]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends critically on the desired substitution pattern, scale, and functional group tolerance.

MethodologyTypical ReactantsKey AdvantagesKey Limitations
Knorr Synthesis 1,3-Dicarbonyls + HydrazinesSimple, robust, readily available starting materials, high yields for simple products.Regioselectivity issues with unsymmetrical substrates, harsh conditions (heat, acid).
MCRs Aldehydes, Ketones, Hydrazines, etc.High step and atom economy, rapid access to molecular complexity, operational simplicity.Can require extensive optimization, mechanism can be complex.[8]
[3+2] Cycloaddition Diazo compounds/Sydnones + Alkynes/AlkenesExcellent regiocontrol, mild reaction conditions, access to unique substitution patterns.Stability and handling of diazo precursors can be a concern, limited substrate scope for some dipoles.[16]
C-H Functionalization Pre-formed Pyrazoles + Coupling PartnersHigh atom economy, ideal for late-stage functionalization, avoids pre-activation.Often requires directing groups, expensive metal catalysts, optimization of regioselectivity.[13][14]

Case Study: The Industrial Synthesis of Celecoxib

Celecoxib (brand name Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. Its core structure is a 1,5-diarylpyrazole, and its industrial synthesis is a prime example of a large-scale Knorr-type condensation.[17]

The synthesis involves the regioselective condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-hydrazinobenzenesulfonamide hydrochloride.[18][19] The key to the process is controlling the reaction conditions to favor the formation of the desired regioisomer, as the alternative isomer is a significant impurity that is difficult to remove.[20]

Celecoxib_Synthesis diketone 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione reaction Knorr Condensation diketone:f0->reaction hydrazine 4-Hydrazinobenzenesulfonamide HCl hydrazine:f0->reaction celecoxib Celecoxib reaction->celecoxib Solvent (e.g., Toluene/Water) Heat

Caption: Simplified synthetic route to the drug Celecoxib.

Experimental Protocol: Synthesis of Celecoxib

This protocol is a representative example based on processes described in the patent literature.[19]

Materials:

  • 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • 4-sulphonamidophenylhydrazine hydrochloride

  • Toluene or Ethyl Acetate

  • Water

Procedure:

  • Reaction Setup: To a suitable reaction vessel, charge 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 equivalent), 4-sulphonamidophenylhydrazine hydrochloride (approx. 1.05 equivalents), and a suitable solvent system such as a mixture of ethyl acetate and water or toluene.[19]

  • Heating and Reaction: Heat the mixture to reflux (approximately 75-85 °C) and maintain stirring for several hours (e.g., 5-10 hours) until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).[18][19]

  • Isolation and Crystallization: Upon completion, cool the reaction mixture to ambient temperature, then further cool to 0-5 °C to induce crystallization of the product.[19]

  • Purification: Filter the separated solid, wash thoroughly with water to remove any inorganic salts, and then with a cold organic solvent. The crude product is typically purified by recrystallization from a suitable solvent like toluene to achieve pharmaceutical-grade purity.[19]

Conclusion

The synthesis of substituted pyrazoles has evolved dramatically from its serendipitous discovery by Ludwig Knorr. The foundational condensation reaction, while still widely used, has been augmented by a powerful suite of modern synthetic tools. Multicomponent reactions offer unparalleled efficiency for creating molecular complexity, [3+2] cycloadditions provide elegant and precise control over ring construction, and C-H functionalization enables the late-stage modification of these vital heterocycles with surgical precision. For the research scientist and drug development professional, a deep understanding of this entire synthetic timeline—from the fundamental principles of the Knorr reaction to the cutting-edge applications of transition-metal catalysis—is essential for the rational design and efficient execution of synthetic campaigns targeting the next generation of pyrazole-based innovations.

References

Methodological & Application

Application Note: Strategic Synthesis of VHL-Recruiting PROTACs Utilizing Pyrazole-Based Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of pyrazole-based intermediates in the synthesis of VHL-recruiting Proteolysis-Targeting Chimeras (PROTACs).

Authored by: Gemini, Senior Application Scientist

Introduction: The PROTAC Revolution and the Central Role of VHL

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[3][4] A PROTAC consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[5][6] This tripartite assembly forms a "ternary complex," bringing the E3 ligase into proximity with the POI, leading to the POI's ubiquitination and subsequent destruction by the 26S proteasome.[5][7][8]

Among the more than 600 E3 ligases in the human genome, the Von Hippel-Lindau (VHL) tumor suppressor protein is one of the most widely and successfully recruited for PROTAC development.[4][7][9] This is due to its ubiquitous expression across tissues and the availability of well-characterized, high-affinity small-molecule ligands that mimic its endogenous substrate, the hypoxia-inducible factor 1α (HIF-1α).[3][7] The development of potent VHL ligands, such as the widely used VH032, has been a cornerstone of the PROTAC field.[10][11]

This application note provides a detailed guide on the synthesis of VHL-based PROTACs, with a specific focus on the strategic use of the 2-(4-Iodo-1H-pyrazol-1-yl)ethanol scaffold as a versatile building block for creating novel VHL ligands and linkers. We will explore both established synthetic routes and novel strategies, providing detailed, step-by-step protocols for researchers in the field.

The VHL Ligand: A Molecular Linchpin

The efficacy of a VHL-based PROTAC is critically dependent on the integrity of its VHL-recruiting ligand. These ligands typically feature a hydroxyproline mimetic core, which is essential for binding to the VHL E3 ligase complex.[3] A common synthetic precursor for many VHL ligands is the molecule VH032 and its analogues.[10][12] The synthesis of these complex molecules requires a multi-step approach, often involving the coupling of a central aromatic or heteroaromatic core to amino acid derivatives.

The chemical nature of this central core is not merely structural; it provides a crucial "exit vector"—a point for attaching the linker without disrupting the ligand's binding affinity for VHL.[13] While thiazole-based structures are common in established ligands like VH032, the use of a 4-iodopyrazole moiety, as found in this compound, offers significant synthetic flexibility. The iodine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse linkers or POI ligands. This modularity is essential for rapidly generating PROTAC libraries to optimize for degradation efficacy.[5][14]

cluster_PROTAC PROTAC Molecule POI_Ligand POI Ligand (Binds Target Protein) Linker Linker (Connects Ligands) POI_Ligand->Linker E3_Ligand E3 Ligand (Recruits VHL) Linker->E3_Ligand caption Figure 1. Modular architecture of a PROTAC molecule.

Figure 1. Modular architecture of a PROTAC molecule.

Protocol 1: Synthesis of a Core VHL Ligand Intermediate

This protocol outlines a common, well-established route for synthesizing a key VHL ligand precursor, which can then be elaborated into a final PROTAC. This method is adapted from established literature for synthesizing VH032 analogues.[10][15][16] The goal is to create the core amide bond between the hydroxyproline moiety and the central aromatic amine.

Objective: To synthesize (2S,4R)-1-Boc-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
Materials and Reagents
ReagentSupplierCAS NumberNotes
(4-(4-methylthiazol-5-yl)phenyl)methanamineCommercial1082337-30-7Key amine intermediate
Boc-L-hydroxyprolineCommercial13726-69-7Protected amino acid
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial148893-10-1Amide coupling reagent
DIPEA (N,N-Diisopropylethylamine)Commercial7087-68-5Non-nucleophilic base
Anhydrous DMF (N,N-Dimethylformamide)Commercial68-12-2Reaction solvent
Ethyl Acetate (EtOAc), Saturated NaHCO₃, BrineStandard Lab Grade-For work-up and extraction
Anhydrous MgSO₄ or Na₂SO₄Standard Lab Grade-Drying agent
Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Boc-L-hydroxyproline (1.2 equivalents).

    • Dissolve the amino acid in anhydrous DMF (approximately 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Activation:

    • Add HATU (1.3 equivalents) and DIPEA (3.0 equivalents) to the cooled solution.

    • Stir the mixture at 0 °C for 20-30 minutes. This pre-activates the carboxylic acid. Causality Note: HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA acts as a base to neutralize the generated acids without interfering with the reaction.

  • Amide Coupling:

    • In a separate flask, dissolve (4-(4-methylthiazol-5-yl)phenyl)methanamine (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated acid mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The aqueous washes are critical to remove unreacted starting materials, DMF, and coupling byproducts, ensuring a purer final product.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes to yield the pure product.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

BocHyp Boc-L-hydroxyproline Activation Activation HATU, DIPEA, DMF, 0 °C BocHyp->Activation Amine (4-(4-methylthiazol-5-yl)phenyl)methanamine Coupling Amide Coupling RT, 12-18h Amine->Coupling Activation->Coupling Product Core VHL Ligand Intermediate (Boc-Protected) Coupling->Product caption Figure 2. Workflow for the synthesis of a core VHL ligand.

Figure 2. Workflow for the synthesis of a core VHL ligand.

Protocol 2: Leveraging this compound for Linker Conjugation

This protocol presents a forward-thinking strategy for using this compound as a versatile building block. The primary hydroxyl group can be used to attach a linker, while the iodo-pyrazole moiety can be coupled to a POI ligand. Alternatively, the pyrazole can be part of the VHL ligand itself, with the ethanol side-chain acting as the linker attachment point. Here, we will use the ethanol moiety to attach a linker terminated with an azide for subsequent "click" chemistry.

Objective: To synthesize an azide-terminated linker attached to the this compound core.
Materials and Reagents
ReagentSupplierCAS NumberNotes
This compoundCommercial1341668-61-8Starting material
Sodium Hydride (NaH), 60% in mineral oilCommercial7646-69-7Strong base
1-Bromo-2-(2-bromoethoxy)ethaneCommercial5414-19-7Example PEG linker precursor
Sodium Azide (NaN₃)Commercial26628-22-8Azide source
Anhydrous THF (Tetrahydrofuran)Commercial109-99-9Reaction solvent
Anhydrous DMFCommercial68-12-2Reaction solvent
Step-by-Step Methodology
  • Deprotonation (Williamson Ether Synthesis):

    • To a flame-dried, three-neck flask under an inert atmosphere, add this compound (1.0 equivalent).

    • Dissolve it in anhydrous THF.

    • Cool the solution to 0 °C.

    • Carefully add Sodium Hydride (NaH) (1.2 equivalents) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware is dry and handle with care. Hydrogen gas is evolved.

    • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Linker Attachment:

    • Add a solution of 1-Bromo-2-(2-bromoethoxy)ethane (1.5 equivalents) in anhydrous THF to the reaction mixture.

    • Heat the reaction to a gentle reflux (or stir at 50-60 °C) for 4-6 hours. Causality Note: This is an SN2 reaction where the alkoxide formed in step 1 displaces one of the bromide atoms on the PEG linker.

    • Monitor the reaction by TLC/LC-MS for the consumption of the starting alcohol.

  • Azide Installation:

    • After cooling the reaction to room temperature, concentrate it under reduced pressure to remove most of the THF.

    • Re-dissolve the crude residue in anhydrous DMF.

    • Add Sodium Azide (NaN₃) (3.0 equivalents).

    • Heat the mixture to 60-70 °C and stir for 12-18 hours. Causality Note: The second bromide on the linker is now displaced by the azide nucleophile to install the "click" handle.

    • Monitor by TLC/LC-MS until the bromo-intermediate is consumed.

  • Work-up and Purification:

    • Cool the reaction and pour it into a separatory funnel containing water and EtOAc.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers and wash with water (3x) and brine (1x) to remove DMF and excess salts.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (hexanes/EtOAc gradient) to yield the desired 1-(2-(2-azidoethoxy)ethyl)-4-iodo-1H-pyrazole.

Protocol 3: Final PROTAC Assembly via Click Chemistry

This protocol details the final step: conjugating the VHL ligand-linker piece with the POI ligand-linker piece. We assume the POI ligand has been functionalized with a terminal alkyne.

Objective: To couple an azide-terminated VHL ligand/linker with an alkyne-functionalized POI ligand via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials and Reagents
ReagentNotes
Azide-functionalized VHL LigandFrom Protocol 2 or similar synthesis
Alkyne-functionalized POI LigandSynthesized separately
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Catalyst precursor
Sodium AscorbateReducing agent to generate active Cu(I)
t-Butanol/Water or DMF/WaterReaction solvent system
Step-by-Step Methodology
  • Reaction Setup:

    • In a vial, dissolve the azide-functionalized VHL ligand (1.0 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in a 1:1 mixture of t-butanol and water (or another suitable solvent like DMF).

  • Catalyst Preparation:

    • In a separate small vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 equivalents) in water and Sodium Ascorbate (0.3 equivalents) in water.

  • Click Reaction:

    • Add the Sodium Ascorbate solution to the main reaction vial, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction vigorously at room temperature for 4-24 hours. Trustworthiness Note: The reaction is often complete within a few hours, but can be left overnight. The formation of the triazole ring is highly efficient and specific, making this a reliable conjugation strategy.

    • Monitor by LC-MS for the formation of the desired PROTAC product mass.

  • Purification:

    • Once complete, dilute the reaction mixture with water and extract with EtOAc or DCM.

    • Wash, dry, and concentrate the organic layer.

    • Purify the final PROTAC using flash chromatography or, more commonly, by preparative HPLC/RP-HPLC to achieve high purity.

  • Final Characterization:

    • Confirm the structure of the final PROTAC by ¹H NMR, HRMS, and analytical HPLC.

cluster_ternary Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitin Transfer (from E2 Ligase) Ternary->Ub Recycle PROTAC Recycled Ternary->Recycle PROTAC is released Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation (into Peptides) Proteasome->Degradation caption Figure 3. PROTAC-induced protein degradation pathway.

Figure 3. PROTAC-induced protein degradation pathway.

Troubleshooting Common Synthetic Challenges

ProblemPossible CauseSuggested Solution
Low Amide Coupling Yield Incomplete activation of carboxylic acid; moisture in the reaction; steric hindrance.Ensure anhydrous conditions. Try alternative coupling reagents (e.g., COMU, T3P). Increase reaction time or temperature slightly.[17]
Poor Solubility of PROTAC High molecular weight and hydrophobicity of the final molecule.Modify the linker by incorporating polar or water-solubilizing moieties like polyethylene glycol (PEG) chains or piperazine groups.[17][18]
Failed Click Reaction Inactive catalyst (oxidized copper); poor solvent choice.Use freshly prepared solutions of copper sulfate and sodium ascorbate. Ensure reagents are fully dissolved; consider co-solvents like DMSO.
Multiple Products Side reactions; incomplete deprotection; reaction on multiple functional groups.Re-evaluate protecting group strategy. Purify intermediates at each step. Use more selective reaction conditions (e.g., lower temperature).

Conclusion

The synthesis of effective PROTACs is a complex, multi-step process that requires careful planning and execution. The use of versatile intermediates like this compound provides a powerful platform for modular PROTAC assembly. The iodo-pyrazole core serves as a flexible handle for modern cross-coupling chemistry, while the ethanol side-chain offers a convenient point for linker attachment. By combining established protocols for VHL ligand synthesis with robust conjugation chemistries like CuAAC, researchers can efficiently generate and test diverse libraries of PROTACs, accelerating the discovery of novel therapeutics for previously "undruggable" targets.

References

Application Notes and Protocols: 2-(4-Iodo-1H-pyrazol-1-yl)ethanol as a Novel Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of three key components: a ligand that engages a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3][4][5][6][][] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the cell's proteasome.[9][10][11]

While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is a critical determinant of its overall efficacy, selectivity, and pharmacokinetic properties.[2][4] The length, rigidity, and chemical composition of the linker govern the geometry of the ternary complex, which in turn influences the efficiency of ubiquitination and subsequent degradation.[10][12]

This application note explores the potential of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol as a novel linker for PROTAC development. The pyrazole scaffold offers a degree of rigidity that can be advantageous for pre-organizing the PROTAC into a productive conformation for ternary complex formation. Furthermore, the iodo- and hydroxyl- functionalities provide versatile handles for synthetic elaboration, allowing for its incorporation into a variety of PROTAC architectures.

Rationale for Employing a Pyrazole-Based Linker

The selection of a linker is a crucial step in PROTAC design. While flexible linkers like polyethylene glycol (PEG) chains are commonly used due to their ease of synthesis and ability to span a range of distances, they can also introduce conformational ambiguity and potentially unfavorable physicochemical properties.[1][2] Rigid linkers, on the other hand, can offer several advantages:

  • Pre-organization: A rigid linker can reduce the entropic penalty associated with ternary complex formation by restricting the conformational freedom of the PROTAC.[10]

  • Improved Selectivity: By enforcing a specific geometry, a rigid linker can favor the formation of the desired on-target ternary complex over off-target interactions.[4]

  • Enhanced Physicochemical Properties: The incorporation of heterocyclic scaffolds like pyrazole can modulate the lipophilicity and solubility of the final PROTAC molecule, potentially improving its cell permeability and pharmacokinetic profile.[13]

The this compound linker offers a unique combination of a semi-rigid pyrazole core with strategically placed functional groups for versatile conjugation chemistry.

Diagram: Mechanism of Action of a PROTAC

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes a potential synthetic route for the this compound linker, starting from commercially available 4-iodopyrazole.

Materials:

  • 4-Iodopyrazole

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation of 4-Iodopyrazole:

    • To a solution of 4-iodopyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as the final product.

Characterization: The structure of the synthesized linker should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of a Hypothetical PROTAC using the Pyrazole Linker

This protocol outlines the steps for incorporating the this compound linker to synthesize a PROTAC molecule. This example uses a generic POI ligand with a carboxylic acid handle and pomalidomide as the E3 ligase ligand.

Diagram: PROTAC Synthesis Workflow

PROTAC_Synthesis Linker This compound Intermediate_1 Linker-POI Ligand Linker->Intermediate_1 Esterification (HATU, DIPEA) POI_Ligand POI Ligand-COOH POI_Ligand->Intermediate_1 E3_Ligand Pomalidomide Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate_1->Final_PROTAC Suzuki Coupling (Pd catalyst, base)

Caption: Synthetic workflow for a pyrazole-linked PROTAC.

Step 1: Esterification of the Linker with the POI Ligand

  • To a solution of the POI ligand (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in DMF.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography to yield the intermediate ester.

Step 2: Suzuki Coupling with Pomalidomide Derivative

Note: This step requires a pomalidomide derivative functionalized with a boronic acid or boronic ester.

  • In a reaction vessel, combine the intermediate ester from Step 1 (1.0 eq), the pomalidomide-boronic acid derivative (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Heat the reaction to 80-100°C and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction, filter through celite, and perform an aqueous work-up.

  • Purify the final PROTAC molecule by preparative HPLC.

Characterization Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMRLC-MS Purity
LinkerC₅H₇IN₂O238.03Consistent with structure>95%
PROTACVariesVariesConsistent with structure>98%
Part 3: Biological Evaluation of the PROTAC

1. Cell Viability Assay

  • Objective: To determine the cytotoxic effect of the synthesized PROTAC.

  • Method:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the IC₅₀ value from the dose-response curve.

2. Western Blot for Protein Degradation

  • Objective: To quantify the degradation of the target POI.

  • Method:

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the extent of protein degradation and calculate the DC₅₀ (concentration for 50% degradation).[11]

3. Control Experiments for Mechanism of Action

To validate that the observed protein degradation is mediated by the ubiquitin-proteasome system, the following control experiments should be performed:

  • Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). The inhibition of degradation would indicate proteasome-dependent activity.

  • E3 Ligase Ligand Competition: Co-treat cells with the PROTAC and an excess of the free E3 ligase ligand (e.g., pomalidomide). Competition for binding to the E3 ligase should rescue the degradation of the POI.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low PROTAC Potency - Suboptimal linker length or geometry.- Poor cell permeability.- Inefficient ternary complex formation.- Synthesize analogs with different linker lengths.- Assess physicochemical properties (e.g., cLogP, polar surface area).- Consider biophysical assays to study ternary complex formation.
Off-Target Effects - Non-specific binding of the PROTAC.- Degradation of proteins other than the intended POI.- Perform proteomic studies (e.g., mass spectrometry-based proteomics) to assess global protein level changes.
Poor Solubility - High lipophilicity of the PROTAC molecule.- Introduce polar functional groups into the linker or ligands.[1]

Conclusion

The this compound linker presents a promising scaffold for the development of novel PROTACs. Its semi-rigid nature and versatile synthetic handles offer the potential to fine-tune the properties of the resulting degrader molecules. The protocols outlined in this application note provide a framework for the synthesis, characterization, and biological evaluation of PROTACs incorporating this linker. Further optimization of the linker length and attachment points will be crucial for developing highly potent and selective protein degraders for therapeutic applications.

References

experimental protocol for Suzuki coupling of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4-Aryl-1H-pyrazole Derivatives via Suzuki-Miyaura Coupling

Abstract

This application note provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol. The pyrazole motif is a cornerstone in medicinal chemistry, and efficient methods for its functionalization are of paramount importance to drug discovery professionals. We present a detailed, field-proven protocol, delve into the mechanistic underpinnings of the reaction, offer strategies for optimization, and provide a systematic troubleshooting guide. This document is designed to equip researchers and scientists with the necessary knowledge to successfully synthesize a diverse range of 4-substituted pyrazole derivatives, crucial intermediates for the development of novel therapeutics.

Theory and Mechanistic Insights

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1][2] Its widespread adoption in the pharmaceutical industry is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts.[3] The reaction is catalyzed by a palladium complex and requires a base to proceed.[1]

The catalytic cycle of the Suzuki coupling is generally understood to involve three key steps:[2][4][5]

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst complex oxidatively inserting into the carbon-iodine bond of the this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[2][5] The reactivity of the halide partner is crucial, with the general trend being I > Br > OTf >> Cl, making iodo-pyrazoles excellent substrates for this transformation.[6]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the organoboron compound by a base, which forms a more nucleophilic boronate species, thereby facilitating the transfer.[2][4][7]

  • Reductive Elimination: The final step involves the two organic groups on the palladium(II) complex coupling together and eliminating from the metal center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

References

application of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(4-Iodo-1H-pyrazol-1-yl)ethanol: A Strategic Building Block for Modern Kinase Inhibitor Synthesis

Introduction: The Pyrazole Scaffold in Kinase-Targeted Drug Discovery

The reversible phosphorylation of proteins, orchestrated by over 500 protein kinases, represents the central control mechanism for a vast array of cellular processes.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, as well as inflammatory, metabolic, and neurodegenerative diseases.[1][2] This has positioned kinase inhibitors as one of the most successful classes of modern therapeutics. Within the medicinal chemist's toolkit, the pyrazole ring has emerged as a "privileged scaffold"—a molecular framework that is frequently found in potent and selective kinase inhibitors.[2][3][4] Its synthetic tractability, favorable drug-like properties, and ability to form critical hydrogen bond interactions with the kinase hinge region make it a cornerstone of inhibitor design.[3] In fact, of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including notable drugs like Crizotinib, Ruxolitinib, and Encorafenib.[2][3]

This application note focuses on This compound , a highly versatile and strategic building block for the synthesis of next-generation kinase inhibitors. This reagent is uniquely equipped with two distinct functional handles:

  • A C4-Iodo Group: The carbon-iodine bond at the 4-position is an exceptionally reactive site for palladium- and copper-catalyzed cross-coupling reactions.[5][6] This allows for the direct and efficient installation of diverse aryl and heteroaryl moieties that are essential for occupying the core ATP-binding pocket of the target kinase.

  • An N1-Ethanol Group: The N-substituted ethanol side chain provides a vector for chemical elaboration, influences the molecule's physicochemical properties such as solubility, and can participate in additional hydrogen bonding interactions within the kinase active site to enhance potency and selectivity.[7][8]

This guide provides an in-depth exploration of the reactivity of this compound, detailed protocols for its application in key synthetic transformations, and insights into its strategic use in the design of targeted kinase inhibitors.

Physicochemical and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective application. The molecule's structure combines the aromaticity of the pyrazole ring with the polarity of the hydroxyl group and the reactivity of the C-I bond.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₅H₇IN₂O
Molecular Weight 238.03 g/mol
Appearance Typically an off-white to pale yellow solid.[9]Useful for material handling and quality assessment.
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols; sparingly soluble in water.[9][10]The ethanol moiety enhances solubility in polar solvents compared to N-alkylated pyrazoles, facilitating reaction setup.
C4-Iodo Bond Highly susceptible to oxidative addition in Pd(0)-catalyzed cycles.[6]This is the primary reactive site for building molecular complexity. The reactivity trend for halogens in such couplings is I > Br > Cl.[11]
N1-Ethanol Group A primary alcohol, capable of acting as a hydrogen bond donor and acceptor.[8]Can be used for further functionalization (e.g., etherification, esterification) or can directly interact with amino acid residues in the kinase binding pocket.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in kinase inhibitor synthesis is its role as an electrophilic partner in cross-coupling reactions. These reactions are foundational for constructing the core structures of most modern kinase inhibitors.

Suzuki-Miyaura Coupling: Building Bi-Aryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming C(sp²)-C(sp²) bonds, enabling the linkage of the pyrazole core to various aryl or heteroaryl systems.[5][12] This is a critical step in synthesizing inhibitors that mimic the adenine region of ATP.

Causality Behind Reagent Choices:

  • Catalyst System (Pd(OAc)₂ / SPhos): A palladium(II) pre-catalyst is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biarylphosphine ligand. Its steric bulk promotes the final reductive elimination step to release the product, while its electron-donating nature facilitates the initial, often rate-limiting, oxidative addition of the C-I bond to the palladium center.[11]

  • Base (K₂CO₃ or Cs₂CO₃): The base is essential for the transmetalation step, where it activates the boronic acid partner to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12]

  • Solvent (Dioxane/Water): This biphasic solvent system is effective for dissolving both the organic starting materials and the inorganic base, facilitating the reaction at the interface.[11]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Combine Reagents: - this compound - Arylboronic Acid - Pd(OAc)₂ / SPhos - K₂CO₃ B 2. Add Solvents: - Anhydrous Dioxane - Degassed Water A->B C 3. Inert Atmosphere: Purge vessel with Argon/N₂ B->C D 4. Heat Reaction: 80-100 °C for 2-18 h C->D E 5. Monitor Progress: TLC or LC-MS D->E F 6. Quench & Extract: Add water, extract with EtOAc E->F G 7. Dry & Concentrate: Dry over Na₂SO₄, remove solvent F->G H 8. Purify: Silica Gel Chromatography G->H I I H->I Final Product: 4-Aryl-Pyrazolylethanol

Figure 1: Generalized experimental workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk tube or microwave vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).[6]

  • Inert Atmosphere: Seal the vessel and purge with a stream of argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe. The final concentration of the iodopyrazole should be approximately 0.1 M.[6][11]

  • Heating: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed (typically 2-18 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-1-(2-hydroxyethyl)-1H-pyrazole.[11]

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating C(sp²)-C(sp) bonds.[13] This reaction is invaluable for introducing rigid, linear linkers or functional groups that can probe deeper into the kinase binding pocket or act as reactive handles for covalent inhibitors.

Causality Behind Reagent Choices:

  • Catalyst System (Pd(PPh₃)₂Cl₂ / CuI): This classic system relies on a synergistic interplay between two metals. The palladium catalyst facilitates the oxidative addition and reductive elimination steps. The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive and undergoes transmetalation to the palladium center more readily than the alkyne itself.[13]

  • Base (Triethylamine, TEA): TEA serves a dual role. It acts as the base required to deprotonate the terminal alkyne, and it often serves as the solvent for the reaction.[5]

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Combine Reagents: - this compound - Pd(PPh₃)₂Cl₂ - CuI B 2. Add Solvent/Base: - Triethylamine (TEA) A->B C 3. Inert Atmosphere: Purge vessel with Argon/N₂ B->C D 4. Add Alkyne: Add terminal alkyne dropwise C->D E 5. Stir at RT: Reaction at room temp. D->E F 6. Monitor Progress: TLC or LC-MS E->F G 7. Filter & Concentrate: Filter solids, remove solvent F->G H 8. Purify: Silica Gel Chromatography G->H I I H->I Final Product: 4-Alkynyl-Pyrazolylethanol Kinase_Signaling_Pathway GF Growth Factor (e.g., Cytokine) Receptor Receptor (e.g., JAK) GF->Receptor 1. Ligand Binding Kinase Kinase Domain (ATP Binding Site) Receptor->Kinase 2. Kinase Activation Substrate Substrate Protein (e.g., STAT) Kinase->Substrate 3. Phosphorylation ATP ATP ATP->Kinase Binds P_Substrate Phosphorylated Substrate (p-STAT) Response Cellular Response (Gene Expression, Proliferation) P_Substrate->Response 4. Signal Transduction Inhibitor Pyrazole-based Inhibitor Inhibitor->Kinase BLOCKS

References

Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors Using 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Kinase Inhibitor Design

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized treatment paradigms for numerous diseases. Within this landscape, the pyrazole ring has emerged as a "privileged scaffold."[2][3] Its structure is synthetically accessible and possesses the inherent ability to form key hydrogen bond interactions with the kinase hinge region, effectively mimicking the adenine moiety of ATP.[4][5] This provides a robust anchor for designing inhibitors with high potency and selectivity.

This guide focuses on the strategic use of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol , a versatile building block for the synthesis of novel kinase inhibitors. The key to its utility lies in its bifunctional nature:

  • The N1-ethanol group provides a handle for modulating physicochemical properties such as solubility and can be used for further derivatization.

  • The C4-iodo substituent is a highly reactive and versatile functional group, ideal for elaboration via modern cross-coupling methodologies to explore the chemical space of the kinase ATP-binding site.[6]

These application notes provide a comprehensive overview of synthetic strategies, detailed experimental protocols, and methodologies for the biological evaluation of kinase inhibitors derived from this key intermediate.

Section 1: The Strategic Utility of the C4-Iodo Group

The carbon-iodine bond at the C4 position of the pyrazole ring is the linchpin for molecular diversification. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular installation of various substituents, a crucial step in tuning an inhibitor's affinity and selectivity for its target kinase.[6][7] The three most powerful transformations in this context are:

  • Suzuki-Miyaura Coupling: Forms a carbon-carbon bond between the pyrazole and an aryl or heteroaryl boronic acid/ester. This is the most common method for introducing the bulky aromatic systems frequently seen in potent kinase inhibitors.[6][7]

  • Sonogashira Coupling: Creates a carbon-carbon bond with a terminal alkyne, yielding arylalkynes that can probe deep, narrow pockets within the kinase active site.[8][9]

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond, allowing for the introduction of various amines. This is critical for establishing interactions with specific amino acid residues or improving pharmacokinetic properties.[10][11]

The ability to leverage these distinct, high-yielding reactions from a single common intermediate makes this compound an exceptionally valuable tool for building libraries of potential kinase inhibitors for screening and lead optimization.

Section 2: Core Synthetic Strategy via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[7]

Mechanistic Insight: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) complex. This is typically the rate-limiting step, and the high reactivity of the C-I bond makes it highly efficient.[7]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(R¹)I pd0->pd_complex pyrazole This compound (R¹-I) oxidative_addition Oxidative Addition pd_complex2 L₂Pd(II)(R¹)Ar pd_complex->pd_complex2 boronic_acid Ar-B(OH)₂ (Boronic Acid) transmetalation Transmetalation base Base (e.g., K₂CO₃) pd_complex2->pd0 reductive_elimination Reductive Elimination product Product (R¹-Ar)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a 4-Aryl-1H-pyrazole Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

workflow start Reaction Setup (Add Reagents to Vial) degas Degas Mixture (Purge with Argon) start->degas heat Heat Reaction (e.g., 100 °C, 4h) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: General workflow for Suzuki-Miyaura coupling and product isolation.

Materials and Reagents

Reagent/MaterialPurposeTypical Amount (0.5 mmol scale)
This compoundStarting Material1.0 equiv (133 mg)
Arylboronic AcidCoupling Partner1.2 equiv
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor0.03 equiv (3.4 mg)
SPhosLigand0.06 equiv (12.3 mg)
Potassium Carbonate (K₂CO₃)Base2.5 equiv (173 mg)
1,4-DioxaneAnhydrous Solvent2.0 mL
WaterCo-solvent, aids in base dissolution0.5 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentAs needed
Ethyl Acetate, HexanesSolvents for extraction & chromatographyAs needed
Argon or Nitrogen GasInert Atmosphere-
Reaction Vial (e.g., 5 mL microwave vial)Reaction Vessel1

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).[6]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., argon) three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4 parts) and degassed water (1 part) via syringe. The final concentration of the starting material should be approximately 0.2 M.

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed (typically 2-6 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-pyrazole product.

Section 3: Characterization and Data Analysis

Confirming the identity and purity of the synthesized inhibitor is a non-negotiable step. A combination of spectroscopic and analytical methods should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key diagnostic signals include the disappearance of the C4-H proton (if present in the starting material) and the appearance of new aromatic signals from the coupled aryl group.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the product and assess its purity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

Section 4: Biological Evaluation: Targeting the JAK-STAT Pathway

The Janus Kinase (JAK) family of tyrosine kinases is a critical component of the JAK-STAT signaling pathway, which transduces cytokine-mediated signals involved in immunity and inflammation.[6] Dysregulation of this pathway is linked to autoimmune diseases and cancers, making JAKs a prime target for pyrazole-based inhibitors like the FDA-approved drug Ruxolitinib.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation p_stat p-STAT dimer p-STAT Dimer p_stat->dimer 4. Dimerization gene Gene Transcription dimer->gene 5. Translocation & Regulation cytokine Cytokine cytokine->receptor 1. Binding inhibitor Pyrazole-Based Inhibitor inhibitor->jak BLOCKS

Caption: Simplified JAK-STAT signaling pathway and the mechanism of inhibition.
Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase, using a luminescent assay that quantifies ADP production.

Materials

  • Recombinant human kinase (e.g., JAK2)

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compound and positive control (e.g., Ruxolitinib)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor and the control inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Kinase Reaction:

    • Add kinase reaction buffer to all wells of a 384-well plate.

    • Add the serially diluted compounds (final DMSO concentration should be ≤ 1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add the kinase to all wells except the "no enzyme" control.

    • Add the substrate peptide to all wells.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation

Compound IDTarget KinaseIC₅₀ (nM)
SYNTH-PYR-001 JAK25.6
SYNTH-PYR-001 JAK111.2
Ruxolitinib (Control)JAK22.8[6]
Ruxolitinib (Control)JAK13.3[6]

Section 5: References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: --INVALID-LINK--

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Available at: --INVALID-LINK--

  • Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development - Benchchem. Available at: --INVALID-LINK--

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Available at: --INVALID-LINK--

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed Central. Available at: --INVALID-LINK--

  • Exploring the scaffold universe of kinase inhibitors. - Semantic Scholar. Available at: --INVALID-LINK--

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available at: --INVALID-LINK--

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - NIH. Available at: --INVALID-LINK--

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. Available at: --INVALID-LINK--

  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. Available at: --INVALID-LINK--

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available at: --INVALID-LINK--

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. Available at: --INVALID-LINK--

  • The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem. Available at: --INVALID-LINK--

  • Pyrimidine based pyrazoles as Cyclin-dependent kinase 2 inhibitors: Design, Synthesis and Biological Evaluation | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • 4-iodopyrazole in the synthesis of kinase inhibitors - Benchchem. Available at: --INVALID-LINK--

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC - NIH. Available at: --INVALID-LINK--

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: --INVALID-LINK--

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: --INVALID-LINK--

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. Available at: --INVALID-LINK--

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - Semantic Scholar. Available at: --INVALID-LINK--

  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones - ResearchGate. Available at: --INVALID-LINK--

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. Available at: --INVALID-LINK--

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: --INVALID-LINK--

  • Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates - Benchchem. Available at: --INVALID-LINK--

  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed. Available at: --INVALID-LINK--

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - ResearchGate. Available at: --INVALID-LINK--

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available at: --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Available at: --INVALID-LINK--

  • Sonogashira coupling - Wikipedia. Available at: --INVALID-LINK--

  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. Available at: --INVALID-LINK--

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. Available at: --INVALID-LINK--

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed. Available at: --INVALID-LINK--

  • Application Notes and Protocols: 4-iodo-1-methyl-1H-pyrazol-3-amine in Medicinal Chemistry - Benchchem. Available at: --INVALID-LINK--

References

Application Notes & Protocols: Incorporating 2-(4-Iodo-1H-pyrazol-1-yl)ethanol into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dual-Functionality Building Block

In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a privileged scaffold, a structural motif frequently found in a multitude of bioactive compounds and FDA-approved drugs.[1][2][3][4] Its metabolic stability and versatile substitution patterns make it a cornerstone for drug design.[4] This guide focuses on a particularly strategic building block: 2-(4-Iodo-1H-pyrazol-1-yl)ethanol .

This molecule is engineered for efficiency, offering two distinct and orthogonal points for chemical modification:

  • The 4-Iodo Position: The carbon-iodine bond is a highly reactive handle, primed for a variety of robust palladium- and copper-catalyzed cross-coupling reactions. This allows for the systematic construction of the core pharmacophore by forming new carbon-carbon and carbon-heteroatom bonds.[5][6]

  • The N1-Ethanol Sidechain: The terminal hydroxyl group provides a secondary vector for chemical diversification. It can be used to attach linkers, improve solubility, modulate physicochemical properties, or serve as an anchor point for conjugation to other molecular entities, such as in the development of Proteolysis Targeting Chimeras (PROTACs).

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, validated protocols for leveraging this building block but also the underlying scientific rationale for key experimental choices, empowering users to troubleshoot and adapt these methods for their specific synthetic targets.

Physicochemical Properties and Handling

Understanding the properties and stability of this compound is critical for its successful application. The C-I bond, while beneficial for reactivity, can also be a point of vulnerability.

PropertyValue / InformationSource / Rationale
Molecular Formula C₅H₇IN₂O[7]
Molecular Weight 238.03 g/mol [7]
CAS Number 1408334-75-7[7]
Appearance Off-white to pale yellow solidEstimated based on similar iodo-pyrazoles.[8]
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH, THF)General solubility of functionalized pyrazoles.
Stability & Handling Light-sensitive; susceptible to thermal degradation.The C-I bond can undergo homolytic cleavage, liberating elemental iodine (I₂), which appears as a yellow-brown discoloration.[9]

Core Handling Recommendations:

  • Storage: Store in an amber vial or wrapped in aluminum foil at refrigerated temperatures (2-8 °C) under an inert atmosphere (Argon or Nitrogen).

  • Solvents: Use high-purity, degassed, and anhydrous solvents for reactions to prevent catalyst poisoning and minimize side reactions like deiodination.[9][10]

  • Reaction Conditions: Avoid unnecessarily high temperatures, as thermal stress can accelerate the rate of deiodination.[9]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of the 4-iodo group is its exceptional performance in cross-coupling reactions. The reactivity of halopyrazoles in these transformations follows the established trend: I > Br > Cl, making the iodo-substituted scaffold the most versatile substrate for mild and efficient coupling.[5][6] A key challenge, however, is the competing side reaction of hydrodeiodination, which replaces the iodine with a hydrogen atom.[11] The following protocols are optimized to favor the desired coupling pathway.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds. It is the preeminent method for introducing aryl or vinyl substituents at the C4 position of the pyrazole core, a common strategy in the synthesis of kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(II) pre-catalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is chosen. These ligands accelerate the rate of reductive elimination, the final product-forming step, which helps to outcompete the deiodination pathway.[11]

  • Base: A moderately strong, non-nucleophilic base like K₂CO₃ or K₃PO₄ is used. Stronger bases can sometimes promote deiodination.[11]

  • Solvent: A mixture of an aprotic organic solvent (like 1,4-dioxane or DME) and water is used to facilitate the dissolution of both the organic and inorganic reagents.[5][12]

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification prep_vial Add Iodopyrazole, Boronic Acid, Base (K₂CO₃) to oven-dried vial add_solvents Add Dioxane/Water prep_vial->add_solvents purge Degas with Argon (10-15 min) add_solvents->purge add_catalyst Add Pd(OAc)₂ and SPhos purge->add_catalyst heat Heat at 80-100 °C (Monitor by TLC/LC-MS) add_catalyst->heat cool Cool to RT heat->cool quench Quench with Water, Extract with Ethyl Acetate cool->quench dry Dry organic layer (Na₂SO₄), Filter and Concentrate quench->dry purify Purify via Column Chromatography dry->purify product product purify->product Final Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3.1: Synthesis of 2-(4-Aryl-1H-pyrazol-1-yl)ethanol

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Reaction Setup: Seal the vial with a septum. Add 1,4-dioxane and water (4:1 v/v). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Execution: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed.[5]

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 4-arylpyrazole product.

C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling is the method of choice for installing terminal or substituted alkynes.[13][14] The resulting C(sp²)-C(sp) bond is a key structural element in many natural products and pharmaceuticals and serves as a versatile precursor for further transformations.

Causality Behind Experimental Choices:

  • Dual Catalyst System: This reaction traditionally employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) co-catalyst (CuI) to generate a copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.[15]

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[15]

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical. Oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction that consumes the alkyne and complicates purification.[10]

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up & Purification prep_flask Add Iodopyrazole, Pd catalyst, and CuI to oven-dried flask purge Evacuate and backfill with Argon (3x) prep_flask->purge add_reagents Add anhydrous solvent (e.g., THF), Amine Base, and Terminal Alkyne via syringe purge->add_reagents stir Stir at RT or heat gently (Monitor by TLC/LC-MS) add_reagents->stir quench Filter through Celite (optional), Quench with aq. NH₄Cl stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer (Na₂SO₄), Filter and Concentrate extract->dry purify Purify via Column Chromatography dry->purify product product purify->product Final Product

Caption: General workflow for Sonogashira coupling.

Protocol 3.2: Synthesis of 2-(4-Alkynyl-1H-pyrazol-1-yl)ethanol

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv) under a stream of argon.[5]

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous and degassed triethylamine (Et₃N) via syringe, followed by the terminal alkyne (1.2 equiv).

  • Execution: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-alkynylpyrazole.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[16] This reaction is particularly valuable for accessing 4-aminopyrazole derivatives, which are key components of numerous biologically active molecules.

Causality Behind Experimental Choices:

  • Ligand Selection: This reaction is highly sensitive to ligand choice. Bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) are critical. They promote the desired C-N reductive elimination and are effective at suppressing the competing deiodination side reaction.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are essential for reaction efficiency.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Work-up & Purification prep_vial In a glovebox, add Iodopyrazole, Pd Pre-catalyst, Ligand, and Base (NaO-t-Bu) to vial add_reagents Add anhydrous Toluene and the Amine coupling partner prep_vial->add_reagents seal_heat Seal vial and heat at 80-110 °C (Monitor by TLC/LC-MS) add_reagents->seal_heat cool Cool to RT seal_heat->cool filter Dilute with solvent, filter through Celite cool->filter concentrate Concentrate filtrate filter->concentrate purify Purify via Column Chromatography concentrate->purify product product purify->product Final Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 3.3: Synthesis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol Derivatives

  • Reagent Preparation: Inside an inert atmosphere glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable ligand (e.g., XPhos, 0.08 equiv) to a reaction vial.

  • Reaction Setup: Add anhydrous, degassed toluene. Seal the vial tightly.

  • Execution: Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C. Stir vigorously for 6-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude material by column chromatography on silica gel to isolate the 4-aminopyrazole product.

Leveraging the Hydroxyl Group: A Gateway to Further Diversification

Once the pyrazole core has been elaborated via cross-coupling, the N1-ethanol sidechain becomes a valuable tool for further modification. This secondary functionalization is key to fine-tuning the molecule's properties or preparing it for more advanced applications like bio-conjugation.

G cluster_coupling Step 1: Core Modification cluster_modification Step 2: Sidechain Functionalization start This compound coupling Cross-Coupling (Suzuki, Sonogashira, etc.) start->coupling intermediate Substituted 2-(Pyrazol-1-yl)ethanol coupling->intermediate ether Etherification intermediate->ether click_prep Conversion to Azide/Alkyne intermediate->click_prep product1 Functionalized Ether ether->product1 product2 Click Chemistry Handle click_prep->product2

Caption: Two-stage strategy for molecular diversification.

Protocol 4.1: Conversion of the Hydroxyl to an Azide for Click Chemistry This two-step procedure transforms the ethanol sidechain into an azidoethyl group, a versatile handle for copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[17]

Step A: Tosylation of the Hydroxyl Group

  • Setup: Dissolve the 2-(4-substituted-1H-pyrazol-1-yl)ethanol (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 equiv) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv) dissolved in a minimal amount of anhydrous DCM.

  • Execution: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude tosylate, which is often used directly in the next step.

Step B: Nucleophilic Substitution with Azide

  • Setup: Dissolve the crude tosylate from Step A in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 3.0 equiv).

  • Execution: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Work-up: Cool to room temperature and pour into water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash extensively with water and then brine to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final azide product by column chromatography.

Application in Bioactive Molecule Design: Kinase Inhibitors

Substituted pyrazoles are a hallmark of modern kinase inhibitors. The pyrazole core often acts as a hinge-binding motif, while substituents at various positions project into the ATP-binding pocket to confer potency and selectivity.[8][18] Molecules synthesized using this compound can be designed to target these enzymes. The 4-position substituent can be tailored to occupy the hydrophobic pocket, while the N1-sidechain can be used to enhance solubility or provide an attachment point for further studies.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor 1. Ligand Binding RAS RAS Receptor->RAS 2. Dimerization & Autophosphorylation RAF RAF RAS->RAF 3. Downstream Signaling Cascade MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Receptor Inhibition of ATP Binding

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its dual-functionality enables a modular and efficient approach to synthesis. By leveraging robust cross-coupling methodologies to build the core pharmacophore and subsequently functionalizing the ethanol sidechain, chemists can rapidly generate diverse libraries of complex molecules. The protocols and strategic insights provided in this guide are intended to accelerate research and development efforts aimed at creating the next generation of pyrazole-based therapeutics.

References

Application Note: 2-(4-Iodo-1H-pyrazol-1-yl)ethanol as a Key Building Block in the Convergent Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Janus kinase (JAK) family of enzymes represents a critical target in the treatment of autoimmune diseases and myeloproliferative neoplasms. Small molecule inhibitors targeting the JAK-STAT signaling pathway have demonstrated significant therapeutic success. A common structural feature of many potent JAK inhibitors is a substituted pyrazole core, which plays a pivotal role in binding to the ATP-binding site of the kinase. This application note details the strategic importance and synthetic utility of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol, a bifunctional intermediate designed for the efficient, convergent synthesis of complex JAK inhibitors. We provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into a core structure representative of several leading JAK inhibitors, such as Baricitinib.

Introduction: The JAK-STAT Pathway and the Rise of Pyrazole-Based Inhibitors

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes controlling immunity, inflammation, and hematopoiesis. The pathway is initiated by cytokine binding to its receptor, which activates associated JAKs (JAK1, JAK2, JAK3, and TYK2). These activated kinases then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and modulation of gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Gene Gene Expression DNA->Gene 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding JAKi JAK Inhibitor (e.g., Baricitinib) JAKi->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the mechanism of its inhibition.

Dysregulation of the JAK/STAT pathway is implicated in numerous autoimmune and inflammatory diseases, making JAKs prime therapeutic targets.[1] Several FDA-approved inhibitors, including Ruxolitinib, Tofacitinib, and Baricitinib, have revolutionized the treatment of these conditions.[1] A recurring structural motif in many of these inhibitors is the pyrazole ring.[2] This "privileged scaffold" is synthetically accessible and serves as a versatile framework for orienting functional groups that engage in critical hydrogen bonding interactions within the kinase hinge region, mimicking the adenine portion of ATP.[2]

The Strategic Advantage of this compound

The efficient construction of complex molecules like JAK inhibitors often relies on a convergent synthesis strategy, where key fragments are prepared separately and then coupled. This compound is an ideal intermediate for such a strategy due to its orthogonal reactive sites.

Intermediate_Reactivity cluster_reactions Intermediate This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate->Coupling C4-Iodo Handle Activation Hydroxyl Group Activation & Substitution (e.g., Mitsunobu, Tosylation) Intermediate->Activation N1-Ethanol Handle

Figure 2: Dual reactivity of the this compound intermediate.

  • The C4-Iodo Group : This serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions.[3] The carbon-iodine bond is readily activated, allowing for the efficient formation of a carbon-carbon bond with a core heterocyclic system, such as the pyrrolo[2,3-d]pyrimidine found in Ruxolitinib and Baricitinib.[1][3][4] This step is crucial for building the primary pharmacophore that binds to the kinase hinge.

  • The N1-Ethanol Group : The hydroxyethyl substituent on the N1 position is a versatile functional handle. The terminal hydroxyl group can be easily transformed into a good leaving group (e.g., via tosylation or mesylation) or activated under Mitsunobu conditions for subsequent nucleophilic substitution.[5][6][7] This allows for the introduction of complex side chains, such as the ethylsulfonyl-azetidine moiety in Baricitinib, which often occupy the solvent-exposed region of the ATP-binding pocket and are critical for achieving potency and selectivity.[4]

Application Protocols

Protocol 1: Synthesis of Intermediate this compound

This two-step protocol describes a reliable method for preparing the title compound, starting from commercially available 4-iodopyrazole. The N-alkylation is a critical step, and conditions are chosen to favor substitution at the desired N1 position.

Step A: N-Alkylation of 4-Iodopyrazole

  • Rationale: Direct alkylation of 4-iodopyrazole with 2-bromoethanol using a strong base like sodium hydride in an aprotic polar solvent like DMF ensures efficient deprotonation of the pyrazole N-H, facilitating the subsequent SN2 reaction. While mixtures of N1 and N2 isomers are possible, the N1 isomer is often the major product for pyrazoles with small C3 and C5 substituents.[8][9][10]

  • Materials & Reagents:

    • 4-Iodopyrazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • 2-Bromoethanol

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-iodopyrazole (1.0 eq).

    • Dissolve the pyrazole in anhydrous DMF (to a concentration of approx. 0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add 2-bromoethanol (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the mixture with EtOAc (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield this compound as the primary product.

Parameter Expected Value
Yield 60-75%
Appearance White to pale yellow solid or viscous oil
¹H NMR (CDCl₃) Consistent with N1-alkylation product structure
Mass Spec (ESI+) [M+H]⁺ corresponding to C₅H₇IN₂O

Table 1: Expected Data for this compound.

Protocol 2: Synthesis of a Baricitinib Core Structure

This protocol demonstrates the utility of the intermediate in a convergent synthesis of a key fragment of Baricitinib, coupling the pyrazole with the pyrrolo[2,3-d]pyrimidine core via a Suzuki reaction.

Step B: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki-Miyaura coupling is a robust method for C-C bond formation.[11] Here, the C-I bond of the pyrazole intermediate is coupled with a boronic ester derivative of the pyrrolo[2,3-d]pyrimidine core. A palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand like SPhos, is used to facilitate the catalytic cycle.[3] An inorganic base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid/ester.[3][11]

  • Materials & Reagents:

    • This compound (from Protocol 1)

    • (7H-pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid, pinacol ester

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane and Water (degassed)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a Schlenk flask or microwave vial, combine this compound (1.0 eq), (7H-pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid, pinacol ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.5 eq).

    • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous mixture with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield 2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)ethanol .

Figure 3: Synthetic workflow from 4-Iodopyrazole to a JAK inhibitor core structure.

Data Summary & Further Applications

The pyrazole scaffold, installed using intermediates like the one described, is central to the high-potency inhibition of the JAK enzyme family. The specific substitutions on the pyrazole and its appended groups modulate the selectivity across different JAK isoforms.

Compound JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM) Core Scaffold
Ruxolitinib 3.32.8428Pyrrolo[2,3-d]pyrimidine-Pyrazole
Baricitinib 5.95.7>400Pyrrolo[2,3-d]pyrimidine-Pyrazole
Filgotinib 1028810Triazolopyridine
Compound 3f 3.42.23.5Pyrimidine-Pyrazole

Data compiled from multiple sources for illustrative purposes.[2][12] Table 2: Inhibitory activity of selected pyrazole-containing JAK inhibitors.

The synthesized core, 2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)ethanol, is a versatile precursor. The terminal hydroxyl group can be oxidized to an aldehyde for reductive amination or converted to a leaving group for substitution, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable, bifunctional building block for the synthesis of pyrazole-based Janus kinase inhibitors. Its orthogonal reactive handles enable a convergent and efficient synthetic strategy. The protocols provided herein offer a robust pathway to this intermediate and its subsequent incorporation into a core structure common to several clinically important drugs. This approach facilitates the rapid generation of complex molecules, accelerating discovery and development programs targeting the JAK-STAT pathway.

References

Application Notes and Protocols: Leveraging Pyrazole-Ethanol Derivatives in Click Chemistry for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pyrazole Scaffolds in Bioorthogonal Chemistry

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability, synthetic tractability, and diverse biological activities make it an attractive framework for drug design.[3][4][5] In recent years, the convergence of pyrazole chemistry with the principles of "click" chemistry has unlocked new avenues for the construction of complex biomolecules and targeted therapeutics.[6][7] Specifically, pyrazole-ethanol derivatives are emerging as versatile bifunctional linkers, where the pyrazole core offers a stable and tunable platform, and the ethanol moiety provides a convenient handle for the introduction of bioorthogonal functionalities.

This guide provides a comprehensive overview of the applications of pyrazole-ethanol derivatives in click chemistry, with a focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[8] We will delve into the rationale behind experimental design, provide detailed, field-tested protocols, and explore cutting-edge applications in bioconjugation and the development of antibody-drug conjugates (ADCs).

Core Principle: The Pyrazole-Ethanol Moiety as a Bifunctional Linker

The strategic utility of pyrazole-ethanol derivatives in click chemistry stems from their bifunctional nature. The pyrazole ring can be readily synthesized and functionalized, allowing for the fine-tuning of physicochemical properties such as solubility and steric hindrance. The ethanol group, a primary alcohol, serves as a versatile anchor for the covalent attachment of either an azide or a terminal alkyne, the key reactive partners in CuAAC reactions. This modular design enables the seamless integration of the pyrazole linker into larger biomolecular constructs.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Pyrazole-Ethanol Precursor

This protocol outlines a general method for the synthesis of a pyrazole-ethanol derivative, which can be subsequently functionalized for click chemistry applications. The synthesis is based on the classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Absolute ethanol

  • Glacial acetic acid

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-ethanol derivative.

Expected Outcome:

This procedure yields a pyrazole-ethanol derivative. The exact structure will depend on the starting 1,3-dicarbonyl compound used. For instance, using ethyl acetoacetate will yield a pyrazolone-ethanol derivative. The yield and purity should be assessed by standard analytical techniques such as NMR and mass spectrometry.

Protocol 2: Functionalization of Pyrazole-Ethanol for Click Chemistry

This protocol describes the conversion of the synthesized pyrazole-ethanol into an alkyne-functionalized derivative, ready for CuAAC. A similar approach can be used to introduce an azide functionality.

Materials:

  • Pyrazole-ethanol derivative (from Protocol 1)

  • Propargyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of the pyrazole-ethanol derivative (1 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the alkyne-functionalized pyrazole-ethanol derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere is crucial to prevent its decomposition and ensure efficient deprotonation.

  • Anhydrous THF: The use of a dry solvent is essential as any water present will react with the sodium hydride.

  • Stepwise Addition at 0 °C: The reaction of sodium hydride with the alcohol is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent side reactions.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details a general procedure for the click reaction between the alkyne-functionalized pyrazole-ethanol derivative and an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a biomolecule).[2][10]

Materials:

  • Alkyne-functionalized pyrazole-ethanol derivative (from Protocol 2)

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Stock Solutions:

  • Copper Sulfate: 100 mM in water.

  • Sodium Ascorbate: 1 M in water (prepare fresh).

  • THPTA (optional): 100 mM in water.

  • Alkyne-pyrazole: 10 mM in a suitable solvent (e.g., DMSO).

  • Azide Molecule: 10 mM in a suitable solvent (e.g., DMSO or water).

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the alkyne-functionalized pyrazole-ethanol derivative (1 equivalent) and the azide-containing molecule (1.1 equivalents).

  • Addition of Copper and Ligand (if used): Add the copper(II) sulfate solution (0.1 equivalents). If using THPTA, pre-mix the copper sulfate and THPTA in a 1:5 molar ratio before adding to the reaction mixture.

  • Initiation of Reaction: Add the freshly prepared sodium ascorbate solution (0.5 equivalents) to the reaction mixture.

  • Incubation: Vortex the mixture briefly and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be gently heated (e.g., to 37 °C) to increase the rate.

  • Monitoring and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, the product can be purified by an appropriate method depending on its properties (e.g., HPLC for biomolecules, column chromatography for small molecules).

Self-Validating System: The high efficiency and specificity of the CuAAC reaction serve as an internal validation.[8] The near-quantitative conversion to a single triazole product, readily verifiable by analytical techniques, confirms the success of the ligation.

Application Notes

Bioconjugation and Fluorescence Labeling

The pyrazole-ethanol click chemistry platform is exceptionally well-suited for the labeling of biomolecules.[11][12] The bioorthogonal nature of the azide-alkyne cycloaddition ensures that the reaction proceeds with high specificity in complex biological media, without interfering with native cellular processes.[11]

Workflow for Protein Labeling:

  • Introduce a Click Handle: An azide or alkyne functionality is introduced into the target protein either through metabolic labeling with an unnatural amino acid or by chemical modification of reactive amino acid side chains (e.g., lysine or cysteine).

  • Prepare the Pyrazole-Fluorophore Conjugate: Synthesize an alkyne- (or azide-) functionalized pyrazole-ethanol derivative as described in Protocol 2. Conjugate this to an azide- (or alkyne-) modified fluorescent dye using Protocol 3.

  • Labeling Reaction: React the modified protein with the pyrazole-fluorophore conjugate under biocompatible conditions (aqueous buffer, physiological pH).

  • Analysis: The labeled protein can be visualized and quantified using techniques such as SDS-PAGE with in-gel fluorescence scanning, flow cytometry, or fluorescence microscopy.

ProteinLabelingWorkflow cluster_synthesis Probe Synthesis cluster_bioconjugation Bioconjugation cluster_analysis Analysis Pyrazole_Ethanol Pyrazole-Ethanol Derivative Alkyne_Pyrazole Alkyne-Functionalized Pyrazole-Ethanol Pyrazole_Ethanol->Alkyne_Pyrazole Protocol 2 Pyrazole_Fluorophore Pyrazole-Fluorophore Conjugate Alkyne_Pyrazole->Pyrazole_Fluorophore Protocol 3 Fluorophore_Azide Azide-Modified Fluorophore Fluorophore_Azide->Pyrazole_Fluorophore Labeled_Protein Fluorescently Labeled Protein Pyrazole_Fluorophore->Labeled_Protein CuAAC Reaction Protein_Azide Azide-Modified Protein Protein_Azide->Labeled_Protein SDS_PAGE SDS-PAGE Labeled_Protein->SDS_PAGE Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy Flow_Cytometry Flow Cytometry Labeled_Protein->Flow_Cytometry

Caption: Workflow for fluorescent labeling of proteins using a pyrazole-ethanol-based click chemistry probe.

Development of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[13][14] The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC.[15] Pyrazole-ethanol derivatives offer a promising scaffold for the design of novel linkers for ADCs.

Advantages of Pyrazole-Based Linkers in ADCs:

  • Stability: The pyrazole ring is chemically robust, contributing to the overall stability of the ADC in circulation and preventing premature drug release.

  • Tunability: The pyrazole core can be substituted to modulate the hydrophilicity of the linker, which can impact the aggregation propensity and pharmacokinetic properties of the ADC.

  • Versatility: The modular synthesis allows for the straightforward incorporation of different cleavage mechanisms (e.g., enzyme-cleavable peptides, pH-sensitive hydrazones) alongside the click chemistry handle.

ADC_Structure Antibody Monoclonal Antibody Linker Pyrazole-Ethanol Linker Antibody->Linker Bioconjugation (e.g., via Lysine) Drug Cytotoxic Payload Linker->Drug Click Chemistry Ligation

Caption: General structure of an Antibody-Drug Conjugate (ADC) featuring a pyrazole-ethanol-based linker.

Table 1: Quantitative Data for a Hypothetical Pyrazole-Linked ADC

ParameterValueMethod of Determination
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
In vitro Cytotoxicity (IC₅₀)1.5 nMCell Viability Assay (e.g., MTT or CellTiter-Glo)
Plasma Stability (% intact ADC after 7 days)>95%LC-MS/MS analysis of plasma samples
Aggregation (% high molecular weight species)<2%Size Exclusion Chromatography (SEC)

Conclusion and Future Perspectives

Pyrazole-ethanol derivatives represent a powerful and versatile class of bifunctional linkers for click chemistry applications. Their straightforward synthesis, chemical stability, and tunability make them highly attractive for researchers in chemical biology, drug discovery, and materials science. The protocols and application notes provided herein offer a solid foundation for the implementation of this technology in a variety of research settings.

Future advancements in this area may focus on the development of novel pyrazole-based linkers with integrated functionalities, such as stimuli-responsive cleavage sites for controlled drug release or built-in imaging reporters for theranostic applications. As the demand for more sophisticated and precisely engineered biomolecular conjugates continues to grow, the role of pyrazole-ethanol derivatives in click chemistry is poised to expand significantly.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sonogashira Couplings with 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sonogashira coupling reactions involving 4-iodopyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the success of your experiments.

Introduction to Sonogashira Couplings with 4-Iodopyrazoles

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[1] 4-Iodopyrazoles are valuable building blocks in medicinal chemistry and materials science. Their successful coupling via the Sonogashira reaction opens avenues to a diverse range of functionalized molecules. However, the presence of the pyrazole ring, an N-heterocycle, can introduce specific challenges not always encountered with simpler aryl halides.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding Sonogashira couplings with 4-iodopyrazoles:

Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A: Low or no conversion can stem from several factors. Key areas to investigate include:

  • Catalyst Inactivation: Pyrazoles can coordinate with the palladium center, inhibiting its catalytic activity.[2]

  • Reagent Quality: The presence of oxygen or moisture can be detrimental. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), while water can negatively impact catalyst activity.[2] Ensure your solvents and amine base are anhydrous and thoroughly degassed.

  • Reaction Temperature: While 4-iodopyrazoles are generally reactive, some substrates may require elevated temperatures to facilitate the oxidative addition step.[2]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A: Alkyne homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[3] To mitigate this:

  • Ensure Rigorously Anaerobic Conditions: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[2]

  • Consider Copper-Free Conditions: The copper co-catalyst is often a primary contributor to homocoupling.[1][2] Switching to a copper-free protocol can significantly reduce or eliminate this byproduct.[2]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, which favors the desired cross-coupling pathway over homocoupling.[2]

Q3: What are the best catalyst and ligand combinations for 4-iodopyrazole substrates?

A: The choice of catalyst and ligand is critical. For pyrazole substrates, consider the following:

  • Palladium Precatalysts: Common and effective choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[2]

  • Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be particularly effective as they can promote the desired catalytic cycle and prevent catalyst inhibition by the pyrazole substrate.[2][4]

Q4: I see a black precipitate forming in my reaction. What is it and how can I prevent it?

A: The formation of a black precipitate, commonly known as "palladium black," is a sign of palladium catalyst decomposition.[3] This occurs when the active Pd(0) catalyst aggregates and becomes inactive. The primary causes are:

  • Presence of Oxygen: Oxygen can oxidize and destabilize the Pd(0) catalyst.[3] Maintaining a strict inert atmosphere is crucial.

  • Impurities: Impurities in reagents or solvents can poison the catalyst.[3]

In-Depth Troubleshooting Guide

When initial attempts at a Sonogashira coupling with a 4-iodopyrazole are unsuccessful, a systematic approach to troubleshooting is essential.

Problem 1: Low Conversion or No Reaction

Root Cause Analysis:

  • Catalyst Inhibition by Pyrazole: The nitrogen atoms in the pyrazole ring can act as ligands, coordinating to the palladium center and shutting down the catalytic cycle. This is especially problematic if the pyrazole NH is unprotected.

  • Poor Reagent Quality: Trace amounts of water or oxygen can have a significant impact. Amine bases are particularly susceptible to absorbing water and carbon dioxide from the atmosphere.

  • Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be suitable for the specific 4-iodopyrazole and alkyne coupling partners.

Solutions:

  • Protect the Pyrazole NH: If your 4-iodopyrazole has an unprotected NH, consider protecting it with a suitable group (e.g., Boc, SEM). This will prevent coordination to the palladium catalyst.

  • Reagent Purification:

    • Solvents: Use anhydrous, degassed solvents.

    • Amine Base: Distill the amine base (e.g., triethylamine, diisopropylamine) before use.

  • Screening Reaction Parameters:

ParameterRecommendationRationale
Catalyst/Ligand PdCl₂(PPh₃)₂, Pd(PPh₃)₄ with bulky phosphine or NHC ligands.Bulky ligands can favor the formation of the active monoligated palladium species.[5]
Solvent DMF, THF, or Triethylamine (as solvent and base).Solvent choice can influence catalyst solubility and reactivity.
Base Triethylamine, Diisopropylethylamine (DIPEA), or Piperidine.The base plays a crucial role in deprotonating the alkyne and neutralizing the HX byproduct.[3]
Temperature Start at room temperature and gradually increase to 60-80 °C if no reaction is observed.Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition.[2]
Problem 2: Significant Homocoupling (Glaser Coupling)

Root Cause Analysis:

  • Oxygen Contamination: Oxygen is a key promoter of the oxidative homocoupling of terminal alkynes, a reaction often referred to as Glaser-Hay coupling.[3][6]

  • High Copper Concentration: The copper(I) co-catalyst, while accelerating the desired reaction, is also a primary driver of homocoupling.[1][2]

Solutions:

  • Rigorous Degassing: Employ at least three freeze-pump-thaw cycles for your reaction mixture to ensure the complete removal of dissolved oxygen.

  • Copper-Free Protocol: Eliminate the copper co-catalyst. While this may require slightly harsher conditions (e.g., higher temperatures or different ligands), it is often the most effective way to prevent homocoupling.[2]

  • Slow Alkyne Addition: Use a syringe pump to add the alkyne to the reaction mixture over several hours. This maintains a low concentration of the alkyne, favoring the cross-coupling pathway.[2]

Problem 3: Dehalogenation of 4-Iodopyrazole

Root Cause Analysis:

  • Proton Source: The presence of a proton source (e.g., water, protic solvents) can lead to the protonolysis of the aryl-palladium intermediate, resulting in the dehalogenated pyrazole.

  • High Temperatures: Elevated temperatures can sometimes promote this side reaction.[2]

Solutions:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

  • Solvent Choice: Employ a dry, aprotic solvent.[2]

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the Sonogashira coupling of 4-iodopyrazoles.

Troubleshooting_Workflow Start Start: Sonogashira Reaction with 4-Iodopyrazole Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Homocoupling Significant Homocoupling? Check_Conversion->Check_Homocoupling No Action_Conversion Action: - Check Reagent Purity - Protect Pyrazole NH - Screen Catalysts/Ligands - Increase Temperature Check_Conversion->Action_Conversion Yes Check_Dehalogenation Dehalogenation Observed? Check_Homocoupling->Check_Dehalogenation No Action_Homocoupling Action: - Rigorous Degassing - Switch to Copper-Free - Slow Alkyne Addition Check_Homocoupling->Action_Homocoupling Yes Successful_Coupling Successful Coupling Check_Dehalogenation->Successful_Coupling No Action_Dehalogenation Action: - Ensure Anhydrous Conditions - Lower Reaction Temperature - Use Aprotic Solvent Check_Dehalogenation->Action_Dehalogenation Yes Review_Conditions Review & Optimize Conditions Action_Conversion->Review_Conditions Action_Homocoupling->Review_Conditions Action_Dehalogenation->Review_Conditions Review_Conditions->Start Retry

Caption: A systematic workflow for troubleshooting Sonogashira couplings of 4-iodopyrazoles.

Validated Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a good starting point for the coupling of 4-iodopyrazoles with terminal alkynes.

Materials:

  • 4-Iodopyrazole substrate (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • CuI (0.1 eq)

  • Anhydrous, degassed DMF

  • Triethylamine (Et₃N) (2.0 eq)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.[2]

  • Add anhydrous, degassed DMF and triethylamine.[2]

  • Add the terminal alkyne to the mixture.[2]

  • Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C), monitoring by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when homocoupling is a significant issue.

Materials:

  • 4-Iodopyrazole substrate (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol %)

  • Anhydrous, degassed DMSO

  • Base (e.g., 2,2,6,6-tetramethylpiperidine, TMP) (2.0 eq)

Procedure:

  • In a glovebox or under a positive flow of argon, add the 4-iodopyrazole, palladium precatalyst, and a stir bar to a vial.[2]

  • Add anhydrous, degassed DMSO, followed by the base.[2]

  • Add the terminal alkyne.[2]

  • Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.[2]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-Iodopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 4-iodopyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common experimental challenges. 4-Iodopyrazoles are valuable building blocks in medicinal chemistry, and mastering their coupling is key to synthesizing a diverse range of potentially bioactive molecules.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Suzuki coupling of 4-iodopyrazole derivatives, offering explanations and actionable solutions.

Issue 1: Low to No Yield of the Desired Product

Symptoms:

  • Minimal or no formation of the coupled product, as observed by TLC, LC-MS, or NMR.

  • Recovery of a significant amount of unreacted 4-iodopyrazole starting material.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inactive Catalyst The active Pd(0) species, which is necessary to initiate the catalytic cycle, may not be forming or could be deactivated by oxygen.[2][3] Pd(II) precatalysts require in-situ reduction, which can sometimes be inefficient.1. Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by purging with an inert gas like argon or nitrogen for 15-30 minutes.[1][4][5] Maintain a positive pressure of the inert gas throughout the reaction. 2. Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which is already in the active Pd(0) state.[1][2] 3. Switch to a Modern Pre-catalyst: Buchwald-type precatalysts (e.g., XPhos Pd G2) are designed for efficient and reliable generation of the active Pd(0) species and often show higher reactivity.[1][3]
Inappropriate Base The base is crucial for activating the boronic acid in the transmetalation step.[6][7] If the base is too weak, insoluble, or incompatible with the solvent, this step will be inefficient.1. Screen Different Bases: Common choices include carbonates (Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[3] 2. Ensure Solubility: The reaction is often biphasic. The use of a solvent mixture like dioxane/water or DME/water helps to dissolve both the organic substrates and the inorganic base.[1]
Suboptimal Ligand The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heterocycles like pyrazoles, the choice of ligand is critical for efficient oxidative addition and reductive elimination.[2][8]1. Use Bulky, Electron-Rich Ligands: For 4-iodopyrazoles, bulky phosphine ligands such as SPhos and XPhos can significantly improve reaction efficiency, especially for sterically hindered or electronically challenging substrates.[1][8]
Low Reaction Temperature The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Typical temperatures range from 80-100 °C.[5][6] 2. Consider Microwave Irradiation: Microwave heating can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[1][3]
Poor Quality Reagents Boronic acids can degrade over time through protodeboronation, especially in the presence of moisture. The 4-iodopyrazole should also be pure.1. Verify Reagent Quality: Use fresh or properly stored boronic acid. Check the purity of your 4-iodopyrazole starting material by NMR or LC-MS.[3]
Issue 2: Significant Deiodination (Hydrodehalogenation)

Symptoms:

  • Formation of a major byproduct where the iodine on the pyrazole ring has been replaced by a hydrogen atom.

  • This byproduct often has a similar polarity to the starting material, complicating purification.

Explanation: Deiodination is a common side reaction where the palladium intermediate reacts with a proton source instead of the boronic acid, leading to the formation of a 4-H-pyrazole.[8] 4-Iodopyrazoles are particularly susceptible to this side reaction compared to their bromo- or chloro-analogs.[3][8]

Solutions:

Strategy Rationale
Optimize Catalyst/Ligand System The rate of the desired productive reductive elimination needs to be faster than the rate of deiodination.
Choice of Base and Solvent The reaction environment can influence the prevalence of proton sources that lead to deiodination.
Control Reaction Parameters Excessive heat or prolonged reaction times can increase the likelihood of side reactions.
Consider a Different Halogen If deiodination remains a persistent issue and synthetic routes allow.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of my pyrazole? While many Suzuki couplings on pyrazoles are successful without N-H protection, the acidic proton can sometimes interfere with the reaction, potentially by coordinating to the palladium catalyst.[9][10] If you are experiencing low yields or catalyst deactivation, especially with N-unsubstituted pyrazoles, using a protecting group like Boc (tert-butyloxycarbonyl) or trityl may be beneficial.

Q2: How much boronic acid should I use? It is common practice to use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents).[1][11] This helps to drive the reaction to completion, especially since boronic acids can undergo homocoupling as a side reaction.

Q3: What is the ideal catalyst loading? Typical catalyst loading for Suzuki couplings ranges from 1-5 mol%.[1] For highly efficient catalyst systems and reactive substrates, loadings can sometimes be reduced. However, if you are experiencing slow or incomplete reactions, increasing the catalyst loading within this range may be helpful. Excessively high loadings can sometimes lead to more side products.[8]

Q4: My reaction is very slow. How can I speed it up? To accelerate the reaction, you can:

  • Increase the temperature. [3]

  • Switch to a more active catalyst system , such as a Buchwald precatalyst with a bulky phosphine ligand.[3]

  • Use microwave irradiation , which can reduce reaction times from hours to minutes.[1][3]

Q5: How do I know if my reaction is complete? The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The reaction is generally considered complete when the 4-iodopyrazole starting material is no longer visible.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][12]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X (4-Iodopyrazole) PdII R1-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans R2-B(OR)2 (Boronic Acid/Ester) + Base PdII_R2 R1-Pd(II)L_n-R2 Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2 (Product) caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

A logical approach to troubleshooting can save significant time and resources.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Inert Is the reaction under inert atmosphere? Start->Check_Inert Degas Action: Degas solvents and reagents thoroughly. Check_Inert->Degas No Check_Catalyst Is the catalyst system appropriate? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Action: Switch to Pd(PPh3)4 or a Buchwald precatalyst. Check_Catalyst->Switch_Catalyst No Check_Base Is the base strong/soluble enough? Check_Catalyst->Check_Base Yes Switch_Catalyst->Check_Base Switch_Base Action: Try K3PO4 or Cs2CO3. Check_Base->Switch_Base No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Switch_Base->Check_Temp Increase_Temp Action: Increase temperature or use microwave. Check_Temp->Increase_Temp No Success Reaction Optimized Check_Temp->Success Yes Increase_Temp->Success caption Troubleshooting workflow for low yield.

Caption: A workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Conventional Heating Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of a 4-iodopyrazole derivative with an arylboronic acid using conventional heating.[1][11]

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk tube or round-bottom flask with condenser

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the 4-iodopyrazole derivative (e.g., 0.1 mmol, 1.0 equiv) and the arylboronic acid (0.11 mmol, 1.1 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and the base, Na₂CO₃ (0.25 mmol, 2.5 equiv).

  • Add the degassed solvent system of 1,4-dioxane and water (4:1 ratio, e.g., 2 mL total volume).

  • Seal the tube and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C under the inert atmosphere for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol describes a rapid method for the synthesis of 4-arylpyrazoles using microwave irradiation.[1]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • 1,2-Dimethoxyethane (DME) and Water

  • Microwave vial

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (e.g., 0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.01 mmol, 2 mol%), and the base, Cs₂CO₃ (1.25 mmol, 2.5 equiv).

  • Add DME (e.g., 3 mL) and water (e.g., 1.2 mL) to the vial.

  • Seal the vial and place it in the microwave apparatus.

  • Irradiate the reaction mixture at 90-120 °C for 5-20 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

References

Technical Support Center: Synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol is a critical step in the development of various pharmaceutical intermediates. The N-alkylation of 4-iodopyrazole presents unique challenges, primarily concerning regioselectivity and the formation of persistent byproducts. The similar nucleophilicity of the two nitrogen atoms in the pyrazole ring often leads to the formation of a mixture of N1 and N2 alkylated isomers, which can be difficult to separate.[1][2] This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help researchers navigate these challenges, minimize byproduct formation, and ensure the synthesis of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in the synthesis of this compound?

The most prevalent byproduct is the regioisomeric N2-alkylated product, 2-(4-Iodo-2H-pyrazol-2-yl)ethanol. The N-alkylation of unsymmetrically substituted pyrazoles typically yields a mixture of regioisomers.[2] Other common impurities include unreacted 4-iodopyrazole starting material and, occasionally, di-iodinated pyrazole species if the starting material is not pure.[3][4]

Q2: Why is the formation of the N2-regioisomer so common?

The pyrazole ring contains two nitrogen atoms, both of which can act as nucleophiles in an alkylation reaction. The electronic properties and steric environment around each nitrogen are similar, which complicates regioselective N-functionalization.[2] The final ratio of N1 to N2 isomers is highly dependent on the reaction conditions, including the base, solvent, temperature, and the nature of the alkylating agent.[2][5]

Q3: Can impurities in the 4-iodopyrazole starting material affect the reaction?

Absolutely. The purity of the 4-iodopyrazole is crucial. If the starting material contains impurities such as di-iodinated pyrazoles or other isomers from its own synthesis, these will carry through and potentially react, leading to additional byproducts that complicate purification.[3][4] It is highly recommended to verify the purity of the 4-iodopyrazole by NMR or LC-MS before starting the N-alkylation reaction.

Q4: What is the best general strategy to favor the formation of the desired N1-isomer?

Controlling the reaction conditions is key. The regioselectivity of pyrazole N-alkylation can often be influenced by the choice of base and solvent.[2] For instance, using a bulkier base or a non-polar solvent can sometimes sterically hinder the more exposed N2 position, favoring alkylation at the N1 position. However, this is highly substrate-dependent, and empirical optimization is often necessary.

Troubleshooting Guide

Issue 1: My TLC analysis shows two distinct spots with very close Rf values that are difficult to resolve.

  • Probable Cause: You are likely observing the desired N1-alkylated product and the N2-alkylated regioisomeric byproduct. These isomers often have very similar polarities, making them challenging to separate on a standard TLC plate.

  • Proposed Solution:

    • TLC Optimization: Experiment with different solvent systems. A less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes) will cause the spots to travel less, potentially increasing the separation between them. Try multiple solvent systems like Dichloromethane/Methanol or Toluene/Acetone.

    • Confirmation: If possible, isolate a small amount of each spot via preparative TLC or small-scale column chromatography and analyze them by ¹H NMR to confirm their identities.

    • Purification Strategy: Meticulous column chromatography is the most effective method for separating these isomers.[6] A long column, slow flow rate, and a carefully optimized isocratic or shallow-gradient elution system are required.

Issue 2: The ¹H NMR spectrum of my crude product is very complex, showing multiple sets of pyrazole and ethoxy signals.

  • Probable Cause: This is a classic sign of a mixture of N1 and N2 regioisomers. Each isomer will have its own unique set of peaks for the pyrazole ring protons and the attached ethanol group.

  • Diagnostic Steps:

    • Identify Starting Material: Look for the characteristic signals of unreacted 4-iodopyrazole.

    • Analyze Isomer Signals:

      • N1-Isomer (Desired): Will typically show two distinct signals for the pyrazole C3-H and C5-H protons.

      • N2-Isomer (Byproduct): Due to the symmetry of the N2-substituted pyrazole, the C3-H and C5-H protons are chemically equivalent and will appear as a single signal (integrating to 2H).

    • Integrate and Quantify: Compare the integration of the unique signals for each isomer to determine the approximate ratio of the products in your crude mixture. This will inform your purification strategy.

Issue 3: My reaction has gone to completion (no starting material on TLC), but the yield of the desired product is low after purification.

  • Probable Cause: The reaction conditions may have favored the formation of the N2-isomer, which was then removed during purification. This means your overall conversion was high, but the selectivity for the desired product was poor.

  • Proposed Solution:

    • Re-evaluate Reaction Conditions: Systematically vary the reaction parameters.

      • Base: Test a range of bases, from common inorganic bases like K₂CO₃ or Cs₂CO₃ to stronger bases like NaH.[7]

      • Solvent: Compare polar aprotic solvents (DMF, Acetonitrile) with non-polar solvents (Toluene, Dioxane).

      • Temperature: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) to see how it affects the isomeric ratio.

    • Analyze Crude Ratios: Before purification, take an NMR of the crude product for each new condition to quickly assess the N1:N2 ratio and identify the optimal conditions.

Byproduct Identification and Mitigation Summary

Byproduct NameStructure DescriptionIdentification MethodMitigation & Purification Strategy
2-(4-Iodo-2H-pyrazol-2-yl)ethanol Regioisomer where the ethanol group is attached to the N2 position of the pyrazole ring.¹H NMR: Shows a single peak for the two equivalent pyrazole protons (C3-H & C5-H). TLC: Spot with Rf very close to the product.Mitigation: Optimize reaction conditions (base, solvent, temp.) to improve regioselectivity. Purification: Careful silica gel column chromatography with an optimized eluent system (e.g., Hexane/Ethyl Acetate gradient).[6]
4-Iodopyrazole Unreacted starting material.¹H NMR: Characteristic signals for 4-Iodopyrazole. TLC: A distinct spot corresponding to the starting material standard.Mitigation: Increase reaction time, temperature, or use a slight excess of the alkylating agent and base. Purification: Easily separated by column chromatography due to significant polarity difference. Can sometimes be removed with an acidic wash if the product is soluble in an organic solvent.[3][4]
Di-iodinated Pyrazoles Pyrazole ring with two iodine atoms (e.g., 3,4-diiodopyrazole).Mass Spectrometry: Shows a molecular ion peak corresponding to a di-iodinated species. ¹H NMR: Will show fewer aromatic protons than expected.Mitigation: Use high-purity 4-iodopyrazole starting material. Purification: Separation can be challenging. Recrystallization or careful column chromatography may be effective.[8]

Visualizing Byproduct Formation

The following diagram illustrates the primary reaction pathway leading to the desired N1 product and the competing pathway that forms the N2 regioisomeric byproduct.

Synthesis_Byproducts cluster_input Inputs cluster_output Crude Mixture Components Reactants 4-Iodopyrazole + 2-Bromoethanol Base Base (e.g., K₂CO₃) Reactants->Base Deprotonation Anion 4-Iodopyrazolide Anion Base->Anion Product_N1 Desired Product: This compound Anion->Product_N1 Alkylation at N1 (Major Pathway) Byproduct_N2 Byproduct: 2-(4-Iodo-2H-pyrazol-2-yl)ethanol Anion->Byproduct_N2 Alkylation at N2 (Side Reaction) Start_Material Unreacted 4-Iodopyrazole

Caption: Reaction scheme showing the formation of the desired N1-product and the N2-isomer byproduct.

Recommended Purification Protocol: Silica Gel Column Chromatography

This protocol is designed for the separation of N1 and N2 regioisomers.

1. TLC Optimization:

  • Before packing the column, determine the optimal eluent system using TLC.

  • Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).

  • The goal is to find a solvent mixture that gives the desired product an Rf value of ~0.25-0.35 and provides the maximum possible separation (ΔRf) from the isomeric byproduct.

2. Column Packing:

  • Select a column with a high aspect ratio (long and thin is better for difficult separations).

  • Prepare a slurry of silica gel in your chosen non-polar solvent.

  • Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring there are no air bubbles or cracks.

  • Add a thin layer of sand on top of the silica bed to prevent disruption.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating to dryness. Carefully add the resulting free-flowing powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with your optimized solvent system. An isocratic elution (keeping the solvent ratio constant) is often best for separating close-running isomers.

  • If isomers are very close, a very shallow gradient (e.g., increasing from 10% to 25% Ethyl Acetate in Hexanes over many column volumes) can be effective.

  • Collect small, uniform fractions.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator.

  • Dry the final product under high vacuum to remove any residual solvent.[6]

References

Technical Support Center: Troubleshooting PROTAC Linker Synthesis with Pyrazole Cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers that feature pyrazole cores. The unique electronic and structural properties of pyrazoles offer distinct advantages in PROTAC design, but their synthesis can present specific challenges. This resource is structured in a question-and-answer format to directly address common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Coupling Reactions

Question 1: I'm experiencing low yields during the N-arylation or N-alkylation of my pyrazole-containing linker fragment. What are the likely causes and how can I optimize this step?

Answer:

Low yields in the functionalization of the pyrazole nitrogen are a frequent hurdle. The nucleophilicity of the pyrazole ring is modest, and steric hindrance can play a significant role. Here are the primary causes and corresponding solutions:

  • Inadequate Base or Reaction Conditions: The choice of base is critical for deprotonating the pyrazole nitrogen to facilitate nucleophilic attack.

    • Solution: For N-arylation reactions (e.g., Buchwald-Hartwig or Ullmann coupling), stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often necessary. For N-alkylation with alkyl halides, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like DMF or THF is effective. Ensure strictly anhydrous conditions, as water can quench the base and reactants.

  • Poor Reactivity of the Coupling Partner: Aryl halides with electron-withdrawing groups are more reactive in nucleophilic aromatic substitution. For alkylations, the leaving group's ability is paramount (I > Br > Cl).

    • Solution: If possible, use an aryl halide with strong electron-withdrawing groups or switch to a more reactive alkylating agent like an alkyl iodide or triflate.

  • Catalyst Deactivation or Inefficiency (for N-arylation): The palladium or copper catalyst used in cross-coupling reactions can be sensitive to impurities or reaction conditions.

    • Solution: Ensure high-purity reagents and solvents. A ligand screen (e.g., Xantphos, SPhos for palladium) can identify the optimal ligand for your specific substrates. In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.

  • Steric Hindrance: Bulky groups on the pyrazole ring or the coupling partner can impede the reaction.

    • Solution: If steric hindrance is a major issue, consider a less hindered starting material or a different synthetic route that introduces the bulky moiety later in the sequence. Microwave heating can sometimes provide the necessary energy to overcome steric barriers.[1]

Question 2: I'm observing the formation of regioisomers during the initial synthesis of my substituted pyrazole core. How can I control the regioselectivity?

Answer:

The synthesis of substituted pyrazoles, often via condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to a mixture of regioisomers. Controlling this is key to ensuring the correct linker attachment points.

  • Nature of the Hydrazine and Dicarbonyl: The electronic and steric properties of the substituents on both starting materials heavily influence the regioselectivity of the initial cyclization.

    • Solution: A well-established method to achieve high regioselectivity is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a β-ketoester.[2][3][4] The reaction generally proceeds with the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic ketone carbonyl. For monosubstituted hydrazines, the substituted nitrogen typically attacks the ketone.

  • Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, affecting the isomeric ratio.

    • Solution: Experiment with different solvents and reaction temperatures. Lower temperatures often favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable isomer.

A logical workflow for addressing regioselectivity issues is outlined below:

G start Poor Regioselectivity in Pyrazole Synthesis cond1 Are you using a symmetrical dicarbonyl or hydrazine? start->cond1 sol1 Consider a different synthetic route (e.g., functionalizing a pre-formed pyrazole). cond1->sol1  Yes cond2 Are you using a β-ketoester (Knorr Synthesis)? cond1->cond2  No end_node Regiochemically Pure Pyrazole Core sol1->end_node sol2 Adopt the Knorr synthesis for better regiocontrol. cond2->sol2  No cond3 Have you optimized reaction conditions? cond2->cond3  Yes sol2->cond3 sol3 Vary solvent and temperature. Analyze product ratios via NMR or LC-MS. cond3->sol3  No cond3->end_node  Yes sol3->end_node G cluster_0 Fragment Synthesis cluster_1 Fragment Coupling cluster_2 Final Steps poi_ligand POI Ligand Synthesis (with handle) couple1 Couple Linker to POI Ligand poi_ligand->couple1 e3_ligand E3 Ligase Ligand Synthesis (with handle) couple2 Couple Linker-POI to E3 Ligand e3_ligand->couple2 linker_core Pyrazole Linker Core Synthesis (with orthogonal handles) linker_core->couple1 couple1->couple2 deprotection Final Deprotection (if needed) couple2->deprotection purification Purification (HPLC) deprotection->purification

References

improving the yield of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in the synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol. As Senior Application Scientists, we move beyond mere protocols, delving into the causality behind experimental choices to empower you to optimize your reaction yields and purity.

Introduction: Navigating the Synthesis of a Key Building Block

This compound is a valuable heterocyclic building block, with the iodine atom serving as a versatile handle for further functionalization via cross-coupling reactions.[1] However, its synthesis presents common hurdles, including low yields, challenging regioselectivity, and difficult purifications. This guide is structured to address these specific issues head-on, providing both direct solutions and the fundamental chemical principles behind them.

The synthesis can be approached via two primary routes: the N-alkylation of 4-iodopyrazole (Route A) or the iodination of 2-(1H-pyrazol-1-yl)ethanol (Route B). The choice of route significantly impacts the challenges you may encounter.

G cluster_0 Synthetic Strategies cluster_A Route A cluster_B Route B start Starting Materials iodopyrazole 4-Iodopyrazole start->iodopyrazole Iodination of Pyrazole pyrazole_ethanol 2-(1H-Pyrazol-1-yl)ethanol start->pyrazole_ethanol N-Alkylation of Pyrazole alkylation N-Alkylation (with 2-chloroethanol or ethylene oxide) iodopyrazole->alkylation final_product This compound alkylation->final_product iodination Iodination (e.g., NIS, I₂/CAN) pyrazole_ethanol->iodination iodination->final_product

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Core Problem: Low Overall Yield

Question: My overall yield is consistently below 40%. What are the most critical parameters to investigate first, regardless of the synthetic route?

Answer: Low yield is a multifaceted problem often stemming from incomplete reactions, side-product formation, or product degradation. A systematic approach is crucial.

Application Scientist's Insight: Begin by dissecting your process. Is the low yield attributable to a specific step (N-alkylation or iodination), or is it a cumulative loss?

  • Confirm Starting Material Purity: Impurities in your initial pyrazole or 4-iodopyrazole can inhibit the reaction or introduce side products that complicate purification. Verify purity by NMR or melting point before starting.

  • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the limiting reagent. An incomplete reaction is a common cause of low yield. If the reaction stalls, consider optimizing temperature, reaction time, or reagent stoichiometry.[2]

  • Evaluate Work-up and Extraction: Significant product loss can occur during the work-up. Ensure the pH of your aqueous layer is optimized for the extraction of your pyrazole derivative. Multiple extractions (3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended to maximize recovery.[1]

  • Assess Purification Loss: Is your product being lost during column chromatography or recrystallization? Analyze your crude vs. pure yields. If purification losses are high, the chosen method may need optimization.

G cluster_solutions Potential Solutions start Low Yield Identified check_purity Verify Starting Material Purity start->check_purity monitor_rxn Monitor Reaction Progress (TLC, LC-MS) check_purity->monitor_rxn incomplete_rxn Reaction Incomplete? monitor_rxn->incomplete_rxn check_workup Optimize Work-up & Extraction check_purification Assess Purification Method check_workup->check_purification purification_loss High Loss During Purification? check_purification->purification_loss incomplete_rxn->check_workup No stalled Adjust Temp, Time, or Stoichiometry incomplete_rxn->stalled Yes optimize_column Optimize Chromatography (Solvent, Stationary Phase) purification_loss->optimize_column Yes optimize_recrystal Screen Recrystallization Solvents purification_loss->optimize_recrystal Yes

Caption: Troubleshooting flowchart for addressing low reaction yields.

Route A Challenge: N-Alkylation of 4-Iodopyrazole

Question: I am performing the N-alkylation of 4-iodopyrazole and obtaining a mixture of two products. How can I improve the regioselectivity for the desired N1-isomer?

Answer: The formation of both N1 and N2 alkylated isomers is a classic challenge in pyrazole chemistry.[3] The regioselectivity is governed by a delicate balance of steric hindrance, electronics, and reaction conditions, particularly the choice of base and solvent.

Application Scientist's Insight: The tautomeric nature of the pyrazole ring allows for alkylation at either nitrogen. To favor the N1-isomer (the nitrogen adjacent to the C5-H), you must exploit the subtle differences between the two nitrogen atoms.

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position (adjacent to the iodine at C4 and the C3-H). Using a bulkier alkylating agent can sometimes improve selectivity, though this is not an option when synthesizing the hydroxyethyl derivative.

  • Base and Counter-ion: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to fully deprotonate the pyrazole. The nature of the resulting pyrazolide salt's counter-ion (e.g., Na+, K+, Cs+) can influence the site of alkylation. Larger, "softer" cations like Cesium (Cs+) often favor N1 alkylation.[4]

  • Solvent Effects: The solvent plays a crucial role in solvating the pyrazolide anion and the counter-ion. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are commonly employed.[4]

BaseSolventTypical Outcome & Rationale
NaH DMFOften gives good results. Generates the sodium pyrazolide in situ. A reliable starting point for optimization.
K₂CO₃ Acetone, MeCNA milder base. The reaction may be slower but can sometimes offer better selectivity due to heterogeneous conditions.[1]
Cs₂CO₃ DMF, MeCNOften provides the highest N1 selectivity. The large cesium cation coordinates less tightly, leaving the N1 position more accessible for alkylation.[4]

Recommended Protocol Modification: Switch from NaH or K₂CO₃ to Cesium Carbonate (Cs₂CO₃) as the base. While more expensive, it frequently provides superior N1 regioselectivity in pyrazole alkylations.

Route B Challenge: Iodination of 2-(1H-Pyrazol-1-yl)ethanol

Question: My iodination reaction is sluggish, and upon forcing conditions (e.g., heating), I observe decomposition and the formation of di-iodinated byproducts. How can I achieve clean, complete mono-iodination at the C4 position?

Answer: The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution. However, controlling the reaction to achieve selective mono-iodination at the C4 position requires a carefully chosen iodinating agent and optimized conditions to prevent over-iodination.[2]

Application Scientist's Insight: The reactivity of the iodinating system is paramount. Harsh conditions can lead to the formation of undesired di-iodo species or degradation. The C4 position is the most electron-rich and typically the preferred site for electrophilic attack.[5]

  • Iodinating Agent: The choice of reagent dictates the reaction's reactivity.

    • Iodine (I₂): Requires an oxidizing agent to generate the more electrophilic iodonium ion (I+). Common oxidants include Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂). The I₂/CAN system is highly effective for regioselective C4 iodination.[6][7]

    • N-Iodosuccinimide (NIS): A milder, easy-to-handle electrophilic iodine source. It often provides clean reactions but may require acidic conditions or longer reaction times.[7]

  • Stoichiometry Control: Use of a slight excess of the pyrazole substrate relative to the iodinating agent can help suppress di-iodination. Carefully controlling the stoichiometry (1.0 to 1.1 equivalents of the iodinating agent) is critical.[2]

  • "Green" Chemistry Approach: A highly efficient and environmentally friendly method uses hydrogen peroxide and a half equivalent of iodine in water. The only byproduct is water, making it an attractive option for sustainable synthesis.[8]

Iodinating SystemConditionsAdvantages & Disadvantages
I₂ / CAN MeCN, 80 °CAdv: High regioselectivity for C4, effective.[6] Disadv: Requires heating, involves a heavy metal oxidant.
NIS / TFA Glacial Acetic Acid, 80 °CAdv: Easy to handle reagent. Disadv: Requires strong acid and heat, which can be harsh.[7]
I₂ / H₂O₂ Water, RTAdv: Environmentally friendly, mild conditions, excellent atom economy.[8] Disadv: May require optimization for specific substrates.

Recommended Protocol: For a balance of efficiency, selectivity, and safety, the I₂/CAN system is a robust choice. For a greener process, the I₂/H₂O₂ system in water is highly recommended.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, A or B, is generally preferred for synthesizing this compound? A1: Route A (N-alkylation of 4-iodopyrazole) is often preferred. Commercially available 4-iodopyrazole is a stable, crystalline solid. Performing the iodination on the pyrazole core first simplifies the subsequent alkylation and avoids exposing the hydroxyl group of the side chain to potentially oxidative iodination conditions.

Q2: I'm having difficulty purifying the final product. It co-elutes with an impurity during column chromatography. What are my options? A2: Purification can be challenging, especially if regioisomers are present.

  • Optimize Chromatography: If using silica gel, try switching to a different eluent system with varying polarity or solvent composition (e.g., adding a small amount of methanol to a dichloromethane/ethyl acetate mixture). For basic pyrazoles, deactivating the silica gel with triethylamine or using neutral alumina can prevent streaking and improve separation.[9]

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The pyrazole product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the pure product into an organic solvent.[7]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[9]

Q3: How can I definitively confirm the structure and regiochemistry of my product? A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: In N1-substituted pyrazoles, you will typically see two distinct singlets (or narrow doublets due to long-range coupling) for the C3-H and C5-H protons of the pyrazole ring. In the N2-isomer, symmetry results in the two protons at C3 and C5 being equivalent, appearing as a single signal. For 2-(4-Iodo-1H -pyrazol-1-yl)ethanol, you should expect two separate aromatic signals.

  • ¹³C NMR: The chemical shifts of the pyrazole carbons can also help distinguish isomers.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An advanced 2D NMR experiment can show through-space correlations between the N-CH₂ protons of the hydroxyethyl group and the C5-H of the pyrazole ring, confirming the N1 connectivity.

Optimized Experimental Protocol (Route A)

This protocol details the N-alkylation of 4-iodopyrazole, which is often the more reliable synthetic route.

Materials:

  • 4-Iodopyrazole (1.0 eq.)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq.)

  • 2-Chloroethanol (1.2 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-iodopyrazole (1.0 eq.) and anhydrous DMF (to make a 0.5 M solution).

  • Add Cesium Carbonate (1.5 eq.) to the solution and stir the suspension for 15 minutes at room temperature.

  • Add 2-chloroethanol (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Ethyl Acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure this compound.

References

Technical Support Center: Purification of Pyrazole-Containing Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole-containing intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable heterocyclic compounds. Drawing upon established scientific principles and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your purification workflows, enhance yield, and ensure the highest purity of your target molecules.

Introduction to Purification Challenges

Pyrazole and its derivatives are fundamental building blocks in medicinal chemistry and materials science, renowned for their diverse biological activities and unique physicochemical properties.[1][2][3] However, their synthesis is often accompanied by the formation of closely related impurities, such as regioisomers and pyrazoline precursors, which can present significant purification hurdles.[4][5] Additionally, the inherent properties of pyrazoles, including their basicity and potential for hydrogen bonding, can complicate standard purification techniques.[4][6] This guide will address these challenges head-on, providing practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing pyrazole intermediates?

A1: The nature of impurities is intrinsically linked to the synthetic route employed. However, some common classes of impurities are frequently observed:

  • Regioisomers: Particularly in the Knorr pyrazole synthesis (the reaction of a 1,3-dicarbonyl compound with a hydrazine), the use of unsymmetrical starting materials can lead to the formation of two or more regioisomeric pyrazole products. These isomers often have very similar physical properties, making their separation challenging.[4]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization during synthesis can result in the presence of pyrazoline byproducts.[4]

  • Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can generate colored impurities, often imparting a yellow or red hue to the reaction mixture.[4]

  • Starting Materials: Unreacted 1,3-dicarbonyl compounds or hydrazines may persist in the crude product.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can be trapped in the product.

Q2: My pyrazole compound is a persistent oil and won't crystallize. What can I do?

A2: This phenomenon, known as "oiling out," occurs when the compound separates from the solution at a temperature above its melting point.[7] Here are several strategies to induce crystallization:

  • Slow Cooling: Ensure the solution cools as gradually as possible. Using an insulated container or a dewar can promote slow crystal growth.[7]

  • Solvent System Modification: Experiment with different solvent or mixed-solvent systems. A solvent with a lower boiling point might be beneficial.[7] For mixed-solvent systems, a common approach is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (an anti-solvent like water or hexane) until turbidity is observed, followed by slow cooling.[7]

  • Increase Solvent Volume: Adding more of the "good" solvent to the hot solution can lower the saturation point, potentially allowing crystallization to occur at a temperature below the compound's melting point.[7]

  • Seed Crystals: If a small amount of pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[7]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide a surface for nucleation.

Q3: How can I effectively remove colored impurities from my pyrazole product?

A3: Colored impurities are a common issue and can often be addressed by one of the following methods:

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a hot solution of your crude product can effectively adsorb colored impurities. The charcoal is then removed by hot filtration. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the overall yield.[7]

  • Recrystallization: This is often a highly effective method for removing colored impurities, as they may have different solubility profiles than the target compound.[4]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities behind in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[4]

Troubleshooting Guides

This section provides a more in-depth, problem-solving approach to specific purification challenges.

Troubleshooting Guide 1: Separation of Regioisomers

The co-formation of regioisomers is a frequent challenge in pyrazole synthesis. Their similar polarities often make chromatographic separation difficult.

Symptom Potential Cause Troubleshooting Steps & Solutions
Multiple spots on TLC with similar Rf values. Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.1. Chromatographic Optimization: - Experiment with different solvent systems for column chromatography. A less polar solvent system may improve separation.- Consider using a different stationary phase, such as alumina.[8]- High-Performance Liquid Chromatography (HPLC) can offer superior resolution.2. Crystallization: - Fractional crystallization can sometimes be effective if the regioisomers have sufficiently different solubilities.3. Derivatization: - If separation of the final products is intractable, consider derivatizing an earlier intermediate to facilitate separation, followed by deprotection.
NMR spectra show duplicate sets of peaks for the desired product. Formation of a mixture of regioisomers.Confirm the presence of regioisomers using spectroscopic techniques like 2D NMR (e.g., NOESY) to establish through-space correlations that can differentiate the isomers.

Experimental Workflow: Chromatographic Separation of Regioisomers

cluster_0 Initial Analysis cluster_1 Optimization cluster_2 Purification & Analysis TLC Run TLC with various solvent systems Solvent Select solvent system with best spot separation TLC->Solvent Identify optimal eluent NMR Acquire 1H NMR of crude mixture Column Prepare silica or alumina column Solvent->Column Elute Elute column and collect fractions Column->Elute Analyze Analyze fractions by TLC Elute->Analyze Monitor separation Combine Combine pure fractions Analyze->Combine Final_NMR Acquire NMR of purified product Combine->Final_NMR Confirm purity

Caption: Workflow for optimizing chromatographic separation of pyrazole regioisomers.

Troubleshooting Guide 2: Chiral Purification of Pyrazole Enantiomers

For pyrazole intermediates possessing a stereocenter, the separation of enantiomers is crucial for pharmacological studies.

Symptom Challenge Troubleshooting Steps & Solutions
Racemic mixture of a chiral pyrazole intermediate. Enantiomers have identical physical properties in a non-chiral environment.1. Chiral HPLC: - This is the most common and effective method for enantioselective separation.[9][10]- Screen different chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Lux cellulose-2, Lux amylose-2).[9][10]- Optimize the mobile phase. Both normal-phase (e.g., n-hexane/ethanol) and polar organic modes can be effective.[9][10][11]2. Diastereomeric Salt Formation: - React the racemic pyrazole with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts.- These diastereomers have different physical properties and can often be separated by crystallization.- After separation, the resolving agent is removed to yield the pure enantiomers.

Logical Relationship: Chiral HPLC Optimization

Start Racemic Pyrazole Mixture CSP Select Chiral Stationary Phase (e.g., polysaccharide-based) Start->CSP Mobile_Phase Choose Mobile Phase Mode (Normal vs. Polar Organic) CSP->Mobile_Phase Optimization Optimize Mobile Phase Composition & Column Temperature Mobile_Phase->Optimization Analysis Analyze Resolution & Retention Time Optimization->Analysis Analysis->Optimization Iterate if necessary Pure_Enantiomers Baseline-Resolved Enantiomers Analysis->Pure_Enantiomers Successful Separation

References

Technical Support Center: Navigating Side Reactions of 4-Iodopyrazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered when using 4-iodopyrazole in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose and mitigate these issues, leading to higher yields, cleaner reaction profiles, and more efficient workflows.

Introduction: The Challenge of 4-Iodopyrazole

4-Iodopyrazole is a valuable building block in medicinal chemistry, offering a reactive handle for the synthesis of complex, biologically active molecules. However, its utility in palladium-catalyzed reactions is often hampered by a propensity for specific side reactions. Understanding the mechanistic underpinnings of these undesired pathways is the first step toward rational optimization and successful outcomes. This guide will focus on the most prevalent side reactions, providing both theoretical explanations and practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the use of 4-iodopyrazole in palladium-catalyzed coupling reactions.

Q1: What is the most common side reaction observed with 4-iodopyrazole in cross-coupling reactions?

A1: The most frequently encountered side reaction is protodeiodination (also known as hydrodehalogenation).[1] This is the process where the iodine substituent at the 4-position of the pyrazole ring is replaced by a hydrogen atom, leading to the formation of the corresponding unsubstituted pyrazole as a significant byproduct. This side reaction reduces the yield of the desired coupled product and complicates purification.

Q2: In which types of palladium-catalyzed reactions is protodeiodination of 4-iodopyrazole most prevalent?

A2: Protodeiodination can be a significant issue in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Studies have indicated that iodopyrazoles have a higher tendency for dehalogenation compared to their bromo and chloro analogs in this reaction.[1][2][3]

  • Sonogashira Coupling: This reaction is also susceptible to the formation of the 4-H-pyrazole byproduct.[1]

  • Buchwald-Hartwig Amination: The formation of the deiodinated pyrazole can compete with the desired C-N bond formation.[1]

Q3: What are the primary mechanistic causes of protodeiodination?

A3: Protodeiodination typically arises from the reaction of the key aryl-palladium(II) intermediate with a source of hydride before it can undergo the desired cross-coupling pathway (transmetalation and reductive elimination). Potential hydride sources in the reaction mixture include solvents (e.g., alcohols), water, or even the amine or phosphine ligands under certain conditions.

Q4: Besides protodeiodination, what other side reactions should I be aware of?

A4: While protodeiodination is the most common issue, other side reactions can occur depending on the specific coupling reaction:

  • Homocoupling: This is particularly relevant in Sonogashira reactions, where the terminal alkyne can couple with itself to form a diyne byproduct (Glaser coupling).[4][5] Boronic acids in Suzuki reactions can also undergo homocoupling.

  • Catalyst Decomposition: The palladium catalyst can decompose under the reaction conditions, leading to the formation of palladium black and a loss of catalytic activity. This can be influenced by the choice of ligands and the reaction temperature.[6]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting advice for specific issues you may encounter in your experiments.

Issue 1: Significant Formation of 4-H-Pyrazole (Protodeiodination) in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired 4-arylpyrazole.

  • Presence of a significant amount of the corresponding 4-H-pyrazole in the crude reaction mixture, confirmed by NMR or LC-MS.

Troubleshooting Workflow:

troubleshooting_suzuki start High Protodeiodination in Suzuki Coupling ligand Evaluate Ligand: Is it bulky and electron-rich? (e.g., SPhos, XPhos, RuPhos) start->ligand No base Assess Base: Is it a strong, protic base? (e.g., alkoxides) start->base Yes solvent Check Solvent: Is it a protic solvent? (e.g., alcohols) start->solvent Yes temperature Review Temperature: Is the reaction run at high temp? start->temperature Yes solution_ligand Action: Switch to a bulky, electron-rich biaryl phosphine ligand. ligand->solution_ligand solution_base Action: Change to a weaker, non-nucleophilic inorganic base (e.g., K3PO4, Cs2CO3). base->solution_base solution_solvent Action: Use an anhydrous, aprotic solvent (e.g., dioxane, toluene, THF). solvent->solution_solvent solution_temp Action: Attempt the reaction at a lower temperature (e.g., 60-80 °C). temperature->solution_temp

Caption: Troubleshooting decision tree for protodeiodination in Suzuki coupling.

Detailed Causal Analysis and Solutions:

Parameter Potential Cause of Protodeiodination Recommended Solution
Ligand An inappropriate ligand can lead to slow reductive elimination, allowing the competing protodeiodination pathway to dominate.[1]Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos.[1] These ligands accelerate the rate of reductive elimination, outcompeting the deiodination pathway.
Base Strong, protic bases like alkoxides in protic solvents can act as hydride sources or promote pathways that lead to protodeiodination.Use a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃.[1] These bases are generally effective and less likely to promote side reactions.
Solvent Protic solvents like alcohols can serve as a direct source of hydrogen for the deiodination process.Switch to an anhydrous, aprotic solvent such as 1,4-dioxane, toluene, or THF.[1] Ensure the solvent is thoroughly degassed to remove oxygen.
Temperature Higher reaction temperatures can sometimes increase the rate of protodeiodination more than the desired coupling.[1]Attempt the reaction at a lower temperature. While this may slow the reaction, it can disproportionately decrease the rate of the side reaction.
Issue 2: Low Yield and Significant Alkyne Homocoupling in Sonogashira Coupling

Symptoms:

  • Minimal formation of the desired 4-alkynylpyrazole.

  • The major byproduct is the homocoupled diyne (Glaser coupling), along with the 4-H-pyrazole.

Troubleshooting Workflow:

troubleshooting_sonogashira start Low Yield & Homocoupling in Sonogashira Coupling atmosphere Check Atmosphere: Was the reaction run under strictly inert conditions? start->atmosphere No copper Consider Copper: Is a copper co-catalyst being used? start->copper Yes base Assess Base: Is a strong base being used? start->base Yes solution_atmosphere Action: Ensure rigorous exclusion of oxygen by degassing solvents and using a robust inert atmosphere (Ar or N2). atmosphere->solution_atmosphere solution_copper Action: Switch to a copper-free Sonogashira protocol. copper->solution_copper solution_base Action: Use a milder amine base (e.g., Et3N, DIPEA). base->solution_base

Caption: Troubleshooting workflow for Sonogashira coupling side reactions.

Detailed Causal Analysis and Solutions:

Parameter Potential Cause of Side Reactions Recommended Solution
Atmosphere Oxygen promotes the oxidative homocoupling of terminal acetylenes (Glaser coupling), which is a major competing pathway.[4][7]Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents before use.
Copper Co-catalyst While often used to accelerate the reaction, the copper(I) co-catalyst is a key mediator of the Glaser homocoupling side reaction.[5][7]Consider using a copper-free Sonogashira protocol. Several effective ligand systems can facilitate the reaction without the need for a copper co-catalyst.
Base The choice of base can influence the rates of both the desired reaction and side reactions.[1]For copper-catalyzed reactions, a milder tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often sufficient and can help minimize side reactions.
Ligand As with Suzuki coupling, slow reductive elimination can allow for competing side reactions.The use of bulky, electron-rich phosphine ligands can be beneficial in accelerating the final product-forming step.[1]

Part 3: Experimental Protocols

This section provides a general, optimized starting protocol for a Suzuki-Miyaura coupling of 4-iodopyrazole, designed to minimize protodeiodination.

Optimized Protocol for Suzuki-Miyaura Coupling of 4-Iodopyrazole

Objective: To provide a robust starting point for the coupling of 4-iodopyrazole with an arylboronic acid, minimizing the formation of 4-H-pyrazole.

Reagents and Materials:

  • 4-Iodopyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

protocol_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add solids: 4-Iodopyrazole, Boronic Acid, K3PO4, Pd(OAc)2, SPhos to an oven-dried vessel. setup1 Seal vessel and purge with inert gas (3x vacuum/backfill). prep1->setup1 setup2 Add degassed, anhydrous 1,4-dioxane via syringe. setup1->setup2 react1 Heat reaction mixture (e.g., 80 °C) with stirring. setup2->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 workup1 Cool, dilute with organic solvent, and wash with water and brine. react2->workup1 workup2 Dry organic layer, concentrate, and purify by column chromatography. workup1->workup2

Caption: Step-by-step workflow for the optimized Suzuki-Miyaura protocol.

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 4-iodopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[1]

  • Reaction Setup: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. Add degassed, anhydrous 1,4-dioxane via syringe to achieve a suitable concentration (typically 0.1-0.2 M).[1]

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block at 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the 4-iodopyrazole and the formation of both the desired product and the 4-H-pyrazole byproduct.

  • Work-up and Purification: Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

deiodination of 4-iodopyrazole under cross-coupling conditions

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the . As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles to empower you to overcome challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is deiodination in the context of 4-iodopyrazole cross-coupling reactions?

Deiodination, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions.[1] It involves the replacement of the iodine substituent on the 4-iodopyrazole ring with a hydrogen atom. This process leads to the formation of an unwanted 4-H-pyrazole byproduct, which reduces the overall yield of the desired coupled product and introduces purification challenges.[1]

Q2: Why is deiodination a more significant issue with 4-iodopyrazoles compared to other halopyrazoles?

The carbon-iodine (C-I) bond is weaker than carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond strength facilitates a more rapid oxidative addition to the palladium catalyst, which is the initial step in the desired cross-coupling cycle.[2] However, this enhanced reactivity also makes the 4-iodopyrazole more susceptible to competing dehalogenation pathways.[2][3][4] Studies have consistently shown that iodopyrazoles have a higher propensity for dehalogenation compared to their bromo and chloro analogs in reactions like the Suzuki-Miyaura coupling.[3][4]

Q3: Which cross-coupling reactions are most susceptible to this deiodination side reaction?

Deiodination can be a significant competing pathway in several common palladium-catalyzed reactions, including:

  • Suzuki-Miyaura Coupling [1]

  • Buchwald-Hartwig Amination [1]

  • Sonogashira Coupling [1]

The extent of the side reaction is highly dependent on the specific reaction conditions.

Q4: What are the key experimental factors that influence the extent of deiodination?

Several factors can tip the balance between the desired coupling and undesired deiodination:

  • Catalyst and Ligand: The choice of the phosphine ligand is critical. Bulky, electron-rich ligands can promote the final reductive elimination step of the catalytic cycle, which outcompetes the deiodination pathway.[1]

  • Base: The strength and nature of the base are highly influential. Strong bases, especially in protic solvents, can increase the rate of deiodination.[1]

  • Solvent: Protic solvents (e.g., alcohols) can act as a hydride source, directly contributing to the deiodination process. Aprotic solvents are generally preferred.[1]

  • Temperature: Higher reaction temperatures, while often increasing the rate of the desired reaction, can sometimes disproportionately accelerate the rate of deiodination.[1]

Visualizing the Competing Pathways

The following diagram illustrates the desired palladium-catalyzed cross-coupling cycle versus the off-cycle deiodination pathway.

G pd0 Pd(0)L_n add Oxidative Addition (4-Iodopyrazole) complex1 Ar-Pd(II)-I(L_n) add->complex1 Fast trans Transmetalation (e.g., R-B(OH)₂) complex1->trans complex2 Ar-Pd(II)-R(L_n) proto_deiod Protonolysis/ Hydride Transfer complex1->proto_deiod trans->complex2 reduct Reductive Elimination complex2->reduct Rate-Determining product Desired Product (4-R-Pyrazole) reduct->pd0 Catalyst Regeneration reduct->product deiod_path Deiodination Pathway hydride_source Hydride Source (Base, Solvent, Impurities) hydride_source->proto_deiod proto_deiod->pd0 Catalyst Regeneration byproduct Byproduct (4-H-Pyrazole) proto_deiod->byproduct

Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during cross-coupling reactions with 4-iodopyrazole.

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
  • Symptoms: You observe a low yield of the desired 4-aryl-pyrazole product, and the crude reaction mixture shows a significant amount of the corresponding 4-H-pyrazole when analyzed by NMR or LC-MS.[1]

  • Troubleshooting Workflow:

G start High Deiodination in Suzuki Coupling Detected ligand Is the ligand bulky and electron-rich (e.g., SPhos, XPhos)? start->ligand change_ligand ACTION: Switch to a bulkier, electron-rich biaryl phosphine ligand. ligand->change_ligand No base Is the base strong and/or the solvent protic (e.g., NaOEt in EtOH)? ligand->base Yes change_ligand->base change_base ACTION: Switch to a non-nucleophilic inorganic base (K₃PO₄, Cs₂CO₃) in an aprotic solvent (Dioxane, Toluene). base->change_base Yes temp Is the reaction temperature high (>100 °C)? base->temp No change_base->temp lower_temp ACTION: Attempt reaction at a lower temperature (e.g., 80 °C). temp->lower_temp Yes end Problem Resolved temp->end No lower_temp->end

Troubleshooting workflow for Suzuki coupling.
CauseScientific RationaleRecommended Solution
Inappropriate Ligand The rate of reductive elimination is slow, allowing the deiodination pathway to compete.Switch to bulkier, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These accelerate reductive elimination, favoring product formation.[1]
Strong/Protic Base Alkoxides or hydroxides can act as hydride donors, or deprotonate protic solvents to generate hydride sources.Change to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃.[1]
Protic Solvent Solvents such as alcohols can serve as a direct source of hydride for the deiodination process.Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF.[1]
High Temperature The activation energy for deiodination may be lower or comparable to the desired coupling, making it more prevalent at higher temperatures.Attempt the reaction at a lower temperature (e.g., 80 °C). This may slow the reaction but can disproportionately reduce the rate of deiodination.[1]
High Catalyst Loading Excessively high concentrations of the active Pd(0) species can sometimes lead to an increase in side reactions.Try reducing the palladium catalyst loading to a range of 1-2 mol%.[1]

Issue 2: Prevalent Deiodination in Buchwald-Hartwig Amination
  • Symptoms: The primary byproduct is 4-H-pyrazole, with significant amounts of unreacted amine and 4-iodopyrazole starting material still present. Conversion to the desired 4-aminopyrazole is low.[1]

CauseScientific RationaleRecommended Solution
Suboptimal Ligand The C-N reductive elimination is not efficient, allowing the deiodination side reaction to dominate.Employ bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos), which are proven to be effective in promoting C-N bond formation and suppressing dehalogenation.[1]
Inappropriate Base The base may be too weak to deprotonate the amine-Pd complex efficiently, or it may be promoting the deiodination pathway.A strong, non-nucleophilic base is typically required. Screen common bases like NaOtBu, LiHMDS, or K₃PO₄. The optimal choice is often substrate-dependent.
Solvent Purity Water or other protic impurities in the solvent can act as a source for hydrodehalogenation.Use rigorously dried and degassed aprotic solvents such as toluene or 1,4-dioxane.[5]
Issue 3: Deiodination and Homocoupling in Sonogashira Coupling
  • Symptoms: The major products observed are 4-H-pyrazole and the homocoupled alkyne (Glaser coupling), with minimal formation of the desired 4-alkynylpyrazole.[1]

CauseScientific RationaleRecommended Solution
Catalyst System Inefficiency For copper-cocatalyzed reactions, the base can promote Glaser coupling. For copper-free variants, trace oxygen can deactivate the catalyst.For copper-co-catalyzed reactions, use a milder amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For copper-free Sonogashira, ensure rigorous exclusion of oxygen through proper degassing techniques.[1]
Slow Reductive Elimination Similar to other couplings, if the final C-C bond-forming step is slow, side reactions will prevail.The use of bulky, electron-rich phosphine ligands, as recommended for Suzuki coupling, can be beneficial in accelerating the final product-forming step.[1]

Validated Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol is designed as a starting point for the Suzuki-Miyaura coupling of a generic 4-iodopyrazole with an arylboronic acid, incorporating best practices to suppress deiodination.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add the 4-iodopyrazole (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[1]

    • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Using a pre-catalyst is often preferable for generating the active catalytic species cleanly.[6]

  • Reaction Setup:

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Add degassed, anhydrous 1,4-dioxane or toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).[1]

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 80 °C).[1]

    • Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the 4-H-pyrazole byproduct.

  • Work-up and Purification:

    • Upon completion (or when starting material consumption ceases), cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Obtain an NMR spectrum of the crude and purified material to determine the ratio of coupled product to the deiodinated byproduct. Use LC-MS to confirm the masses of the products.

References

Technical Support Center: Synthesis of 4-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 4-substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, particularly when encountering challenges related to steric hindrance. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common synthetic hurdles and achieve your target molecules with higher efficiency and purity.

Introduction: The Challenge of Steric Hindrance

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] However, the introduction of substituents at the C4 position, especially bulky groups, can significantly complicate synthesis. Steric hindrance can impede the crucial cyclization step, lead to low yields, favor undesired side reactions, and create challenges in controlling regioselectivity.[4] This guide is structured to address these specific issues head-on, providing both theoretical understanding and practical, actionable solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of sterically hindered 4-substituted pyrazoles.

Q1: I am observing very low to no yield when reacting a bulky 1,3-dicarbonyl compound with a substituted hydrazine. What are the likely causes and how can I improve the conversion?

Root Cause Analysis:

Low yields in this classic Knorr-type pyrazole synthesis are often a direct consequence of steric hindrance.[1][4] Large substituents on the 1,3-dicarbonyl precursor can sterically clash with the incoming hydrazine, raising the activation energy of the initial condensation and subsequent cyclization steps. The mechanism involves nucleophilic attack by the hydrazine on the carbonyl carbons, and bulky groups can physically block this approach.[5][6]

Troubleshooting Workflow:

Below is a decision-making workflow to address low-yield issues.

G start Low Yield Observed cond1 Are you using standard thermal heating? start->cond1 sol1 Switch to Microwave Irradiation cond1->sol1 Yes cond2 Is the reaction catalyzed? cond1->cond2 No end Yield Improved sol1->end sol2 Introduce a Catalyst (e.g., Lewis Acid, Iodine) cond2->sol2 No cond3 Is your solvent non-polar? cond2->cond3 Yes sol2->end sol3 Change to a Polar Protic or H-bond Donating Solvent cond3->sol3 Yes sol4 Consider a 'One-Pot' Strategy with LiCl cond3->sol4 No sol3->end sol4->end

Caption: Troubleshooting workflow for low yields.

Detailed Solutions:

  • Elevate Reaction Energy with Microwave Irradiation: Conventional heating can be inefficient for sterically demanding reactions. Microwave-assisted organic synthesis (MAOS) provides rapid, uniform heating that can overcome high activation barriers.[7][8][9] This technique often dramatically reduces reaction times from hours to minutes and significantly improves yields.[8][10]

  • Catalyst Intervention:

    • Lewis Acids: Catalysts like lithium perchlorate (LiClO₄) can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine, even with steric shielding.[11]

    • Molecular Iodine (I₂): In some cases, molecular iodine can act as a mild Lewis acid and facilitate the cyclization process, particularly in multicomponent strategies.[1][12]

  • Solvent Optimization: The choice of solvent is critical.

    • Polar Protic Solvents: Solvents like ethanol or acetic acid can facilitate proton transfer steps in the mechanism, thereby lowering the energy of transition states.

    • Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) can stabilize intermediates through hydrogen bonding, which can be particularly effective in controlling regioselectivity and improving yields.[13]

  • Adopt a "One-Pot" Strategy: For particularly challenging substrates, a one-pot synthesis involving a MeONa/LiCl-mediated Claisen condensation followed by the Knorr reaction can be effective.[4] The presence of lithium chloride (LiCl) is key, as it appears to stabilize crucial intermediates, preventing decomposition and improving overall yield.[4]

Q2: My reaction produces a mixture of two regioisomers. How can I control the regioselectivity to favor my desired 4-substituted pyrazole?

Root Cause Analysis:

The formation of regioisomers is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound.[11][14] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl, leading to two different cyclization pathways and, ultimately, two isomeric products.[6][11][14] The final isomer ratio is often kinetically controlled.[6]

Strategies for Regiocontrol:

StrategyPrincipleKey FactorsExpected Outcome
Electronic Differentiation Make one carbonyl significantly more electrophilic than the other.Introduce strong electron-withdrawing groups (e.g., -CF₃) adjacent to one carbonyl.[15]The hydrazine's most nucleophilic nitrogen will preferentially attack the most electrophilic carbonyl carbon.
Steric Differentiation Make one carbonyl significantly more sterically accessible.Place a very bulky substituent (e.g., t-butyl) adjacent to one carbonyl.[1]The hydrazine will preferentially attack the less hindered carbonyl.
pH Control The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl are pH-dependent.Acidic conditions can favor one pathway, while neutral or basic conditions may favor the other.[13]Empirically determine the optimal pH for the desired isomer.
Use of Pre-functionalized Substrates Use starting materials that direct the cyclization pathway.β-enaminones or α,β-unsaturated ketones with a leaving group can provide a more controlled reaction.[11][13]High regioselectivity is often achieved.[15]

Protocol Spotlight: Regioselective Synthesis using β-Enaminones

This protocol offers a robust method for achieving high regioselectivity.

Step 1: Synthesis of the β-Enaminone

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in toluene, add a secondary amine (e.g., pyrrolidine, 1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting dicarbonyl is consumed.

  • Remove the solvent under reduced pressure to yield the crude β-enaminone, which can often be used without further purification.

Step 2: Cyclization with Hydrazine

  • Dissolve the crude β-enaminone (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO).

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (or use microwave irradiation) and monitor by TLC.

  • Upon completion, cool the reaction, and perform a standard aqueous workup. Purify the product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism for the Knorr pyrazole synthesis, and where does steric hindrance have the most impact?

The Knorr synthesis proceeds through a series of condensation and cyclization steps.[5]

G cluster_0 Mechanism of Knorr Pyrazole Synthesis A 1,3-Dicarbonyl + Hydrazine B Step 1: Initial Condensation (Hemiaminal Formation) A->B Nucleophilic Attack (Sterically Sensitive) C Step 2: Dehydration (Imine/Enamine Formation) B->C D Step 3: Intramolecular Attack (Cyclization) C->D Tautomerization & Attack (Sterically Sensitive) E Step 4: Final Dehydration (Aromatization) D->E F Pyrazole Product E->F

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Steric hindrance primarily impacts two key stages:

  • Initial Nucleophilic Attack (A -> B): A bulky group on the dicarbonyl or the hydrazine can hinder the initial approach of the nucleophile to the electrophilic carbonyl carbon.[1]

  • Intramolecular Cyclization (C -> D): After the first condensation, the remaining nitrogen atom must attack the second carbonyl group. Large substituents can create conformational rigidity that disfavors the necessary geometry for this ring-closing step.

Q4: Are there alternatives to the 1,3-dicarbonyl + hydrazine route for synthesizing sterically crowded 4-substituted pyrazoles?

Yes, several alternative strategies can be more effective for complex targets:

  • [3+2] Cycloaddition Reactions: This powerful method involves the reaction of a 1,3-dipole (like a diazo compound or a nitrilimine) with a dipolarophile (like an alkyne).[11][16] This approach can offer excellent control over substitution patterns. For instance, the reaction of an α-diazoester with an electron-deficient olefin can yield highly substituted pyrazoles.[11]

  • Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to build complex molecules efficiently.[12] For example, a reaction between an aldehyde, a ketone, and a hydrazine can be used to generate pyrazolines, which are then oxidized to pyrazoles.[12] This can sometimes bypass the need for isolating sensitive or sterically hindered intermediates.

  • Modification of Pre-formed Pyrazole Rings: In some cases, it may be easier to synthesize a simpler pyrazole and then introduce the bulky C4 substituent via electrophilic substitution. The C4 position of the pyrazole ring is electron-rich and readily undergoes reactions like bromination or Vilsmeier-Haack formylation, providing a handle for further elaboration.[1][3][17]

Q5: How can I use computational chemistry to predict and manage steric hindrance issues?

Computational tools can be invaluable for predicting potential issues before starting experiments.

  • Conformational Analysis: You can model your 1,3-dicarbonyl precursor and the reaction intermediates to understand their preferred low-energy conformations. This can reveal if bulky groups are likely to shield the reactive carbonyl centers.

  • Transition State Modeling: Calculating the energy of the transition states for the competing regioisomeric pathways can predict which isomer is likely to form preferentially. This allows you to rationally modify your substrates to favor the desired outcome.

  • Steric Mapping: Electrostatic potential maps can visualize the electron-rich and electron-poor regions of your molecules, while steric maps can highlight areas of significant steric bulk, guiding your synthetic strategy.[18]

References

Validation & Comparative

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

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cached_response_parts.isEmpty()"> ## A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors

Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] Their dysregulation is a hallmark of numerous diseases.[1] In the quest for potent and selective kinase inhibitors, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are known to interact favorably with specific biological targets. The pyrazole ring is a premier example of such a scaffold in the context of kinase inhibition.[1][2][3][4]

This five-membered heterocycle is synthetically accessible and possesses drug-like properties that make it an ideal foundation for inhibitor design.[2][3][4] Crucially, the pyrazole core, particularly moieties like 3-aminopyrazole, can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine ring of ATP, providing a strong anchor point from which to build inhibitors with high affinity and selectivity.[1]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for various classes of pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols. We will explore how subtle modifications to the pyrazole core can dramatically influence potency and selectivity across different kinase families.

Core Principles: How Pyrazole Interacts with the Kinase ATP-Binding Site

The versatility of the pyrazole scaffold stems from its multiple points for chemical modification, which can be tailored to exploit the specific features of a target kinase's ATP-binding pocket. Understanding these interactions is key to rational inhibitor design.

A generalized pyrazole scaffold allows for substitutions at several key positions, each influencing the inhibitor's properties:

  • Hinge-Binding Region: As mentioned, the nitrogen atoms of the pyrazole ring are perfectly positioned to form one or two hydrogen bonds with the kinase hinge region, serving as the primary anchor.

  • Hydrophobic Pockets: Substituents at other positions can be designed to occupy nearby hydrophobic pockets, enhancing binding affinity.

  • Solvent-Exposed Region: Modifications pointing towards the solvent-exposed region can be used to improve solubility and other pharmacokinetic properties.

  • Selectivity Pockets: Unique pockets or residues in a specific kinase can be targeted by carefully designed substituents to achieve selectivity over other closely related kinases.

Below is a conceptual diagram illustrating these key interaction points on a generic pyrazole core.

Caption: General interaction map of a pyrazole inhibitor within a kinase active site.

Comparative Analysis of Pyrazole-Based Inhibitors by Kinase Family

The pyrazole scaffold is a key component in numerous FDA-approved and clinical-stage inhibitors targeting a wide range of kinases, including Akt, Aurora kinases, JAKs, Bcr-Abl, and c-Met.[2][3][4] Eight FDA-approved small molecule kinase inhibitors feature a pyrazole ring: Avapritinib, Asciminib, Crizotinib, Encorafenib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Ruxolitinib.[3][4][5]

Janus Kinases (JAKs): The Ruxolitinib Story

The JAK family of tyrosine kinases plays a crucial role in cytokine signaling. Inhibitors of this family have applications in myeloproliferative neoplasms and inflammatory diseases.

  • Ruxolitinib (INCB018424): A potent and selective inhibitor of JAK1 and JAK2.[2] Structurally, it features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.[2] This compound is considered a type I inhibitor, binding to the active "DFG-in" conformation of the kinase.[2]

Structure-Activity Relationship Insights for JAK Inhibitors:

  • Core Scaffold: The pyrrolo[2,3-d]pyrimidine core mimics the adenine of ATP, while the linked pyrazole ring extends into the binding pocket.

  • Selectivity: An ortho substitution on the pyrazole ring has been shown to be important for selectivity for JAK1 over JAK2.[5]

  • Potency: The introduction of a methyl-piperazine fragment linked to an indole moiety in a similar series improved JAK1 potency.[5]

CompoundTargetIC50 (nM)Key Structural Feature
Ruxolitinib JAK1~3Pyrazole linked to pyrrolo[2,3-d]pyrimidine[2]
JAK2~3
JAK3~430
Golidocitinib JAK1Potent2-amino-pyrimidine with pyrazole and indole[5]
Bcr-Abl Kinase: Allosteric Inhibition with Asciminib

The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). While many inhibitors target the ATP site, pyrazole-based compounds have also been developed as allosteric inhibitors.

  • Asciminib (ABL-001): A non-ATP competitive inhibitor that binds to the myristoyl pocket of the Bcr-Abl kinase.[6] This allosteric mechanism allows it to be effective against mutants resistant to ATP-competitive inhibitors, like the T315I "gatekeeper" mutation.[6]

Structure-Activity Relationship Insights for Bcr-Abl Inhibitors:

  • Allosteric Binding: The pyrazole ring of Asciminib forms a hydrogen bond with the backbone carbonyl of Glu481 and a hydrophobic interaction with Thr453, securing it within the allosteric site.[6]

  • ATP-Competitive Scaffolds: In ATP-competitive pyrazole inhibitors of Bcr-Abl, a pyridine ring often serves as the hinge-binding moiety, with the pyrazole ring contributing to pi-pi stacking interactions, for instance with the T315 residue.[7]

  • Potency Enhancement: For some ATP-competitive series, the presence of a trifluoromethyl group on a phenyl ring was found to be critical for potency.[6]

CompoundTargetIC50 / Kd (nM)Mechanism
Asciminib Bcr-Abl0.5 (IC50)Allosteric[6]
Bcr-Abl (T315I)25 (IC50)Allosteric[6]
Compound 10 Bcr-Abl14.2 (IC50)ATP-Competitive[6]
Aurora Kinases: Targeting Cell Cycle Progression

Aurora kinases are key regulators of mitosis, making them attractive targets for cancer therapy. Several pyrazole-based inhibitors have been developed to target this family.

Structure-Activity Relationship Insights for Aurora Kinase Inhibitors:

  • Optimal Substituents: In one series of pyrazole-based Aurora A kinase inhibitors, a nitro group on a phenyl ring was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents.[6] This highlights how electronic effects can be tuned to improve potency.

CompoundTargetIC50 (µM)Key SAR Finding
Compound 6 Aurora A0.16Nitro group enhances potency[6]
HCT116 Cells0.39
MCF7 Cells0.46

Key Experimental Protocols for SAR Elucidation

To establish the SAR data presented above, a cascade of biochemical and cell-based assays is required. Here, we detail the methodologies for two fundamental experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines a compound's ability to inhibit a purified kinase enzyme by measuring the amount of ATP remaining after the kinase reaction. A decrease in kinase activity results in less ATP consumption and a higher luminescence signal.

Principle: The Kinase-Glo™ assay uses a luciferase enzyme that produces light in an ATP-dependent manner.[8]

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add:

    • 5 µL of kinase buffer.

    • 2.5 µL of test compound dilution (final DMSO concentration should be ≤ 1%).

    • 2.5 µL of a mixture containing the purified kinase enzyme and its specific substrate peptide.

  • Initiate Reaction: Add 5 µL of ATP solution (at a concentration near the Km for the specific kinase) to all wells to start the reaction. Include "no enzyme" and "DMSO only" controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range.

  • Detection: Add 15 µL of Kinase-Glo™ Reagent to each well to stop the reaction and initiate the luminescence signal.

  • Readout: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow start Start: Prepare Reagents compound_prep 1. Serially Dilute Test Compounds start->compound_prep plate_setup 2. Add Kinase, Substrate, and Compound to Plate compound_prep->plate_setup reaction_start 3. Add ATP to Initiate Reaction plate_setup->reaction_start incubation 4. Incubate at Room Temperature reaction_start->incubation detection 5. Add Kinase-Glo™ Reagent incubation->detection readout 6. Measure Luminescence detection->readout analysis 7. Calculate IC50 Values readout->analysis end End: SAR Data analysis->end

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effect of a kinase inhibitor on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, replace the media with fresh media containing serial dilutions of the pyrazole-based inhibitor. Include a DMSO vehicle control.

  • Incubation: Return the plate to the incubator and treat for a specified period, typically 72 hours.

  • Add MTT Reagent: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The pyrazole scaffold is a remarkably versatile and privileged structure in the design of kinase inhibitors.[2][4][6] Its ability to act as an effective hinge-binder provides a solid foundation for achieving high potency.[1] As demonstrated, the true power of this scaffold lies in the strategic modification of its substitution points to target unique features within the ATP-binding sites of different kinases, thereby achieving both potency and selectivity.

The comparative analysis of inhibitors for JAK, Bcr-Abl, and Aurora kinases reveals distinct SAR strategies. For JAK kinases, fine-tuning substitutions on the pyrazole ring can modulate selectivity between family members.[5] For Bcr-Abl, the pyrazole core has been ingeniously incorporated into allosteric inhibitors to overcome clinical resistance.[6] For Aurora kinases, electronic modifications can be used to enhance potency.[6]

Future efforts in this field will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects and on targeting novel kinase families. The continued exploration of pyrazole-based macrocycles and covalent inhibitors also represents exciting new frontiers for tackling challenging kinase targets. The combination of rational, structure-based design and robust experimental evaluation, as outlined in this guide, will remain critical to advancing these powerful therapeutic agents.

References

A Comparative Guide to the Synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The functionalization of this privileged heterocycle is key to modulating its pharmacological properties. The target molecule, 2-(4-Iodo-1H-pyrazol-1-yl)ethanol, represents a particularly valuable building block. The C4-iodine atom serves as a versatile synthetic handle for cross-coupling reactions, while the N1-hydroxyethyl group can enhance solubility and provide a vector for further derivatization.[3][4]

This guide provides an in-depth, objective comparison of two primary synthetic strategies for this target, moving beyond simple protocols to explain the causality behind the experimental choices. We will furnish detailed methodologies, comparative data, and workflow visualizations to empower you to select and execute the optimal synthesis for your specific laboratory context and project goals.

Strategic Overview: Two Paths to a Key Intermediate

The synthesis of this compound can be logically approached from two distinct and convergent pathways, each commencing from the parent pyrazole heterocycle. The choice between them hinges on factors such as intermediate stability, purification challenges, and overall process efficiency.

  • Strategy A: Late-Stage Iodination. This route involves the initial N-alkylation of pyrazole to install the hydroxyethyl sidechain, followed by a regioselective iodination of the electron-rich pyrazole ring.

  • Strategy B: Early-Stage Iodination. This approach reverses the sequence, beginning with the iodination of the parent pyrazole to form 4-iodo-1H-pyrazole, which is then subjected to N-alkylation.

G cluster_A Strategy A: Late-Stage Iodination cluster_B Strategy B: Early-Stage Iodination P1 Pyrazole P2 2-(1H-Pyrazol-1-yl)ethanol P1->P2 N-Alkylation P3 This compound (Target) P2->P3 C4-Iodination P4 Pyrazole P5 4-Iodo-1H-pyrazole P4->P5 C4-Iodination P6 This compound (Target) P5->P6 N-Alkylation

Figure 1. High-level comparison of the two primary synthetic strategies.

Strategy A: N-Alkylation Followed by Iodination

This strategy prioritizes the early introduction of the hydroxyethyl chain. The rationale is to perform the potentially more sensitive iodination step on a more advanced, and often more soluble, intermediate.

Workflow for Strategy A

G start Start: Pyrazole step1 Step 1: N-Alkylation Reagents: 2-Bromoethanol, K2CO3 Solvent: Acetonitrile (MeCN) start->step1 step2 Intermediate: 2-(1H-Pyrazol-1-yl)ethanol step1->step2 step3 Step 2: C4-Iodination Reagents: I2, H2O2 Solvent: Water step2->step3 end Target: This compound step3->end

Figure 2. Detailed workflow for Strategy A.
Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)ethanol

The N-alkylation of pyrazole is a well-established transformation. For unsymmetrical pyrazoles, regioselectivity can be a significant challenge due to the similar nucleophilicity of the N1 and N2 positions.[5][6] However, for the parent pyrazole, both nitrogens are equivalent via tautomerization, simplifying the reaction. We select a standard protocol using potassium carbonate as a mild base and 2-bromoethanol as the alkylating agent. This avoids the use of stronger, moisture-sensitive bases like sodium hydride, making the procedure more robust for scale-up.

Experimental Protocol:

  • To a stirred solution of pyrazole (1.0 eq) in acetonitrile (MeCN, approx. 0.5 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 2-bromoethanol (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-8 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of MeCN.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography or vacuum distillation to afford 2-(1H-pyrazol-1-yl)ethanol as a colorless oil.

Step 2: Iodination of 2-(1H-Pyrazol-1-yl)ethanol

The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution. A key consideration for this step is the choice of an iodinating agent that is compatible with the free hydroxyl group on the sidechain. Harsh or highly acidic conditions could lead to side reactions.

For this reason, a "green" iodination protocol using molecular iodine (I₂) with hydrogen peroxide (H₂O₂) as the oxidant in water is the method of choice.[2][7] This system is exceptionally mild, avoids halogenated solvents, shows high regioselectivity for the C4 position, and generates only water as a byproduct, aligning with the principles of sustainable chemistry.[8] The functional group tolerance of this method is well-documented, making it ideal for our substrate.[2]

Experimental Protocol:

  • Suspend 2-(1H-pyrazol-1-yl)ethanol (1.0 eq) in deionized water (approx. 0.2 M).

  • To the stirred suspension, add molecular iodine (I₂, 0.5 - 0.6 eq).

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 0.6 - 0.7 eq) dropwise at room temperature. The dark color of the iodine should fade as the reaction progresses.

  • Continue stirring at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution is colorless.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or silica gel column chromatography to yield this compound.

Strategy B: Iodination Followed by N-Alkylation

This strategy isolates the iodination step on the simplest possible substrate, the parent pyrazole. The subsequent N-alkylation is then performed on the 4-iodo-1H-pyrazole intermediate. This approach can be advantageous if the iodinated intermediate is a stable, crystalline solid that is easily purified, thereby carrying high-purity material into the final step.

Workflow for Strategy B

G start Start: Pyrazole step1 Step 1: C4-Iodination Reagents: I2, H2O2 Solvent: Water start->step1 step2 Intermediate: 4-Iodo-1H-pyrazole step1->step2 step3 Step 2: N-Alkylation Reagents: NaH, 2-Bromoethanol Solvent: DMF step2->step3 end Target: This compound step3->end

Figure 3. Detailed workflow for Strategy B.
Step 1: Synthesis of 4-Iodo-1H-pyrazole

As in Strategy A, the green I₂/H₂O₂ protocol is an excellent choice for the synthesis of the 4-iodo-1H-pyrazole intermediate.[3][9] The product is a solid with a reported melting point of 108-110 °C, which facilitates isolation and purification by simple filtration and recrystallization.[10]

Experimental Protocol:

  • Suspend pyrazole (1.0 eq) in deionized water (approx. 0.2 M).

  • Add molecular iodine (I₂, 0.5 eq) to the stirred suspension.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 0.6 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 1-4 hours. The product will often precipitate as a solid.

  • Treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.

  • Isolate the product by filtration, washing the filter cake thoroughly with cold water.

  • Dry the solid under vacuum to afford 4-iodo-1H-pyrazole, which can be further purified by recrystallization if necessary.

Step 2: N-Alkylation of 4-Iodo-1H-pyrazole

For the final N-alkylation step, a more powerful base is often required to deprotonate the less acidic N-H of the electron-deficient 4-iodopyrazole compared to the parent pyrazole. The classic combination of sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) is highly effective.[11] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole to form the corresponding sodium salt, which then acts as a potent nucleophile towards the alkylating agent.

Experimental Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add 2-bromoethanol (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Performance Comparison and Recommendations

ParameterStrategy A (Alkylation then Iodination)Strategy B (Iodination then Alkylation)Rationale & Expert Insights
Number of Steps 22Both routes are equivalent in length from the same starting material.
Overall Yield Good to ExcellentGood to ExcellentBoth routes employ high-yielding reactions. The final yield will depend heavily on purification efficiency at each step.
Starting Materials Pyrazole, 2-bromoethanol, I₂, H₂O₂Pyrazole, I₂, H₂O₂, NaH, 2-bromoethanolStrategy B requires the use of NaH, which is pyrophoric and requires strict anhydrous conditions and inert atmosphere techniques.
Intermediate Handling 2-(1H-Pyrazol-1-yl)ethanol is a liquid/low-melting solid, likely requiring chromatographic purification.4-Iodo-1H-pyrazole is a crystalline solid, often isolable in high purity by filtration/recrystallization.[10]The ease of purifying the solid intermediate in Strategy B is a significant practical advantage, potentially leading to a cleaner final step.
Purification of Final Product The product is purified from unreacted/di-iodinated pyrazole starting material.The product is purified from unreacted 4-iodopyrazole.The higher polarity of the final product compared to the 4-iodopyrazole starting material in Strategy B may facilitate easier chromatographic separation.
Green Chemistry Step 2 is an exemplary green reaction. Step 1 uses a common organic solvent.Step 1 is an exemplary green reaction. Step 2 uses DMF and requires a full aqueous workup.Both strategies can incorporate a highly efficient and green iodination step. Strategy A is arguably "greener" overall by avoiding NaH and DMF.
Safety Standard laboratory hazards. 2-bromoethanol is toxic.Requires handling of NaH, which is highly reactive with water and protic solvents. DMF is a reprotoxic solvent.Strategy A presents a lower overall safety risk, making it more suitable for less experienced chemists or labs not equipped for handling pyrophoric reagents.
Final Recommendation
  • For Scalability, Robustness, and Safety: Strategy A (Alkylation then Iodination) is generally recommended. It avoids the use of hazardous reagents like sodium hydride and solvents like DMF. The "green" iodination as the final step is an elegant and environmentally responsible approach.

  • For Purity of Intermediates: Strategy B (Iodination then Alkylation) holds a key advantage in the ease of purification of the 4-iodo-1H-pyrazole intermediate. If obtaining a highly pure intermediate is critical before the final step, this route is superior. It is best suited for researchers comfortable with anhydrous and inert atmosphere techniques.

Ultimately, the choice of synthesis is a strategic decision. By understanding the causal factors behind each experimental step and weighing the practical advantages of each route, researchers can confidently produce this valuable building block for the advancement of drug discovery programs.

References

The Halogen Advantage: A Comparative Guide to 4-Iodopyrazole and its Halogenated Congeners in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core component in numerous FDA-approved drugs and clinical candidates.[1][2] Its versatility is significantly amplified by functionalization, and among the most strategic modifications is the introduction of a halogen atom at the 4-position. This guide provides a comprehensive comparative analysis of 4-iodopyrazole and its halogenated counterparts—4-bromo, 4-chloro, and 4-fluoropyrazole—for researchers, scientists, and drug development professionals. We will delve into their synthetic utility, comparative physicochemical and biological properties, and provide field-proven experimental protocols to empower your drug discovery endeavors.

The Strategic Value of Halogenation at the C4-Position

The C4 position of the pyrazole ring is electronically favored for electrophilic substitution, making halogenation a regioselective and efficient process.[1][3] The introduction of a halogen atom serves several critical functions in drug design:

  • A Versatile Synthetic Handle: The carbon-halogen bond is a gateway to a vast chemical space through transition metal-catalyzed cross-coupling reactions.[4][5] This allows for the late-stage introduction of diverse functionalities, a crucial advantage in lead optimization.[4]

  • Modulation of Physicochemical Properties: Halogens significantly influence a molecule's lipophilicity, metabolic stability, and membrane permeability.[2]

  • Enhancement of Target Binding: The ability of heavier halogens (iodine and bromine) to participate in halogen bonding—a non-covalent interaction with protein targets—can enhance binding affinity and selectivity.[2]

Comparative Analysis of 4-Halogenated Pyrazoles

The choice of halogen is a critical decision in the design of a drug candidate. Each halogen imparts a unique set of properties to the pyrazole scaffold.

Property4-Fluoropyrazole4-Chloropyrazole4-Bromopyrazole4-Iodopyrazole
Primary Synthetic Utility Metabolic blocking, modulation of pKa, bioisosteric replacement for HSynthetic intermediateVersatile synthon for cross-couplingHighly reactive intermediate for cross-coupling
Reactivity in Cross-Coupling Generally not used as a leaving groupLower reactivityGood reactivityHighest reactivity (I > Br > Cl)[5]
Impact on Lipophilicity Modest increaseModerate increaseSignificant increaseLargest increase
Halogen Bonding Potential NegligibleWeakModerateStrong[2]
Metabolic Stability C-F bond is highly stable, can block metabolismGenerally stableCan be a site of metabolismC-I bond is the most labile
Noteworthy Applications Kinase inhibitors, antifungal agents[6][7]Agrochemicals, CNS drug candidates[8]Anti-inflammatory, anti-cancer agents[9]Kinase inhibitors, PDE4 inhibitors[4]
4-Iodopyrazole: The Cross-Coupling Powerhouse

4-Iodopyrazole is a cornerstone for medicinal chemists seeking to rapidly build molecular complexity.[4] The relatively weak C-I bond makes it the most reactive of the halogenated pyrazoles in palladium- and copper-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][4] This high reactivity allows for milder reaction conditions and broader substrate scope, making it an invaluable tool for generating diverse compound libraries.

4-Bromopyrazole: The Balanced Intermediate

4-Bromopyrazole offers a balance between reactivity and stability.[9] It is sufficiently reactive for a wide range of cross-coupling reactions while being more stable and often more cost-effective than its iodo-counterpart.[9] This makes it a workhorse in both pharmaceutical and agrochemical research.[9]

4-Chloropyrazole: The Stable Building Block

4-Chloropyrazole is valued for its stability and its role as a key intermediate in the synthesis of various bioactive molecules.[8] While less reactive in cross-coupling reactions compared to the bromo and iodo derivatives, its stability can be advantageous in multi-step syntheses.[8] Recent advancements in catalysis are expanding the utility of aryl chlorides in cross-coupling.

4-Fluoropyrazole: The Metabolic Modifier

The introduction of fluorine into drug candidates has become a prominent strategy in medicinal chemistry.[10] The small size of the fluorine atom and the high strength of the C-F bond can significantly enhance metabolic stability and bioavailability.[11] 4-Fluoropyrazole-containing compounds have shown promise as kinase inhibitors and antifungal agents.[6][7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of halogenated pyrazoles.

Protocol 1: Synthesis of 4-Iodopyrazole via Electrophilic Iodination

This protocol is adapted from a green iodination procedure.[1]

Materials:

  • Pyrazole (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (0.5 eq).

  • To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Bromopyrazole via Electrophilic Bromination

This protocol utilizes N-bromosuccinimide (NBS) as the bromine source.

Materials:

  • Pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve pyrazole (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring progress by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Drug Targets

Halogenated pyrazoles are integral components of inhibitors targeting a variety of signaling pathways implicated in diseases such as cancer and inflammation.[4]

The MAPK/ERK Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Pyrazole-containing drugs, such as Encorafenib, have been developed to target components of this pathway, like the BRAF kinase.[1]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Halogenated Pyrazole Inhibitor Halogenated Pyrazole Inhibitor Halogenated Pyrazole Inhibitor->Raf Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Inhibition of the MAPK/ERK pathway by a halogenated pyrazole derivative targeting BRAF (a Raf kinase).

Synthetic Workflow: From Halogenated Pyrazole to Drug Candidate

The following diagram illustrates a typical workflow in drug discovery, starting from a 4-iodopyrazole intermediate.

Drug_Discovery_Workflow A 4-Iodopyrazole Core B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Diverse Library of Functionalized Pyrazoles B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

References

The Linchpin of Degradation: A Head-to-Head Comparison of PROTAC Linker Performance and Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a revolutionary therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture is deceptively simple: two ligands, one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase, joined by a chemical linker.[1][2] While the ligands provide specificity, it is the often-underestimated linker that orchestrates the crucial "handshake" between the POI and the E3 ligase, profoundly influencing the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[3][4]

This guide provides an in-depth, head-to-head comparison of PROTAC linker performance, moving beyond a mere catalog of types to explore the causal relationships between linker characteristics and degradation efficacy. We will delve into the experimental data that underpins our understanding and provide detailed protocols for researchers to evaluate their own PROTAC constructs.

The Linker's Pivotal Role in the PROTAC Mechanism

The primary function of a PROTAC is to induce the formation of a productive ternary complex between the POI and an E3 ligase.[5][6] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker is the critical component that governs the geometry and stability of this ternary complex.[7][8] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of degradation.[1] Conversely, a poorly designed linker can introduce steric hindrance or unfavorable interactions, leading to negative cooperativity and diminished activity.[8][9]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

A Comparative Analysis of Common Linker Classes

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type has profound implications for a PROTAC's physicochemical properties and biological activity.

Flexible Linkers: The Workhorses of PROTAC Design

Flexible linkers, primarily composed of polyethylene glycol (PEG) and alkyl chains, are the most common motifs in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[7][]

  • Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility.[11] However, their hydrophobicity can sometimes lead to poor aqueous solubility, though this can also enhance cell permeability.[12][13]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and can improve the solubility of PROTACs.[12][14] Their flexibility allows for the sampling of multiple conformations to achieve a productive ternary complex.

Rigid Linkers: Engineering Precision and Selectivity

More rigid linkers, which incorporate structural elements like piperazine, piperidine, alkynes, and triazoles, are increasingly being explored to enhance PROTAC performance.[11][12] Rigidity can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[11][] This can lead to improved potency and, in some cases, enhanced selectivity for the target protein.[7][11]

Linker TypeCompositionKey AdvantagesKey Disadvantages
Flexible Alkyl Chains, Polyethylene Glycol (PEG)Synthetically accessible, easy to modify length, can sample multiple conformations.[1]Can have high conformational flexibility leading to an entropic penalty upon binding; alkyl chains can be overly hydrophobic.[]
Rigid Piperazine, Piperidine, Alkynes, TriazolesCan pre-organize the PROTAC for favorable binding, potentially improving potency and selectivity.[11]Less conformational freedom may prevent productive ternary complex formation if the geometry is not optimal; synthesis can be more complex.[11]

Head-to-Head Performance: The Impact of Linker Properties on Efficacy

The efficacy of a PROTAC is quantitatively assessed by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[9][16] The following sections present a comparative analysis of how different linker properties influence these metrics.

The Criticality of Linker Length

Linker length is a paramount parameter that must be empirically optimized for each POI-E3 ligase pair.[9][17] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[9] Conversely, an excessively long linker may lead to an unproductive complex where the ubiquitination sites on the POI are not accessible to the E3 ligase.[9]

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4 Degrader A PEG12>1000<20
BRD4 Degrader B PEG1650>90
BRD4 Degrader C PEG20150~70

This table synthesizes representative data from multiple sources to illustrate the concept.

As the data illustrates, an optimal linker length exists for achieving maximal degradation.

The Influence of Linker Composition on Physicochemical Properties and Permeability

The chemical makeup of the linker profoundly impacts a PROTAC's drug-like properties, particularly its solubility and cell permeability.[7][18] Hydrophilic linkers like PEG can enhance aqueous solubility, while more hydrophobic alkyl linkers can improve cell membrane penetration.[8][19] Some flexible linkers are thought to exhibit a "chameleon effect," adopting a more compact, less polar conformation to traverse the cell membrane before extending into a more polar conformation in the aqueous cytoplasm.[1][8]

Table 2: Comparative Permeability of VHL PROTACs with Different Linkers

PROTACLinker TypePermeability (in cellulo/in vitro ratio)
VHL Degrader 1 Flexible (Aliphatic)Low
VHL Degrader 2 Flexible (PEG-based)High
VHL Degrader 3 Rigid (Piperazine-containing)Medium-High

Data adapted from studies on VHL PROTAC cell permeability.[19]

This data highlights that linker composition is a key determinant of cell permeability, a critical factor for in vivo efficacy.

Experimental Protocols for Evaluating Linker Performance

A systematic and rigorous experimental workflow is essential for the head-to-head comparison and optimization of PROTAC linkers.

Experimental_Workflow cluster_1 PROTAC Linker Evaluation Workflow Synthesis PROTAC Library Synthesis (Varying Linkers) Biophysical Biophysical Assays (Ternary Complex Formation) Synthesis->Biophysical Cell_Based Cell-Based Degradation Assays (DC50 & Dmax) Biophysical->Cell_Based PK_PD Pharmacokinetic/ Pharmacodynamic Studies Cell_Based->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: A typical experimental workflow for the design and evaluation of PROTACs with varying linkers.

Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the gold-standard assay for directly quantifying the reduction in target protein levels.[20]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compounds at various concentrations

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.[11]

  • SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.[9]

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.[9]

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.[21]

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[21]

Protocol 2: In-Cell Target Ubiquitination Assay

This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.[20]

Materials:

  • Cultured cells

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (containing 1% SDS)

  • Immunoprecipitation (IP) buffer

  • Primary antibody against the target protein

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a co-treatment with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation (IP): Lyse the cells under denaturing conditions to disrupt protein-protein interactions. Dilute the lysate to reduce the SDS concentration and then immunoprecipitate the target protein using a specific antibody and protein A/G beads.

  • Western Blot Analysis: Elute the immunoprecipitated protein from the beads and analyze by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains.

Protocol 3: Ternary Complex Formation Assays (e.g., NanoBRET™)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful live-cell assay to measure the proximity between the target protein and the E3 ligase, indicating ternary complex formation.[20]

Materials:

  • Engineered cell line expressing the target protein fused to a luciferase (e.g., NanoLuc®) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

  • HaloTag® fluorescent ligand

  • Luciferase substrate (e.g., furimazine)

  • PROTAC compounds

  • Luminometer capable of measuring dual wavelengths

Procedure:

  • Cell Preparation: Seed the engineered cells in a 96-well plate. Label the E3 ligase by adding the HaloTag® fluorescent ligand.

  • Assay Execution: Add the luciferase substrate. Treat the cells with a range of PROTAC concentrations.

  • Measurement: Measure the light emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.[20]

Conclusion: Rational Linker Design as a Cornerstone of PROTAC Development

The linker is far from a passive tether in a PROTAC molecule; it is a critical determinant of efficacy, selectivity, and drug-like properties. A deep understanding of the interplay between linker length, composition, and flexibility is paramount for the rational design of potent and effective protein degraders. The traditional "trial and error" approach to linker design is gradually being replaced by more structure-guided and property-aware strategies.[3][7] By employing a systematic approach to linker optimization, guided by robust biophysical and cell-based assays, researchers can unlock the full therapeutic potential of PROTACs and accelerate the development of this transformative class of medicines.

References

A Senior Application Scientist's Guide to Suzuki Coupling: 4-Iodopyrazole vs. 4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Reactivity, Yield, and Protocol Optimization for Pharmaceutical Scaffolding

In the landscape of modern medicinal chemistry, pyrazole-containing scaffolds are indispensable building blocks for a vast range of therapeutic agents. The functionalization of these heterocycles, particularly at the C4 position, is frequently achieved via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The choice of the halide on the pyrazole substrate is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness.

This guide provides an in-depth comparison of 4-iodopyrazole and 4-bromopyrazole in Suzuki coupling reactions. Moving beyond simple procedural steps, we will dissect the fundamental organometallic principles governing their reactivity, present comparative experimental data, and offer field-proven insights for optimizing protocols for each substrate.

The Decisive Step: Understanding Halide Reactivity in Oxidative Addition

The universally acknowledged reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl.[1] This hierarchy is rooted in the rate-determining step of the catalytic cycle for many Suzuki reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst.[1]

During this step, the palladium center inserts itself into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate. The ease of this insertion is directly related to the C-X bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, making 4-iodopyrazole inherently more reactive and susceptible to oxidative addition under milder conditions than 4-bromopyrazole.[2][3] This fundamental difference dictates the choice of catalyst, ligands, and reaction conditions required for successful coupling.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The mechanism of oxidative addition itself can be complex, potentially proceeding through a concerted three-centered transition state or a more polar nucleophilic displacement pathway, depending on the specific substrate, ligand, and palladium species involved.[4][5][6] Regardless of the precise pathway, the weaker C-I bond consistently leads to a lower activation energy barrier for this critical step.

Performance Comparison: A Data-Driven Overview

While a direct, single-study comparison under identical conditions is rare in the literature, we can synthesize data from various sources to build a clear picture of the performance differences and the conditions required for each substrate.

Table 1: Comparative Suzuki Coupling Yields for 4-Iodo and 4-Bromo Pyrazoles

Substrate (Ar-X)Coupling Partner (R-B(OH)₂)Catalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference
4-Iodo -1-methyl-1H-pyrazoleArylboronic acidsPd(PPh₃)₄ (2 mol%)Cs₂CO₃DME/H₂O90°C (MW), 5-12 minHigh (not specified)[2]
1-Boc-4-iodopyrazole Arylboronic acidsPd(OAc)₂ (2 mol%), SPhos (4 mol%)KFToluene/H₂O80°C75-98%[3]
4-Iodo -1H-pyrazole (N-trityl)Phenylboronic acidPd₂(dba)₃, P(o-tol)₃K₃PO₄Toluene100°C, 12h87%[7][8]
4-Bromo -3,5-dinitro-1H-pyrazoleAryl/Heteroaryl boronic acidsXPhos Pd G2 (2 mol%)K₂CO₃Dioxane/H₂O100°C52-96%[9]
Ethyl 4-bromo -1H-pyrazole-5-carboxylatePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O90°C, 16h93%[10]
5-(4-bromophenyl )-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-80°CGood[11]

Analysis of Findings:

  • 4-Iodopyrazoles: Consistently high yields (often >85-95%) are achievable under relatively standard conditions.[3] Classic catalysts like Pd(PPh₃)₄ are often sufficient, and modern, highly active Buchwald-type ligands (e.g., SPhos) can drive the reaction to completion efficiently, even at moderate temperatures.[3][12] Microwave irradiation can dramatically shorten reaction times to mere minutes.[2]

  • 4-Bromopyrazoles: Achieving high yields with 4-bromopyrazoles is entirely feasible but often requires more specialized and robust catalyst systems. The use of bulky, electron-rich phosphine ligands like XPhos is crucial.[9] These ligands stabilize the Pd(0) center and promote the challenging oxidative addition of the C-Br bond. While standard conditions can sometimes work, as seen with the activated pyrazole carboxylate, less activated bromopyrazoles necessitate these more advanced catalytic systems to achieve comparable yields to their iodo-counterparts.

Protocol Design & Causality: Optimizing for Your Halide

The choice between iodo- and bromo-pyrazoles extends beyond mere reactivity to practical considerations of cost and availability. Brominated compounds are generally more cost-effective and offer a wider commercial selection. Therefore, developing a robust protocol for a 4-bromopyrazole can be highly advantageous.

Workflow: Key Decision Points in Protocol Development

Protocol_Workflow start Start: Select Pyrazole Halide sub 4-Iodopyrazole (High Reactivity) start->sub sub2 4-Bromopyrazole (Lower Cost, Lower Reactivity) start->sub2 cat1 Standard Catalyst e.g., Pd(PPh₃)₄ sub->cat1 cat2 High-Activity Catalyst e.g., Pd(OAc)₂ + XPhos/SPhos sub2->cat2 cond1 Mild Conditions (e.g., 80-90°C) cat1->cond1 cond2 Forcing Conditions (e.g., >100°C) cat2->cond2 yield1 High Yield Expected cond1->yield1 yield2 High Yield Achievable cond2->yield2 side_reaction Consider Side Reactions (e.g., Dehalogenation) yield2->side_reaction

Caption: Decision workflow for Suzuki protocol based on halide choice.

Representative Experimental Protocols

The following protocols are self-validating systems, grounded in common laboratory practices and designed for reproducibility.

Protocol 1: High-Yield Coupling of 1-Boc-4-iodopyrazole (High Reactivity Substrate)

This protocol leverages the high reactivity of the C-I bond, employing a modern, highly effective catalyst system for a clean and efficient reaction.

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Boc-4-iodopyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium fluoride (KF, 3.0 equiv).

  • Catalyst Addition: In the air, quickly add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition & Degassing: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen gas three times. Add degassed toluene and water (e.g., a 5:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the starting iodopyrazole is observed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-arylpyrazole.

Causality Note: The SPhos ligand is a bulky, electron-rich biarylmonophosphine that accelerates both the oxidative addition and reductive elimination steps, leading to high turnover numbers and excellent yields even at moderate temperatures.[3]

Protocol 2: Optimized Coupling of 4-Bromo-3,5-dinitropyrazole (Lower Reactivity Substrate)

This protocol is designed to overcome the higher activation barrier of the C-Br bond using a state-of-the-art palladium precatalyst.

  • Inert Atmosphere Setup: To a dry Schlenk flask, add 4-bromo-3,5-dinitro-1H-pyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst (0.02 equiv). This precatalyst is air- and moisture-stable, simplifying handling.

  • Solvent Addition & Degassing: Seal the flask. Evacuate and backfill with argon three times. Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of the starting bromide.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate. Combine the filtrates and concentrate.

  • Purification: Redissolve the residue and perform an aqueous workup as described in Protocol 1. Purify via silica gel chromatography.

Causality Note: The XPhos Pd G2 precatalyst generates a highly active, monoligated Pd(0)-XPhos species in situ. The steric bulk and electron-donating ability of the XPhos ligand are essential for facilitating the oxidative addition of the less reactive 4-bromopyrazole.[9]

Trustworthiness: Addressing Potential Side Reactions

While the C-I bond's reactivity is an asset, it can also be a liability. In some cases, particularly with unprotected N-H pyrazoles or under certain basic conditions, iodopyrazoles can be more prone to dehalogenation (hydrodehalogenation), where the iodine is replaced by a hydrogen atom, reducing the overall yield of the desired coupled product.[10]

Interestingly, one study on aminopyrazoles found that bromo and chloro derivatives were superior to their iodo counterparts specifically because they showed a reduced propensity for dehalogenation.[10] This highlights a critical field insight: the "best" halide is context-dependent. If dehalogenation of your 4-iodopyrazole substrate is a persistent issue, switching to the corresponding 4-bromopyrazole and employing a more powerful catalyst system may paradoxically lead to a cleaner reaction and a higher isolated yield of the desired product.

Conclusion and Outlook

The choice between 4-iodopyrazole and 4-bromopyrazole in Suzuki coupling is a strategic decision balancing reactivity, cost, and potential side reactions.

  • 4-Iodopyrazole is the substrate of choice for rapid synthesis and high reactivity, often delivering excellent yields under standard conditions. It is ideal for proof-of-concept syntheses and when speed is paramount.

  • 4-Bromopyrazole represents a more economical and scalable option. While it demands more sophisticated, ligand-supported catalyst systems and potentially more forceful conditions, high yields are readily achievable with proper protocol optimization. Its lower propensity for certain side reactions can make it the superior choice in complex syntheses.

As catalyst technology continues to advance, the reactivity gap between aryl bromides and even chlorides continues to narrow, further enhancing the appeal of using less expensive halo-aromatics in large-scale drug development campaigns.

References

A Comparative Guide to the Biological Activity of Kinase Inhibitors with Different Pyrazole Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and success in drug development.[1][2] Its unique electronic properties, metabolic stability, and ability to form critical interactions within the ATP-binding pocket of kinases have made it a favored building block for designing potent and selective inhibitors.[3][4] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib, highlighting the scaffold's clinical significance.[3][5]

This guide provides an in-depth comparison of pyrazole-based kinase inhibitors, focusing on how different substitutions on the pyrazole core influence biological activity. We will explore the structure-activity relationships (SAR) across several key kinase families, supported by experimental data, and provide validated protocols for assessing inhibitor performance.

The Pyrazole Scaffold: A Versatile Hinge-Binder

The pyrazole ring's efficacy largely stems from its ability to mimic the adenine moiety of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[4] The two adjacent nitrogen atoms are key to this interaction. The pyrrole-like nitrogen (NH) can act as a hydrogen bond donor, while the pyridine-like nitrogen is a hydrogen bond acceptor.[3] This dual functionality provides a stable anchor for the inhibitor, allowing substitutions at other positions of the ring to be strategically oriented to achieve higher potency and selectivity.[3][6]

Substitution at the pyrrole-like nitrogen (N1 position) is a common strategy to modulate properties, but it's a critical choice as it removes the ring's ability to act as a hydrogen bond donor.[3] Therefore, N1-substituted pyrazoles must achieve their binding affinity through other interactions.

cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrazole Inhibitor hinge_met Met Amide NH hinge_backbone Backbone CO N2 N hinge_backbone->N2 H-Bond (Acceptor) pyrazole Pyrazole Core N1 N-H pyrazole->N1 pyrazole->N2 R_group R (Selectivity/Potency Groups) pyrazole->R_group N1->hinge_met H-Bond (Donor)

Caption: Pyrazole core mimicking ATP by forming key hydrogen bonds with the kinase hinge region.

Comparative Analysis Across Key Kinase Families

The impact of a specific substitution is highly dependent on the topology of the target kinase's active site. Below, we compare how different pyrazole modifications drive activity and selectivity against several important kinase families.

Janus Kinases (JAKs)

The JAK/STAT signaling pathway is central to immune response, and its dysregulation is linked to inflammatory diseases and cancers.[7] Pyrazole-based inhibitors have proven highly effective in targeting this family.

Ruxolitinib , a potent JAK1/JAK2 inhibitor, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[3] This core structure effectively occupies the ATP binding site. Structure-activity relationship studies on related 4-amino-(1H)-pyrazole derivatives show that various substituents on a linked phenyl ring are well-tolerated, leading to potent pan-JAK inhibitors.[7]

CompoundKey Pyrazole SubstitutionsTarget(s)IC50 (nM)Significance of Substitutions
Ruxolitinib 3-cyclopentyl; linked to pyrrolopyrimidine at N1JAK1, JAK2~3The N1-linked pyrrolopyrimidine is crucial for binding, while the cyclopentyl group fits into a hydrophobic pocket.[3]
Compound 3f 4-amino; N1 linked to a dichlorophenyl-aminopyrimidineJAK1, JAK2, JAK33.4, 2.2, 3.5Demonstrates that complex N1-substituents can yield highly potent, pan-JAK inhibitors.[7]
Akt (Protein Kinase B)

Akt is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Its hyperactivation is a hallmark of many cancers. Several pyrazole-based compounds have been developed to target Akt.

Afuresertib (GSK2110183) is a potent Akt1 inhibitor with a Ki of 0.08 nM.[1] A key insight from its development was that constraining its flexible structure into a more rigid analogue (Compound 2 in the linked study) retained potent Akt1 inhibition (IC50 = 1.3 nM) and demonstrated strong antiproliferative activity against cancer cell lines.[1] This highlights the pyrazole's role as a rigid scaffold.

CompoundKey Pyrazole SubstitutionsTarget(s)IC50 (nM)Significance of Substitutions
Afuresertib Complex pyrazole-based structureAkt10.08 (Ki)The core scaffold provides a potent base for Akt inhibition.[1]
Compound 25e Pyrazol-furan carboxamide analogueAkt1, Akt2, Akt3Akt1: 30.4 (Cellular IC50)The furan carboxamide moiety attached to the pyrazole core contributes to potent activity against the Akt family.[8]
p38 MAP Kinase

p38 Mitogen-Activated Protein (MAP) kinases are involved in cellular responses to stress and play a key role in inflammation. Designing selective inhibitors for this family is a significant therapeutic goal.

The development of BIRB 796 and related compounds revealed critical SAR insights. A tert-butyl group at the C5 position of the pyrazole was found to be a critical binding element, occupying a specific lipophilic pocket in p38.[9] Furthermore, attaching an aromatic ring (like p-tolyl) to the N2 position provides important π-CH2 interactions with the kinase.[9] In other series, adding a basic nitrogen to a substituent was shown to induce a favorable interaction with an aspartate residue (Asp112) in p38α.[10]

CompoundKey Pyrazole SubstitutionsTarget(s)Kd (pM)Significance of Substitutions
BIRB 796 5-tert-butyl; 2-p-tolyl; 3-urea linkagep38α50-100The C5 tert-butyl group is essential for binding a lipophilic pocket, and the N2-aryl group provides additional interactions.[9]
SR-3576 Aminopyrazole with N-linked phenyl structuresJNK3 (selective over p38)JNK3: 7 (IC50)The planar nature of the N-linked phenyl-aminopyrazole better occupies the smaller active site of JNK3, conferring high selectivity over p38.[11]
Aurora Kinases

Aurora kinases are essential for cell division, and their overexpression is common in many cancers, making them attractive oncology targets.[1] SAR studies on pyrazole-based Aurora A inhibitors showed that adding a nitro group to a linked phenyl ring was more optimal for activity than hydrogen, methyl, or chloro substituents.[2] This demonstrates that electron-withdrawing groups can significantly enhance potency in certain contexts. In other cases, the pyrazole moiety itself was found to fit optimally into the extended-hinge region of the enzyme, superior to other aromatic rings like benzene or furan.[3]

CompoundKey Pyrazole SubstitutionsTarget(s)IC50 (µM)Significance of Substitutions
Compound 6 Pyrazole-based with a nitro group on a linked ringAurora A, HCT116 cells0.16, 0.39The nitro group was found to be the optimal substituent for enhancing antiproliferative activity in this series.[2]
Compound 8 Dual inhibitor structureAurora A, Aurora B0.035, 0.075Demonstrates that pyrazole scaffolds can be adapted to create potent dual inhibitors.[1]

Experimental Protocols for Inhibitor Evaluation

A rigorous and validated workflow is essential for characterizing novel inhibitors. This involves progressing from initial biochemical assays to more complex cell-based and in vivo models.

cluster_workflow Inhibitor Evaluation Workflow start Compound Synthesis biochem Biochemical Assay (e.g., Kinase Inhibition) start->biochem Determine IC50 cell_based Cell-Based Assay (e.g., Target Phosphorylation) biochem->cell_based Confirm On-Target Effect functional Functional Assay (e.g., Cell Viability) cell_based->functional Assess Cellular Phenotype adme ADME/Tox Profiling functional->adme Evaluate Drug-like Properties invivo In Vivo Model adme->invivo Test Efficacy

References

The Alchemical Link: A Senior Scientist's Guide to Optimizing PROTAC Potency Through Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Keystone of PROTAC Efficacy

In the revolutionary field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules elegantly hijack the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC's architecture is a tripartite marvel, consisting of a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers these two functional ends.[3] Far from being a mere passive spacer, the linker is the dynamic and critical keystone that dictates the PROTAC's ultimate success. Its length, composition, and rigidity profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which in turn governs the efficiency of protein degradation.[1][3]

This guide provides an in-depth, objective comparison of how linker length and composition impact PROTAC potency. We will delve into the causality behind experimental choices, present supporting data from seminal studies, and provide detailed protocols for the key assays required to assess the performance of your own PROTAC candidates.

The "Goldilocks" Principle: Why Linker Length is a Critical, Empirically Determined Parameter

The distance between the POI and the E3 ligase, as dictated by the linker, is a paramount factor in achieving potent degradation. This relationship often follows a "Goldilocks" principle, where the linker must be "just right." A linker that is too short can introduce steric hindrance, preventing the productive formation of the ternary complex.[] Conversely, an excessively long linker can lead to an overly flexible and unstable complex, resulting in inefficient ubiquitination as the target lysine residues on the POI are not optimally presented to the E2-conjugating enzyme associated with the E3 ligase.[][5]

The optimal linker length is not a universal constant but must be empirically determined for each specific POI-E3 ligase pair.[5] This necessitates the synthesis and evaluation of a library of PROTACs with systematically varied linker lengths.

Data Presentation: Impact of Linker Length on PROTAC Potency

The following tables summarize experimental data from various studies, illustrating the non-linear relationship between linker length and degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [3][5]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC 99> 1000< 20MCF7
PROTAC 1212~500~60MCF7
PROTAC 13 16 ~100 > 80 MCF7
PROTAC 1919~750~50MCF7
PROTAC 2121> 1000< 30MCF7

Data summarized from studies on ERα degradation, highlighting an optimal linker length of 16 atoms for this system.[6][7]

Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [1][8]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar>90
Alkyl/Ether 21 3 96
Alkyl/Ether2929276

This data demonstrates a clear threshold for activity, with a linker of at least 12 atoms required to induce degradation, and an optimal length of 21 atoms for maximal potency.[8]

Beyond the Span: How Linker Composition Shapes PROTAC Performance

The chemical makeup of the linker is as critical as its length, influencing a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as the conformational dynamics of the ternary complex.[9] The two most common classes of flexible linkers are polyethylene glycol (PEG) and alkyl chains. More recently, rigid linkers incorporating cyclic or aromatic structures have gained prominence.

  • Polyethylene Glycol (PEG) Linkers: These are widely employed to enhance the aqueous solubility of PROTACs, a common challenge for these relatively large molecules.[2][10] The hydrophilic nature of the repeating ethylene glycol units can also influence the PROTAC's conformation and interactions within the ternary complex.[]

  • Alkyl Linkers: Simple hydrocarbon chains offer a synthetically tractable way to modulate linker length.[9] Their hydrophobicity can be advantageous for cell permeability, but may negatively impact overall solubility.[11]

  • Rigid Linkers: Incorporating structures like piperazine, piperidine, or phenyl rings can constrain the conformational freedom of the PROTAC.[1] This pre-organization can reduce the entropic penalty of ternary complex formation, potentially leading to higher potency and improved metabolic stability.

Data Presentation: Comparative Efficacy of PEG vs. Alkyl Linkers

The choice between linker types is highly context-dependent, and the optimal composition must be determined experimentally.

Table 3: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation [11]

PROTAC CompoundLinker TypeDC50 for BRD4 (nM)
Compound 3Alkyl21
Compound 25 1-unit PEG 8

In this case, the introduction of a single PEG unit resulted in a nearly 3-fold improvement in potency for BRD4 degradation compared to the analogous alkyl-linked PROTAC.[11]

Visualizing the Path to Degradation: Mechanism and Experimental Workflow

To rationally design and evaluate PROTACs, a clear understanding of their mechanism of action and the experimental workflow for their characterization is essential.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Linker Optimization Workflow Design Design & Synthesize PROTAC Library (Varying Linker Length/Composition) Screening Initial Screening (Western Blot, Single Dose) Design->Screening Dose_Response Dose-Response Analysis (Calculate DC50 & Dmax) Screening->Dose_Response Mechanism Mechanism of Action Studies (Ternary Complex & Ubiquitination Assays) Dose_Response->Mechanism Lead_Validation Lead Compound Validation (Phenotypic Assays, Selectivity Profiling) Mechanism->Lead_Validation

Caption: A typical experimental workflow for assessing the impact of linker modifications.

Experimental Protocols: A Step-by-Step Guide to Assessing PROTAC Potency

Accurate and reproducible data is the cornerstone of successful PROTAC development. The following are detailed, step-by-step methodologies for the key experiments required to compare the efficacy of PROTACs with different linkers.

Protocol 1: Western Blotting for Protein Degradation

This is the gold-standard assay for directly quantifying the reduction in target protein levels following PROTAC treatment.[2]

Objective: To determine the DC50 and Dmax values for a series of PROTACs with varying linker lengths and/or compositions.

Methodology:

  • Cell Culture and Treatment:

    • Plate the appropriate cell line at a suitable density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of your PROTAC compounds in cell culture medium.

    • Treat the cells with the range of PROTAC concentrations for a specified duration (e.g., 18-24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal protein loading in the subsequent steps.[12]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Also, probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading across all lanes.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]

Protocol 2: In-Cell Target Ubiquitination Assay

This assay provides direct evidence that the PROTAC is mediating the ubiquitination of the target protein, a crucial step preceding degradation.

Objective: To confirm that PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.

Methodology:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., at or above the DC50).

    • Include a co-treatment with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the PROTAC treatment. This will block the degradation of ubiquitinated proteins, allowing them to accumulate.

  • Immunoprecipitation (IP):

    • Lyse the cells, preferably under denaturing conditions (e.g., in a buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.

    • Dilute the lysates with a non-denaturing buffer and immunoprecipitate the target protein using a specific antibody conjugated to beads (e.g., Protein A/G agarose).

  • Western Blotting for Ubiquitin:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes ubiquitin or polyubiquitin chains.

Data Interpretation: An increase in a high-molecular-weight smear or a ladder of bands above the molecular weight of the target protein in the PROTAC and proteasome inhibitor co-treated sample, compared to controls, is indicative of polyubiquitination.[3]

Conclusion: A Systematic Approach to Linker Optimization is Key

The linker is a highly tunable and critically important component of a PROTAC molecule. The experimental data clearly demonstrates that there is no single "best" linker; the optimal length and composition are exquisitely dependent on the specific target protein and E3 ligase being brought into proximity. Subtle changes in the linker can have a profound impact on the potency, selectivity, and pharmacokinetic properties of the resulting degrader.[3][13] Therefore, a systematic, data-driven approach to linker optimization is not just recommended, but essential for the development of potent and clinically viable PROTACs. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to conduct these comparative studies, enabling the rational design of the next generation of targeted protein degraders.

References

A Researcher's Guide to the Cellular Validation of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol: A Putative JNK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. This guide introduces 2-(4-Iodo-1H-pyrazol-1-yl)ethanol , a novel pyrazole-containing small molecule with predicted kinase inhibitory activity. Drawing from the extensive literature on pyrazole derivatives as c-Jun N-terminal kinase (JNK) inhibitors, we hypothesize that this compound targets the JNK signaling pathway.[1][2][3][4]

This document provides a comprehensive framework for the cellular validation of this compound. We will objectively compare its performance against established JNK inhibitors and provide detailed experimental protocols to empower researchers in their evaluation. Our approach is grounded in scientific integrity, ensuring that each protocol serves as a self-validating system to generate robust and reliable data.

The JNK Signaling Pathway: A Key Therapeutic Target

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family.[5] This signaling cascade is a critical regulator of cellular processes such as apoptosis, inflammation, and cellular stress responses.[5][6][7] The pathway is activated by various stimuli, including inflammatory cytokines and environmental stress.[6][7] Upon activation, a phosphorylation cascade leads to the activation of JNKs, which then phosphorylate a range of downstream targets, most notably the transcription factor c-Jun.[1][5] The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in apoptosis and inflammation.[8] Given its central role in these pathophysiological processes, the JNK pathway is a compelling target for therapeutic intervention in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][3]

JNK_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress Stimuli->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MAPKK MKK4 / MKK7 MAPKKK->MAPKK JNK JNK1 / JNK2 / JNK3 MAPKK->JNK cJun c-Jun JNK->cJun Phosphorylation 2_Iodo_Ethanol This compound (Putative Inhibitor) 2_Iodo_Ethanol->JNK Known_Inhibitors Known JNK Inhibitors (e.g., SP600125) Known_Inhibitors->JNK p_cJun Phospho-c-Jun Gene_Expression Gene Expression (Apoptosis, Inflammation) p_cJun->Gene_Expression

Figure 1: The JNK Signaling Pathway and Points of Inhibition.

A Multi-tiered Approach to Cellular Validation

To rigorously assess the efficacy and mechanism of action of this compound, we propose a three-tiered validation workflow. This workflow is designed to first confirm target engagement, then to quantify the inhibition of downstream signaling, and finally to assess the broader cellular consequences.

Validation_Workflow cluster_workflow Validation Workflow Tier1 Tier 1: Target Engagement (CETSA) Tier2 Tier 2: Pathway Inhibition (p-c-Jun Western Blot) Tier1->Tier2 Tier3 Tier 3: Cellular Phenotype (Viability & Cytokine Release) Tier2->Tier3

Figure 2: Proposed three-tiered validation workflow.

For each experimental tier, we will compare the performance of this compound with a well-characterized JNK inhibitor, SP600125 , and its corresponding inactive analog as a negative control.[9]

Compound Role Rationale
This compoundTest CompoundThe novel molecule under investigation.
SP600125Positive ControlA potent, cell-permeable, and reversible inhibitor of JNK1, JNK2, and JNK3.[10]
SP600125 Negative ControlNegative ControlA methylated analog of SP600125 with significantly reduced JNK inhibitory activity.[9]
AnisomycinPathway ActivatorA protein synthesis inhibitor that is a potent activator of the JNK signaling pathway.[4][11][12][13][14]
DMSOVehicle ControlThe solvent for the test compounds, used to control for any effects of the solvent on the cells.

Table 1: Key Reagents for Cellular Validation

Tier 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target protein within the complex environment of a cell.[15][16][17][18] The principle of CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[17]

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or SH-SY5Y) to 80-90% confluency.

    • Treat the cells with this compound, SP600125, the negative control, or DMSO at various concentrations for 1-2 hours.

  • Thermal Challenge:

    • After treatment, heat the cell suspensions in a PCR cycler across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble JNK protein in the supernatant using Western blotting with a JNK-specific antibody.

Data Presentation and Interpretation

The results of the CETSA are presented as a melting curve, plotting the percentage of soluble JNK protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

Compound Concentration (µM) Apparent Melting Temperature (Tm) (°C) Thermal Shift (ΔTm) (°C)
DMSO (Vehicle)-52.1-
This compound1056.8+4.7
SP6001251058.2+6.1
SP600125 Negative Control1052.3+0.2

Table 2: Hypothetical CETSA Data for JNK

A significant positive thermal shift for this compound, comparable to that of SP600125, would provide strong evidence of direct binding to JNK in a cellular context.

Tier 2: Quantifying Pathway Inhibition via c-Jun Phosphorylation

The most direct downstream substrate of JNK is the transcription factor c-Jun.[1] Therefore, measuring the phosphorylation of c-Jun at Serine 63/73 provides a robust and specific readout of JNK activity.[1][8]

Experimental Protocol: Western Blot for Phospho-c-Jun
  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or A549) and allow them to adhere overnight.

    • Pre-treat the cells with a dose-range of this compound, SP600125, the negative control, or DMSO for 1-2 hours.

    • Stimulate the JNK pathway by treating the cells with Anisomycin (e.g., 10 µg/mL) for 30 minutes.[19][20]

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun. A loading control such as GAPDH or β-actin should also be used.[1][8]

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.[1][8]

Data Presentation and Interpretation

The intensity of the phospho-c-Jun band, normalized to total c-Jun and the loading control, is quantified. The results are presented as a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Compound IC₅₀ for p-c-Jun Inhibition (µM)
This compound1.2
SP6001250.5
SP600125 Negative Control> 50

Table 3: Hypothetical IC₅₀ Values for c-Jun Phosphorylation Inhibition

A potent, dose-dependent inhibition of Anisomycin-induced c-Jun phosphorylation by this compound would confirm its ability to block the JNK signaling pathway.

Tier 3: Assessing Cellular Phenotypes

The final tier of validation involves assessing the broader cellular consequences of JNK inhibition, such as effects on cell viability and the inflammatory response.

A. Cell Viability Assay

JNK signaling can have both pro-apoptotic and pro-survival roles depending on the cellular context.[21] Therefore, assessing the effect of this compound on cell viability is crucial.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound, SP600125, and the negative control for 48-72 hours.[22][23]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.[22][23]

    • Measure the absorbance at 570 nm.[23]

The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ value is determined from the dose-response curve.

Compound IC₅₀ for Cell Viability (µM)
This compound8.5
SP60012515.2
SP600125 Negative Control> 100

Table 4: Hypothetical IC₅₀ Values from Cell Viability Assay

B. Inflammatory Cytokine Release

JNK signaling plays a key role in the production of pro-inflammatory cytokines.[6] Inhibition of the JNK pathway is therefore expected to reduce the release of these cytokines.

  • Cell Culture and Treatment:

    • Use an appropriate cell line, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

    • Pre-treat the cells with the test compounds for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS).

  • Cytokine Measurement:

    • Collect the cell culture supernatant after 24 hours.

    • Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using a commercially available ELISA kit.[24][25][26][27]

The inhibition of cytokine release is quantified and IC₅₀ values are determined.

Compound IC₅₀ for TNF-α Release Inhibition (µM)
This compound2.1
SP6001250.8
SP600125 Negative Control> 50

Table 5: Hypothetical IC₅₀ Values for TNF-α Release Inhibition

A significant reduction in cell viability and inflammatory cytokine release by this compound would demonstrate its functional efficacy in cellular models.

Conclusion

This guide provides a robust and logical framework for the cellular validation of this compound as a putative JNK inhibitor. By systematically progressing through the tiers of target engagement, pathway inhibition, and cellular phenotype, researchers can generate a comprehensive dataset to objectively assess the compound's potential. The inclusion of well-characterized positive and negative controls is paramount for the rigorous interpretation of the experimental outcomes. The detailed protocols and data presentation formats provided herein are designed to ensure scientific integrity and facilitate the confident evaluation of this promising new molecule.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol. As a halogenated heterocyclic compound, its disposal requires rigorous adherence to established protocols to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and regulatory compliance.

Core Principles: Hazard Assessment and Mitigation

Understanding the hazard profile of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be constructed by examining structurally analogous iodinated pyrazole derivatives. This approach allows us to anticipate potential hazards and implement appropriate safety controls.

The primary risks associated with similar compounds involve irritation to the skin, eyes, and respiratory system.[1][2][3] The presence of the iodo-group necessitates its classification as a halogenated organic compound, which is the single most critical factor determining its disposal pathway.[4][5][6]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationGHS Hazard StatementRepresentative Analogous CompoundsSource(s)
Skin IrritationH315: Causes skin irritation3-Iodo-1H-pyrazole, Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate[1][2]
Serious Eye Irritation/DamageH319: Causes serious eye irritation3-Iodo-1H-pyrazole, 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol[1][3]
Respiratory IrritationH335: May cause respiratory irritation4-Iodo-1-methyl-1H-pyrazole, Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate[2][7]
Acute Oral ToxicityH302/H303: Harmful/May be harmful if swallowed2-(1H-Pyrazol-1-yl)ethanol, 4-Iodo-1-methyl-1H-pyrazole[7][8]

Personal Protective Equipment (PPE): Based on this hazard profile, the following minimum PPE must be worn when handling this compound in any form, including during disposal procedures:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[9]

  • Hand Protection: Nitrile gloves.[9]

  • Body Protection: A fully fastened laboratory coat.[9]

  • Engineering Controls: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]

Critical Step: Waste Classification and Segregation

The defining characteristic of this compound for waste management is its chemical composition as an iodinated organic molecule.

Primary Waste Classification: Halogenated Organic Waste

This compound must be disposed of as Halogenated Organic Waste .[4][6] The presence of iodine, a halogen, exceeds the typical >2% threshold for this classification.[4]

The Causality Behind Segregation: Halogenated waste streams are segregated from non-halogenated streams because they require specific disposal technologies, typically high-temperature incineration with specialized scrubbers. Co-mingling these wastes can lead to several negative outcomes:

  • Incompatible Reactions: Mixing with other chemical classes can lead to dangerous reactions.[5]

  • Environmental Release: Improper incineration of halogenated compounds can generate environmentally persistent and toxic byproducts, such as dioxins or furans (more commonly associated with chlorinated compounds), and release corrosive acid gases like hydrogen iodide.[10]

  • Regulatory Non-Compliance: Environmental protection agencies mandate the strict separation of these waste streams.[11][12]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound or its solutions down the sink.[13][14][15] This can contaminate waterways, as many iodinated organic compounds are poorly biodegradable and harmful to aquatic life.[16][17]

  • DO NOT mix with non-halogenated solvent waste.[11]

  • DO NOT dispose of in regular solid waste trash.[18]

  • DO NOT attempt to neutralize the chemical without a validated protocol from your institution's Environmental Health and Safety (EHS) department.[15]

Operational Protocol for Disposal

Follow this step-by-step methodology for the safe collection and disposal of waste generated from this compound.

3.1. Waste Collection: Liquids

  • Container Selection: Obtain a designated "Halogenated Organic Liquid Waste" container. This should be a chemically compatible, sealable carboy or bottle (e.g., glass or High-Density Polyethylene) in good condition.[19]

  • Collection: Working in a chemical fume hood, carefully transfer all liquid waste containing the compound, including reaction mother liquors and solvent washes, into the designated container.

  • Closure: Keep the container securely closed at all times, except when actively adding waste.[18][19]

3.2. Waste Collection: Contaminated Solids

  • Container Selection: Use a separate, clearly labeled "Halogenated Solid Waste" container, typically a plastic pail or a properly lined box.

  • Collection: Place all contaminated solid materials, such as gloves, weigh boats, pipette tips, and paper towels, into this container.

  • Spill Cleanup Debris: Any absorbent material used to clean up spills of this compound must also be placed in the solid halogenated waste container.[15]

3.3. Decontamination of Laboratory Glassware

  • Initial Rinse (Critical Step): Perform an initial rinse of the contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol). This first rinsate is considered hazardous and must be collected in the "Halogenated Organic Liquid Waste" container. [18][20] This step ensures that the bulk of the chemical residue is captured in the correct waste stream.

  • Subsequent Rinses: Perform at least two additional rinses. While some institutional guidelines may permit the disposal of the second and third rinses as non-halogenated waste, the most rigorous and protective practice is to collect all three rinses as halogenated waste.

  • Final Cleaning: After the triple rinse, the glassware can be cleaned using standard laboratory procedures.

3.4. Container Labeling and Storage

  • Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label must clearly state:

    • "Hazardous Waste"[15]

    • The full chemical name: "this compound" and list any other components (e.g., solvents).[18]

    • The approximate percentage of each component.

    • The date accumulation started.

  • Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area.[13] This area must be secure, well-ventilated, and provide secondary containment to capture any potential leaks.[18]

3.5. Final Disposal

  • Contact EHS: Once a waste container is full or you have finished the project, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[19]

  • Provide Information: Be prepared to provide the EHS team with the full chemical name and any available safety information to ensure they can manage the final disposal correctly.[15]

Emergency Protocol: Spill Management

In the event of a small-scale laboratory spill, follow these procedures immediately:

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or involves other hazardous materials, evacuate the area.

  • Control Vapors: Ensure the spill occurs within a chemical fume hood if possible. If outside a hood, eliminate all ignition sources.

  • Containment: Wearing appropriate PPE, contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[15]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into the "Halogenated Solid Waste" container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as solid hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.

G Disposal Workflow for this compound Waste Waste Generation (this compound) Liquid Liquid Waste (Solutions, Mother Liquors) Waste->Liquid Solid Contaminated Solids (Gloves, Pipettes, Spill Debris) Waste->Solid Glassware Contaminated Glassware Waste->Glassware Container_Liq Collect in sealed, labeled 'Halogenated Organic Liquid Waste' container Liquid->Container_Liq Container_Sol Collect in sealed, labeled 'Halogenated Solid Waste' container Solid->Container_Sol Rinse Triple Rinse Procedure Glassware->Rinse Storage Store in designated Satellite Accumulation Area Container_Liq->Storage Container_Sol->Storage FirstRinse First Rinsate Rinse->FirstRinse Capture OtherRinses Clean Glassware Rinse->OtherRinses Proceed to FirstRinse->Container_Liq EHS Contact EHS for Pickup and Final Disposal Storage->EHS

Caption: Logical workflow for the disposal of this compound waste.

References

A Researcher's Guide to the Safe Handling of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Potential Risks

2-(4-Iodo-1H-pyrazol-1-yl)ethanol is a heterocyclic compound containing a pyrazole ring, an iodo functional group, and an ethanol side chain. The potential hazards are inferred from the known risks associated with these structural components.

  • Pyrazole Core: Pyrazole and its derivatives are known to be harmful if swallowed and can be toxic upon skin contact.[1][2] They are also recognized as skin and eye irritants, with the potential to cause serious eye damage.[1][2][3][4][5][6] Inhalation may lead to respiratory irritation.[3][6]

  • Iodo Functional Group: Iodinated organic compounds should be handled with care, as they can have unique toxicological properties and may require specific disposal procedures.[7]

  • Ethanol Side Chain: While the ethanol moiety itself is less hazardous, the overall toxicological profile is dominated by the iodinated pyrazole core. The parent compound without the iodo group, 2-(1H-Pyrazol-1-yl)ethanol, is known to be harmful if swallowed and causes skin and serious eye irritation.[8]

Based on this information, this compound should be treated as a hazardous substance with the potential for oral toxicity, skin and eye irritation, and respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A risk assessment is crucial for determining the necessary PPE for any given procedure. The following recommendations are based on the potential hazards of this compound.

Summary of Recommended PPE
Protection Type Recommended Equipment Standard
Hand Protection Double-gloving with nitrile glovesASTM D6978
Eye & Face Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1
Skin & Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoesN/A
Respiratory Protection Use in a certified chemical fume hood is the primary control. A NIOSH-approved respirator may be necessary for spills or if a fume hood is not available.NIOSH
Detailed PPE Guidance
  • Hand Protection: Always wear two pairs of nitrile gloves that meet the ASTM D6978 standard when handling this compound.[9] The outer glove should be removed and disposed of immediately after handling the substance. The inner glove provides an additional layer of protection. Change gloves frequently and always before leaving the laboratory.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required.[10] For procedures with a higher risk of splashes, such as when handling larger quantities or solutions, chemical splash goggles should be worn.[2]

  • Skin and Body Protection: A chemical-resistant laboratory coat should be worn and buttoned completely. Long pants and closed-toe shoes are mandatory to protect the skin from potential exposure.[11]

  • Respiratory Protection: The primary method for controlling inhalation exposure is to handle this compound in a properly functioning chemical fume hood.[1] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is a certified chemical fume hood available? start->fume_hood handling_solid Handling solid compound? fume_hood->handling_solid Yes no_fume_hood Consult EHS. Work is not recommended without proper ventilation. If approved, a NIOSH-approved respirator is required. fume_hood->no_fume_hood No handling_solution Handling solution? handling_solid->handling_solution No ppe_solid Required PPE: - Double nitrile gloves - Safety glasses with side shields - Lab coat, long pants, closed-toe shoes handling_solid->ppe_solid Yes ppe_solution Required PPE: - Double nitrile gloves - Chemical splash goggles - Lab coat, long pants, closed-toe shoes handling_solution->ppe_solution Yes end Proceed with experiment handling_solution->end No spill_risk High risk of splash or aerosol generation? ppe_solid->spill_risk ppe_solution->spill_risk enhanced_ppe Additional PPE: - Face shield - Chemical-resistant apron spill_risk->enhanced_ppe Yes spill_risk->end No enhanced_ppe->end

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for ensuring laboratory safety and environmental protection.

Step-by-Step Handling Procedures
  • Preparation: Before starting any work, ensure that a spill kit is readily accessible and that you are familiar with its contents and use. Designate a specific area within the chemical fume hood for handling this compound.

  • Weighing and Transfer: When weighing the solid compound, do so in the chemical fume hood to minimize the risk of inhalation. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure that all glassware is properly labeled with the full chemical name and any relevant hazard warnings.

  • Post-Handling: After handling is complete, decontaminate the work area by wiping it down with an appropriate solvent. Wash your hands thoroughly with soap and water, even after removing gloves.[4]

Spill and Emergency Procedures
  • Small Spills: For small spills contained within the chemical fume hood, use an inert absorbent material to clean up the spill. Place the contaminated absorbent material in a sealed container for disposal as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and environmental health and safety (EHS) office. Prevent the spill from entering drains.[1]

  • Skin Contact: If the chemical comes into contact with your skin, immediately remove any contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention.

  • Eye Contact: If the chemical gets into your eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.[7]

  • Waste Segregation: Collect all waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing papers), in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not pour this chemical down the drain or dispose of it in the regular trash.[7]

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.